1-Phenyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid
Description
Properties
IUPAC Name |
1-phenyl-3-(trifluoromethyl)pyrazole-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7F3N2O2/c12-11(13,14)9-8(10(17)18)6-16(15-9)7-4-2-1-3-5-7/h1-6H,(H,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AUYRCXFCCKSUKX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C=C(C(=N2)C(F)(F)F)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7F3N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20566234 | |
| Record name | 1-Phenyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20566234 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
256.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
142818-01-7 | |
| Record name | 1-Phenyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20566234 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of 1-phenyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the prevalent synthetic methodologies for obtaining 1-phenyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid, a key building block in pharmaceutical research and development. This document details the core synthetic pathways, provides step-by-step experimental protocols, and presents quantitative data in a structured format to facilitate comparison and implementation.
Introduction
This compound is a heterocyclic compound of significant interest in medicinal chemistry. The presence of the trifluoromethyl group often enhances metabolic stability and binding affinity of molecules to biological targets. This guide focuses on the practical synthesis of this valuable intermediate, outlining the most common and effective routes from readily available starting materials.
Core Synthetic Strategies
The synthesis of this compound is most commonly achieved through a two-step process:
-
Formation of the Pyrazole Ring System : This step involves the construction of the core 1-phenyl-3-(trifluoromethyl)-1H-pyrazole heterocycle, typically yielding an ester derivative at the 4-position. The classical approach for this is the condensation of a trifluoromethylated 1,3-dicarbonyl compound with a phenylhydrazine derivative.
-
Hydrolysis of the Ester Intermediate : The resulting pyrazole-4-carboxylate ester is then hydrolyzed to the desired carboxylic acid. This is a standard transformation, usually carried out under basic conditions.
An alternative, though less commonly detailed, route involves the hydrolysis of a 4-cyano-pyrazole precursor. This guide will focus on the more established ester hydrolysis pathway.
Experimental Protocols
Route 1: Two-Step Synthesis via Ester Formation and Hydrolysis
This is the most widely reported and versatile method for the preparation of the title compound.
Step 1: Synthesis of Ethyl 1-phenyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxylate
This step involves the cyclocondensation reaction between an activated form of ethyl 4,4,4-trifluoroacetoacetate and phenylhydrazine.
-
Materials:
-
Ethyl 3-ethoxy-2-(trifluoroacetyl)-2-propenoate (or a similar activated derivative of ethyl 4,4,4-trifluoroacetoacetate)
-
Phenylhydrazine
-
Ethanol (absolute)
-
-
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve phenylhydrazine in absolute ethanol.
-
Slowly add a solution of ethyl 3-ethoxy-2-(trifluoroacetyl)-2-propenoate in ethanol to the phenylhydrazine solution at room temperature with continuous stirring. The reaction can be exothermic, and cooling may be necessary to maintain a controlled temperature.
-
After the addition is complete, heat the reaction mixture to reflux and maintain for a period of 2 to 4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.
-
The resulting crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent such as hexane or an ethanol/water mixture to yield pure ethyl 1-phenyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxylate.
-
Step 2: Hydrolysis of Ethyl 1-phenyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxylate
The ester intermediate is hydrolyzed to the final carboxylic acid product.
-
Materials:
-
Ethyl 1-phenyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxylate
-
Potassium Hydroxide (KOH)
-
Ethanol
-
Water
-
Concentrated Hydrochloric Acid (HCl)
-
Diethyl ether
-
-
Procedure:
-
In a round-bottom flask, dissolve ethyl 1-phenyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxylate in ethanol.
-
Add an aqueous solution of potassium hydroxide (a molar excess is typically used).
-
Heat the mixture to reflux and stir for 2 to 4 hours. Monitor the disappearance of the starting ester by TLC.
-
After the reaction is complete, cool the solution to room temperature and dilute with water.
-
Extract the aqueous solution with diethyl ether to remove any unreacted starting material or non-acidic impurities.
-
Carefully acidify the aqueous layer with concentrated hydrochloric acid to a pH of approximately 2-3, which will precipitate the carboxylic acid.
-
Collect the solid precipitate by filtration, wash with cold water, and dry under vacuum.
-
The crude this compound can be further purified by recrystallization from a suitable solvent like toluene or an ethanol/water mixture.
-
Data Presentation
The following tables summarize the quantitative data associated with the key synthetic steps.
Table 1: Reaction Conditions and Yields for Ester Synthesis
| Starting Material | Reagent | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Ethyl 3-ethoxy-2-(trifluoroacetyl)-2-propenoate | Phenylhydrazine | Ethanol | Reflux | 2-4 | Not specified |
| Ethyl 3-(trifluoromethyl)-1H-pyrazole-4-carboxylate | Iodobenzene | DMF | 80-100 | Not specified | 65-75 |
Note: The second entry refers to an alternative Ullmann-type coupling for the N-arylation of a pre-formed pyrazole ester.
Table 2: Reaction Conditions and Yields for Ester Hydrolysis
| Starting Material | Reagent | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Ethyl 1-phenyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxylate | KOH | Ethanol/Water | Reflux | 2 | Not specified |
| 3-(Trifluoromethyl)-4-cyano-1-phenyl-1H-pyrazole | 6M HCl | Water | 100 | 12 | 85-90 |
Note: The second entry details the hydrolysis of a nitrile precursor as an alternative route to the carboxylic acid.[1]
Visualization of Synthetic Workflow
The following diagrams illustrate the logical flow of the synthetic processes described.
References
An In-depth Technical Guide to 1-phenyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid
This technical guide provides a comprehensive overview of the chemical and physical properties, synthesis, and potential applications of 1-phenyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid, a versatile heterocyclic building block of significant interest in medicinal and materials chemistry.
Compound Identification and Chemical Properties
This compound is a substituted pyrazole derivative. The presence of a phenyl group, a trifluoromethyl group, and a carboxylic acid moiety contributes to its unique electronic properties, metabolic stability, and utility as a precursor in organic synthesis.[1]
Table 1: Compound Identifiers and General Properties
| Property | Value | Reference |
| IUPAC Name | 1-phenyl-3-(trifluoromethyl)pyrazole-4-carboxylic acid | [1] |
| CAS Registry Number | 142818-01-7 | [1] |
| Molecular Formula | C₁₁H₇F₃N₂O₂ | [1] |
| Molecular Weight | 256.18 g/mol | [1] |
Table 2: Physicochemical Properties
| Property | Value | Conditions | Reference |
| Calculated Density | 1.44 g/cm³ | 20°C | [1] |
| Water Solubility | 0.92 g/L | 25°C (very slight) | [1] |
| Melting Point | Data not available | - | |
| Boiling Point | Data not available | - | |
| pKa | Data not available | - |
Spectral Data
Synthesis and Experimental Protocols
The synthesis of this compound is typically achieved through a multi-step process, beginning with the formation of its ethyl ester derivative, which is then hydrolyzed to yield the final carboxylic acid.
Synthesis of Ethyl 1-phenyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxylate
The ethyl ester precursor is synthesized via an Ullmann-type coupling reaction.[1]
Experimental Protocol:
-
Reactants: Ethyl 3-(trifluoromethyl)-1H-pyrazole-4-carboxylate and iodobenzene are used as the primary reactants.
-
Catalyst and Base: The reaction is catalyzed by a CuI-1,2-diamine system in the presence of potassium carbonate (K₂CO₃) as a base.[1]
-
Solvent and Temperature: The reaction is carried out in dimethylformamide (DMF) at an elevated temperature of 80–100°C.[1]
-
Procedure:
-
To a solution of ethyl 3-(trifluoromethyl)-1H-pyrazole-4-carboxylate in DMF, add iodobenzene, CuI, the 1,2-diamine ligand, and K₂CO₃.
-
Heat the reaction mixture to 80–100°C and stir until the reaction is complete (monitored by TLC or LC-MS).
-
After completion, cool the mixture to room temperature and pour it into water.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to yield ethyl 1-phenyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxylate.
-
Hydrolysis to this compound
The final step is the hydrolysis of the ethyl ester.
Experimental Protocol:
-
Reactants: Ethyl 1-phenyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxylate and a base such as sodium hydroxide (NaOH) or lithium hydroxide (LiOH).
-
Solvent: A mixture of tetrahydrofuran (THF) and water is commonly used.
-
Procedure:
-
Dissolve the ethyl ester in a mixture of THF and water.
-
Add an aqueous solution of NaOH or LiOH to the mixture.
-
Stir the reaction at room temperature or with gentle heating until the hydrolysis is complete.
-
Remove the organic solvent (THF) under reduced pressure.
-
Acidify the remaining aqueous solution with a dilute acid (e.g., 1N HCl) to precipitate the carboxylic acid.
-
Filter the solid, wash with cold water, and dry under vacuum to obtain this compound.
-
Caption: General synthesis workflow for the target compound.
Biological and Medicinal Applications
This compound has emerged as a compound of interest in medicinal chemistry due to its diverse potential biological activities.[1] The trifluoromethyl group is a key feature, enhancing the compound's lipophilicity, which can improve its ability to cross biological membranes and interact with molecular targets.[1]
-
Anticancer Activity: Pyrazole derivatives have been studied for their ability to inhibit the proliferation of cancer cells. The structural features of this compound make it a candidate for the development of novel anticancer agents.[1]
-
Anti-inflammatory Properties: Research has suggested that derivatives of this pyrazole carboxylic acid exhibit anti-inflammatory effects, indicating potential for treating conditions such as arthritis.[1]
-
Antimicrobial Therapies: The unique structure also lends itself to investigation in the development of new antimicrobial drugs.[1]
The carboxylic acid group provides a convenient handle for synthesizing a variety of derivatives, such as amides, which are valuable scaffolds in drug discovery.[1]
Caption: Logical relationships in medicinal chemistry applications.
References
The Biological Versatility of 1-Phenyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxylic Acid: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Phenyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid is a versatile heterocyclic compound that has garnered significant interest in medicinal chemistry. Its core structure, a pyrazole ring substituted with a phenyl group at the 1-position, a trifluoromethyl group at the 3-position, and a carboxylic acid at the 4-position, provides a unique scaffold for the development of novel therapeutic agents. The presence of the trifluoromethyl (CF3) group is particularly noteworthy as it often enhances metabolic stability and lipophilicity, which can improve a compound's pharmacokinetic profile and biological activity.[1] This guide provides a comprehensive overview of the synthesis, biological activities, and underlying mechanisms of action of this compound and its derivatives, with a focus on its potential as an anti-inflammatory, anticancer, and antimicrobial agent.
Synthesis
The synthesis of this compound can be achieved through various synthetic routes. A common approach involves the cyclocondensation of a β-dicarbonyl compound with a hydrazine derivative. For instance, the reaction of ethyl 2-(ethoxymethylene)-4,4,4-trifluoro-3-oxobutanoate with phenylhydrazine, followed by hydrolysis of the resulting ester, yields the desired carboxylic acid. Another method involves the Vilsmeier-Haack reaction of an appropriate hydrazone. The carboxylic acid functional group serves as a convenient handle for further chemical modifications, allowing for the creation of a diverse library of derivatives, such as amides and esters.
Anti-inflammatory Activity
The pyrazole scaffold is a well-established pharmacophore in the design of anti-inflammatory drugs. A prominent example is Celecoxib, a selective cyclooxygenase-2 (COX-2) inhibitor, which features a similar 1,5-diarylpyrazole structure.[2] The anti-inflammatory potential of this compound and its derivatives is primarily attributed to their ability to inhibit the COX-2 enzyme.
Mechanism of Action: COX-2 Inhibition
The cyclooxygenase (COX) enzyme exists in two main isoforms, COX-1 and COX-2. COX-1 is constitutively expressed and plays a role in physiological functions, while COX-2 is induced during inflammation and is responsible for the production of pro-inflammatory prostaglandins.[3][4] Selective inhibition of COX-2 is a key strategy for developing anti-inflammatory agents with reduced gastrointestinal side effects compared to non-selective NSAIDs.[4] The trifluoromethyl group and the overall structure of pyrazole derivatives can contribute to their selectivity for the COX-2 active site.[2][5]
Signaling Pathway: COX-2 in Inflammation
Caption: The COX-2 signaling pathway and the inhibitory action of pyrazole derivatives.
Quantitative Data: COX Inhibition
| Compound/Derivative | Target | IC50 (µM) | Selectivity Index (COX-1/COX-2) | Reference |
| Celecoxib | COX-2 | 0.04 | >100 | [2][3] |
| Pyrazole-pyridazine hybrid (Compound 6f) | COX-2 | 1.15 | - | [6] |
| Pyrazole-pyridazine hybrid (Compound 5f) | COX-2 | 1.50 | - | [6] |
| Trifluoromethyl-pyrazole-carboxamide (Compound 3g) | COX-2 | 2.65 | 1.68 | [5] |
Note: The data presented is for structurally similar compounds to illustrate the potential of the pyrazole scaffold.
Anticancer Activity
The link between chronic inflammation and cancer is well-established, and COX-2 is often overexpressed in various tumors, playing a role in tumor growth, angiogenesis, and metastasis.[7] Consequently, COX-2 inhibitors and other pyrazole derivatives have been investigated for their anticancer properties.
Mechanism of Action
The anticancer effects of pyrazole derivatives are often multifactorial and can include:
-
COX-2 Inhibition: By blocking prostaglandin synthesis, these compounds can inhibit tumor cell proliferation and angiogenesis.[7]
-
Induction of Apoptosis: Some pyrazole derivatives have been shown to induce programmed cell death in cancer cells.[8]
-
Cell Cycle Arrest: They can halt the progression of the cell cycle, preventing cancer cells from dividing.[7][8]
-
Inhibition of other kinases: Certain pyrazole derivatives have been found to inhibit other protein kinases involved in cancer progression, such as Aurora-A kinase.[9]
Experimental Workflow: Anticancer Drug Screening
Caption: A general workflow for the screening and evaluation of potential anticancer compounds.
Quantitative Data: In Vitro Cytotoxicity
Numerous studies have reported the IC50 values of various pyrazole derivatives against a range of cancer cell lines.
| Derivative Class | Cell Line | IC50 (µM) | Reference |
| N,1,3-triphenyl-1H-pyrazole-4-carboxamide (Compound 10e) | HCT116 (Colon) | 0.39 | [9] |
| N,1,3-triphenyl-1H-pyrazole-4-carboxamide (Compound 10e) | MCF-7 (Breast) | 0.46 | [9] |
| Pyrazole-based heterocycles | HepG-2 (Liver) | Significant cytotoxicity | [10] |
| Pyrazole-based heterocycles | HCT-116 (Colon) | Significant cytotoxicity | [10] |
| Pyrazole-based heterocycles | MCF-7 (Breast) | Significant cytotoxicity | [10] |
| 1-arylmethyl-3-aryl-1H-pyrazole-5-carbohydrazide | A549 (Lung) | 26 | [8] |
Note: This table showcases the anticancer potential of the broader pyrazole class. Specific data for the parent carboxylic acid is limited.
Antimicrobial Activity
The pyrazole nucleus is also a key feature in a number of antimicrobial agents. Derivatives of this compound have shown promise as antibacterial and antifungal agents.
Mechanism of Action
The antimicrobial mechanism of pyrazole derivatives can vary. Some have been shown to have a broad range of inhibitory effects on macromolecular synthesis, suggesting they may have a global impact on bacterial cell function.[11][12] The lipophilicity enhanced by the trifluoromethyl group may facilitate penetration through microbial cell membranes.[1]
Quantitative Data: Minimum Inhibitory Concentration (MIC)
| Derivative | Organism | MIC (µg/mL) | Reference |
| N-(trifluoromethyl)phenyl substituted pyrazole | Staphylococcus aureus (MRSA) | 0.78 - 1.56 | [11] |
| N-(trifluoromethyl)phenyl substituted pyrazole | Enterococcus faecalis | 3.12 | [11] |
| N-(trifluoromethyl)phenyl substituted pyrazole | Enterococcus faecium | 1.56 | [11] |
| 4-(anilinomethyl)-3-[4-(trifluoromethyl)phenyl]-1H-pyrazol-1-ylbenzoic acid derivative (bromo-substituted) | Gram-positive bacteria | 0.78 | [13] |
| 6-nitro-3,4-diphenyl-2-(4-(trifluoromethyl)phenyl)-2,6-dihydro-7H-pyrazolo[3,4-d]pyridazin-7-one | Bacillus cereus | 32 | [14] |
| 6-nitro-3,4-diphenyl-2-(4-(trifluoromethyl)phenyl)-2,6-dihydro-7H-pyrazolo[3,4-d]pyridazin-7-one | Micrococcus luteus | 128 | [14] |
Experimental Protocols
In Vitro COX-1/COX-2 Inhibition Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of the test compound for COX-1 and COX-2 enzymes.
Materials:
-
Human recombinant COX-1 and COX-2 enzymes
-
Arachidonic acid (substrate)
-
Test compound (this compound)
-
Enzyme Immunoassay (EIA) kit for prostaglandin E2 (PGE2)
-
Assay buffer (e.g., 100 mM Tris-HCl, pH 8.0)
-
Dimethyl sulfoxide (DMSO) for compound dissolution
-
Microplate reader
Procedure:
-
Prepare a stock solution of the test compound in DMSO.
-
Serially dilute the stock solution to obtain a range of test concentrations.
-
In a microplate, add the assay buffer, the enzyme (COX-1 or COX-2), and either the test compound solution or vehicle (DMSO) for the control.
-
Pre-incubate the plate at a controlled temperature (e.g., 37°C) for a specified time (e.g., 15 minutes).
-
Initiate the enzymatic reaction by adding arachidonic acid to all wells.
-
Incubate for a defined period (e.g., 10 minutes) at the same temperature.
-
Terminate the reaction according to the EIA kit instructions (e.g., by adding a stop solution).
-
Measure the amount of PGE2 produced using the EIA kit and a microplate reader.
Data Analysis:
-
Calculate the percentage of inhibition for each concentration of the test compound compared to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the compound concentration.
-
Determine the IC50 value, which is the concentration of the compound that inhibits 50% of the enzyme activity, using a non-linear regression analysis.
MTT Cytotoxicity Assay
Objective: To assess the cytotoxic effect of the test compound on cancer cell lines.
Materials:
-
Cancer cell lines (e.g., MCF-7, HCT116)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Test compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
96-well cell culture plates
-
Incubator (37°C, 5% CO2)
-
Microplate reader
Procedure:
-
Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compound and a vehicle control.
-
Incubate the plate for a specified duration (e.g., 48 or 72 hours).
-
Add MTT solution to each well and incubate for a further 2-4 hours, allowing viable cells to metabolize the MTT into formazan crystals.
-
Remove the medium and add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
Data Analysis:
-
Calculate the percentage of cell viability for each treatment group relative to the vehicle control.
-
Plot the percentage of viability against the logarithm of the compound concentration.
-
Determine the IC50 value, the concentration at which 50% of cell growth is inhibited.
Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination
Objective: To determine the lowest concentration of the test compound that inhibits the visible growth of a microorganism.
Materials:
-
Bacterial or fungal strains
-
Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria)
-
Test compound
-
Positive control antibiotic
-
96-well microtiter plates
-
Incubator
Procedure:
-
Prepare a standardized inoculum of the microorganism.
-
In a 96-well plate, perform a serial two-fold dilution of the test compound in the broth medium.
-
Inoculate each well with the standardized microbial suspension.
-
Include a positive control (broth with inoculum and control antibiotic) and a negative control (broth with inoculum only).
-
Incubate the plate under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria).
-
Visually inspect the plates for turbidity. The MIC is the lowest concentration of the compound at which no visible growth is observed.
Conclusion
This compound and its derivatives represent a promising class of compounds with a wide range of potential therapeutic applications. The core pyrazole scaffold, enhanced by the trifluoromethyl group, has demonstrated significant potential in the development of anti-inflammatory, anticancer, and antimicrobial agents. Further research, including detailed structure-activity relationship studies and in vivo efficacy and safety evaluations, is warranted to fully explore the therapeutic potential of this versatile chemical entity. This guide provides a foundational understanding for researchers and drug development professionals to build upon in their quest for novel and effective therapeutic agents.
References
- 1. This compound | 142818-01-7 | Benchchem [benchchem.com]
- 2. Celecoxib - Wikipedia [en.wikipedia.org]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Trifluoromethyl–pyrazole–carboxamides as COX inhibitors: synthesis, microed structural analysis, computational profiling, and biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. New pyrazole–pyridazine hybrids as selective COX-2 inhibitors: design, synthesis, molecular docking, in silico studies and investigation of their anti-inflammatory potential by evaluation of TNF-α, IL-6, PGE-2 and NO in LPS-induced RAW264.7 macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ClinPGx [clinpgx.org]
- 8. Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis, biological evaluation, and molecular docking studies of N,1,3-triphenyl-1H-pyrazole-4-carboxamide derivatives as anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Design, synthesis, and antibacterial activity of N-(trifluoromethyl)phenyl substituted pyrazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Design, synthesis, and antibacterial activity of N-(trifluoromethyl)phenyl substituted pyrazole derivatives - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 13. 4-4-(Anilinomethyl)-3-[4-(trifluoromethyl)phenyl]-1H-pyrazol-1-ylbenzoic acid derivatives as potent anti-gram-positive bacterial agents - PMC [pmc.ncbi.nlm.nih.gov]
- 14. dergipark.org.tr [dergipark.org.tr]
In-Depth Technical Guide: Mechanism of Action of 1-phenyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
1-phenyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid and its derivatives represent a significant class of heterocyclic compounds with a broad spectrum of biological activities. This technical guide delineates the current understanding of their mechanism of action, focusing on their roles as anti-inflammatory and anticancer agents. While specific quantitative bioactivity data for the parent compound is limited in publicly accessible literature, this guide synthesizes available information on its derivatives to provide insights into its potential molecular targets and signaling pathways. The methodologies for key experimental assays used to characterize these compounds are also detailed to facilitate further research and development.
Core Biological Activities
Derivatives of this compound have demonstrated notable efficacy in several therapeutic areas:
-
Anti-inflammatory Activity: A primary mechanism of action for many pyrazole derivatives is the inhibition of cyclooxygenase (COX) enzymes, key players in the inflammatory cascade.[1][2]
-
Anticancer Activity: These compounds have been shown to induce apoptosis and inhibit cell proliferation in various cancer cell lines.[3][4][5]
-
Antimicrobial and Other Activities: The pyrazole scaffold is also associated with antimicrobial, herbicidal, and other biological effects, highlighting its versatility in medicinal and agrochemical chemistry.
Mechanism of Action: Anti-inflammatory Effects
The anti-inflammatory properties of pyrazole derivatives are predominantly attributed to their inhibition of COX enzymes, particularly the inducible isoform, COX-2.
Cyclooxygenase (COX) Inhibition
COX enzymes catalyze the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation, pain, and fever.[6] Structurally similar compounds to this compound, such as celecoxib, are well-known selective COX-2 inhibitors.[6] The trifluoromethyl group on the pyrazole ring is a common feature in many selective COX-2 inhibitors, contributing to their binding affinity and selectivity.[6]
Signaling Pathway for COX Inhibition:
Caption: Inhibition of the COX-2 pathway by pyrazole derivatives.
Quantitative Data on COX Inhibition (Analogues)
| Compound Class | Target | IC50 (µM) | Selectivity Index (SI) (COX-1/COX-2) | Reference |
| Pyrazole Derivatives | COX-2 | 0.043 - 0.56 | High | [7] |
| Hybrid Pyrazole Analogues | COX-2 | 1.79 - 9.63 | 22.21 - 74.92 | [1] |
| Pyrazole-Pyridazine Hybrids | COX-2 | 1.15 - 56.73 | >1 | [8] |
Mechanism of Action: Anticancer Effects
The anticancer activity of pyrazole derivatives is multifaceted, primarily involving the induction of apoptosis and cell cycle arrest.
Induction of Apoptosis
Apoptosis, or programmed cell death, is a crucial process for eliminating damaged or cancerous cells. Pyrazole derivatives have been shown to trigger apoptosis in various cancer cell lines.[3][4] The proposed mechanism often involves the generation of reactive oxygen species (ROS) and the activation of caspase signaling cascades.[3][4]
Apoptosis Signaling Pathway:
Caption: Apoptosis induction by pyrazole derivatives.
Quantitative Data on Cytotoxicity (Analogues)
The cytotoxic effects of pyrazole derivatives have been quantified using IC50 values against various cancer cell lines.
| Compound Derivative | Cell Line | Cancer Type | IC50 (µM) | Reference |
| 3f (a pyrazole derivative) | MDA-MB-468 | Triple-Negative Breast Cancer | 14.97 (24h), 6.45 (48h) | [4] |
| Pyrazole-Oxindole Conjugate (6h) | Jurkat | Leukemia | 4.36 | [9] |
| 1,3,5-trisubstituted-1H-pyrazole derivatives | MCF-7 | Breast Cancer | 3.9 - 35.5 | [10] |
Experimental Protocols
In Vitro COX Inhibition Assay (Fluorometric)
This assay determines the IC50 values of test compounds against COX-1 and COX-2.
Workflow:
Caption: Workflow for in vitro COX inhibition assay.
Detailed Steps:
-
Reagent Preparation: Prepare working solutions of COX-1 and COX-2 enzymes, test compounds, assay buffer, cofactor, and probe according to the manufacturer's instructions (e.g., Cayman Chemical).
-
Assay Plate Setup: To a 96-well plate, add assay buffer, cofactor, and probe to each well.
-
Compound Addition: Add serial dilutions of the test compound to the respective wells. Include vehicle controls (e.g., DMSO) and a known inhibitor (e.g., celecoxib for COX-2) as a positive control.
-
Enzyme Addition: Add the diluted COX-1 or COX-2 enzyme to the wells.
-
Incubation: Incubate the plate at 37°C for a specified time (e.g., 15 minutes) to allow for inhibitor-enzyme interaction.
-
Reaction Initiation: Initiate the reaction by adding arachidonic acid to all wells.
-
Measurement: Immediately measure the fluorescence at the appropriate excitation/emission wavelengths over time.
-
Data Analysis: Calculate the rate of reaction for each well. Determine the percent inhibition for each compound concentration relative to the vehicle control and calculate the IC50 value.
MTT Assay for Cell Viability
The MTT assay is a colorimetric assay for assessing cell metabolic activity.
Workflow:
Caption: Workflow for the MTT cell viability assay.
Detailed Steps:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to attach overnight.[11]
-
Compound Treatment: Treat the cells with a range of concentrations of the pyrazole derivative for the desired time period (e.g., 24, 48, or 72 hours). Include a vehicle control.[12]
-
MTT Addition: After incubation, add MTT solution (e.g., 5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the MTT to formazan.[12]
-
Formazan Solubilization: Carefully remove the culture medium and add a solubilizing agent (e.g., DMSO) to each well to dissolve the purple formazan crystals.[12]
-
Absorbance Measurement: Measure the absorbance of the wells at a wavelength of approximately 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each treatment group compared to the vehicle control and determine the IC50 value.
Annexin V/Propidium Iodide (PI) Apoptosis Assay
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Workflow:
Caption: Workflow for the Annexin V/PI apoptosis assay.
Detailed Steps:
-
Cell Treatment: Treat cells with the pyrazole derivative at the desired concentration and for the specified time.
-
Cell Harvesting: Harvest both adherent and floating cells and wash them with cold PBS.[12]
-
Staining: Resuspend the cells in Annexin V binding buffer and add Annexin V-FITC and PI according to the manufacturer's protocol.[12]
-
Incubation: Incubate the cells in the dark at room temperature for approximately 15 minutes.[12]
-
Flow Cytometry: Analyze the stained cells using a flow cytometer to quantify the populations of viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.
Conclusion and Future Directions
This compound and its derivatives are a promising class of compounds with significant potential as anti-inflammatory and anticancer agents. While the precise molecular targets and quantitative bioactivity of the parent compound require further elucidation, the available data on its analogues strongly suggest that its mechanisms of action involve the inhibition of COX-2 and the induction of apoptosis. The experimental protocols provided in this guide offer a framework for the continued investigation and development of these compounds as novel therapeutics. Future research should focus on obtaining specific quantitative data for the parent compound, identifying its direct molecular binding partners, and further exploring its efficacy and safety in preclinical models.
References
- 1. Synthesis, anti-inflammatory, analgesic, COX1/2-inhibitory activity, and molecular docking studies of hybrid pyrazole analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A novel COX-2 inhibitor pyrazole derivative proven effective as an anti-inflammatory and analgesic drug - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pyrazole Derivatives Induce Apoptosis via ROS Generation in the Triple Negative Breast Cancer Cells, MDA-MB-468 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pyrazole Derivatives Induce Apoptosis via ROS Generation in the Triple Negative Breast Cancer Cells, MDA-MB-468 [journal.waocp.org]
- 5. ijpsjournal.com [ijpsjournal.com]
- 6. researchgate.net [researchgate.net]
- 7. Novel pyrazole-based COX-2 inhibitors as potential anticancer agents: Design, synthesis, cytotoxic effect against resistant cancer cells, cell cycle arrest, apoptosis induction and dual EGFR/Topo-1 inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. New pyrazole–pyridazine hybrids as selective COX-2 inhibitors: design, synthesis, molecular docking, in silico studies and investigation of their anti-inflammatory potential by evaluation of TNF-α, IL-6, PGE-2 and NO in LPS-induced RAW264.7 macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Targeting apoptotic pathways in cancer: design, synthesis, and molecular docking studies of 1,3,5-trisubstituted-1H-pyrazole derivatives with Bcl-2 inhibition and DNA damage potential - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 11. texaschildrens.org [texaschildrens.org]
- 12. benchchem.com [benchchem.com]
An In-Depth Technical Guide to the Spectroscopic Data of 1-phenyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for the versatile heterocyclic building block, 1-phenyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid. This compound, with the molecular formula C₁₁H₇F₃N₂O₂ and a molecular weight of 256.18 g/mol , is a key intermediate in the synthesis of various pharmaceutical and agrochemical agents.[1] Its structural features, including a phenyl group at the 1-position, a trifluoromethyl group at the 3-position, and a carboxylic acid at the 4-position, impart unique electronic properties and metabolic stability, making it a compound of significant interest in medicinal chemistry.[1]
Spectroscopic Data Summary
The following tables summarize the key quantitative spectroscopic data for this compound, facilitating easy reference and comparison.
Table 1: ¹H NMR Spectroscopic Data (400 MHz, DMSO-d₆)
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| 13.20 | br s | 1H | COOH |
| 8.45 | s | 1H | Pyrazole-H5 |
| 7.55–7.40 | m | 5H | Phenyl-H |
Data sourced from Benchchem.[1]
Table 2: ¹³C NMR Spectroscopic Data
| Chemical Shift (δ) ppm | Assignment |
| 165.2 | C OOH |
| 144.3 | Pyrazole-C 4 |
| 139.1 | Pyrazole-C 3-CF₃ |
| 129.8–126.4 | C -Phenyl |
| 122.5 (q, J = 270 Hz) | C F₃ |
Data sourced from Benchchem.[1]
Table 3: Infrared (IR) Spectroscopic Data (KBr)
| Wavenumber (cm⁻¹) | Assignment |
| 1710 | C=O (Carboxylic Acid) |
| 1320 | C-F (Trifluoromethyl) |
Data sourced from Benchchem.[1]
Table 4: Mass Spectrometry Data
| m/z | Assignment |
| 256.05 | [M]⁺ |
Note: The mass spectrometry data is calculated for the molecular formula C₁₁H₇F₃N₂O₂.
Experimental Protocols
Detailed methodologies for the synthesis and spectroscopic characterization of this compound are provided below.
Synthesis of this compound
The synthesis is typically achieved in a two-step process starting from ethyl 3-(trifluoromethyl)-1H-pyrazole-4-carboxylate.
Step 1: Synthesis of Ethyl 1-phenyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxylate
This step involves an Ullmann-type N-arylation reaction.
-
Reactants: Ethyl 3-(trifluoromethyl)-1H-pyrazole-4-carboxylate and iodobenzene.
-
Catalyst: A copper(I) iodide (CuI) and a suitable ligand, such as trans-N,N'-dimethylcyclohexane-1,2-diamine.
-
Base: An inorganic base like potassium carbonate (K₂CO₃).
-
Solvent: A high-boiling point polar aprotic solvent such as N,N-dimethylformamide (DMF).
-
Procedure: Ethyl 3-(trifluoromethyl)-1H-pyrazole-4-carboxylate, iodobenzene, CuI, the diamine ligand, and K₂CO₃ are combined in DMF. The reaction mixture is heated at a temperature ranging from 80 to 100 °C for several hours. The progress of the reaction is monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is worked up by extraction and purified by column chromatography to yield ethyl 1-phenyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxylate.
Step 2: Hydrolysis to this compound
The final step is the hydrolysis of the ethyl ester to the corresponding carboxylic acid.
-
Reactant: Ethyl 1-phenyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxylate.
-
Reagent: A base such as sodium hydroxide (NaOH) or lithium hydroxide (LiOH) in a mixture of water and a co-solvent like ethanol or methanol.
-
Procedure: The ethyl ester is dissolved in a mixture of the alcohol and water, and an aqueous solution of the base is added. The mixture is stirred at room temperature or gently heated to facilitate the hydrolysis. The reaction is monitored by TLC. Once the starting material is consumed, the reaction mixture is acidified with a dilute acid (e.g., HCl) to precipitate the carboxylic acid. The solid product is then collected by filtration, washed with water, and dried to afford this compound.
Spectroscopic Characterization
The following are general protocols for the spectroscopic analysis of the synthesized compound.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra are recorded on a spectrometer operating at a frequency of 400 MHz for the proton spectra. The sample is dissolved in a deuterated solvent, typically dimethyl sulfoxide-d₆ (DMSO-d₆). Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.
-
Infrared (IR) Spectroscopy: The IR spectrum is obtained using a Fourier Transform Infrared (FTIR) spectrometer. The solid sample is prepared as a potassium bromide (KBr) pellet. The spectrum is typically recorded in the range of 4000-400 cm⁻¹.
-
Mass Spectrometry (MS): The mass spectrum is acquired using a mass spectrometer with an appropriate ionization technique, such as electrospray ionization (ESI) or electron ionization (EI), to determine the molecular weight of the compound.
Visualizations
The following diagrams illustrate the logical workflow of the synthesis and characterization of this compound.
References
Unveiling the Structural Architecture of 1-Phenyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxylic Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the structural and functional characteristics of 1-phenyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid, a heterocyclic compound of significant interest in medicinal chemistry. While a definitive crystal structure for this specific molecule is not publicly available, this document leverages crystallographic data from the closely related compound, 5-Amino-1-phenyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid, to infer and discuss its structural properties. This guide also details common synthetic methodologies, experimental protocols for characterization, and explores its potential biological activities, making it a valuable resource for researchers in drug discovery and development.
Physicochemical and Spectroscopic Properties
This compound is a white solid with the molecular formula C₁₁H₇F₃N₂O₂ and a molecular weight of 256.18 g/mol . Its structure features a central pyrazole ring, substituted with a phenyl group at the N1 position, a trifluoromethyl group at the C3 position, and a carboxylic acid group at the C4 position. The trifluoromethyl group significantly influences the compound's electronic properties and metabolic stability.
Table 1: Physicochemical Properties
| Property | Value |
| Molecular Formula | C₁₁H₇F₃N₂O₂ |
| Molecular Weight | 256.18 g/mol |
| Appearance | White Solid |
| Melting Point | 190–195°C[1] |
Table 2: Spectroscopic Data
| Technique | Data |
| ¹H NMR (CDCl₃) | δ 5.59 (br, 10H, Ti-C₅H₅), 6.40 (br, 6H, –NH₂), 7.55 (mbr, 10H, Cₐᵣₒₘ-H)[1] |
| IR (Nujol, cm⁻¹) | 3439w, 3332w (N—H), 3049w (Cₐᵣₒₘ-H), 1661s, 1611s (COO), 1537s, 1486s (C=N + C=C)[1] |
Crystal Structure Analysis: A Case Study of 5-Amino-1-phenyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxylic Acid
Due to the absence of a published crystal structure for the title compound, we present the crystallographic data for the analogous 5-amino derivative (C₁₁H₈F₃N₃O₂). The addition of an amino group at the C5 position is expected to have a minor impact on the overall molecular conformation and packing in the crystal lattice, making this a relevant case study.
The crystal structure reveals a monoclinic system with the space group P2₁/c. Two independent molecules are present in the asymmetric unit, primarily differing in the dihedral angle between the phenyl and pyrazole rings. The crystal packing is stabilized by intermolecular O—H···O hydrogen bonds between the carboxylic acid groups of adjacent molecules, forming centrosymmetric dimers.
Table 3: Crystallographic Data for 5-Amino-1-phenyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxylic Acid
| Parameter | Value |
| Formula | C₁₁H₈F₃N₃O₂ |
| Molecular Weight | 271.20 |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 9.757(3) |
| b (Å) | 10.740(3) |
| c (Å) | 21.277(6) |
| β (°) | 93.716(3) |
| Volume (ų) | 2225(1) |
| Z | 8 |
| Temperature (K) | 125 |
| Radiation | Mo Kα |
| µ (mm⁻¹) | 0.15 |
| R[F² > 2σ(F²)] | 0.051[1] |
| wR(F²) | 0.140[1] |
Experimental Protocols
Synthesis of Pyrazole-4-carboxylic Acids
A general and efficient method for the synthesis of 1,3,5-substituted pyrazole-4-carboxylic acid derivatives involves a one-pot, three-component reaction.[2]
Workflow for the Synthesis of Pyrazole-4-carboxylic Acid Derivatives
Detailed Protocol:
-
Reaction Setup: In a round-bottom flask, combine phenylhydrazine, benzaldehyde, and ethyl acetoacetate in equimolar amounts.
-
Catalyst Addition: Add the magnetic ionic liquid, 1-buthyl-3-methyl-imidazolium tetrachloroferrate ([bmim][FeCl₄]), as a catalyst (10 mol%).
-
Reaction Conditions: Heat the mixture at 120°C for 3 hours under solvent-free conditions with continuous stirring.
-
Work-up: After the reaction is complete, evaporate the solvent under reduced pressure.
-
Purification: Purify the crude product by recrystallization from isopropanol to obtain the pure pyrazole-4-carboxylic acid ethyl ester derivative.
X-ray Diffraction for Crystal Structure Determination
The determination of a crystal structure by X-ray diffraction is a multi-step process that involves crystal preparation, data collection, and data analysis.[3][4][5]
Workflow for X-ray Crystal Structure Determination
Detailed Protocol:
-
Crystal Growth: Grow single crystals of the compound suitable for X-ray diffraction, typically by slow evaporation of a saturated solution.
-
Data Collection: Mount a suitable crystal on a goniometer and place it in an X-ray diffractometer. Collect diffraction data by rotating the crystal in the X-ray beam.
-
Data Processing: Index the diffraction spots to determine the unit cell parameters and space group. Integrate the intensities of the reflections and apply corrections for various experimental factors.
-
Structure Solution: Solve the phase problem using methods such as Patterson or direct methods to obtain an initial electron density map.
-
Structure Refinement: Build a molecular model into the electron density map and refine the atomic positions, and thermal parameters against the experimental data.
-
Validation: Validate the final structure for geometric correctness and agreement with the diffraction data.
Biological Activity and Potential Signaling Pathways
Pyrazole derivatives are known to exhibit a wide range of biological activities, including anticancer and antimicrobial effects.[6][7][8][9] The anticancer activity of pyrazole compounds is often attributed to their ability to interact with various molecular targets, leading to the inhibition of cell proliferation and induction of apoptosis.[6][8]
Potential Anticancer Mechanism of Action for Pyrazole Derivatives
The antimicrobial activity of pyrazole derivatives has been attributed to the inhibition of essential bacterial enzymes such as DNA gyrase and topoisomerase.[7][9] These enzymes are crucial for DNA replication, and their inhibition leads to bacterial cell death.
This technical guide provides a foundational understanding of the crystal structure, synthesis, and potential biological activities of this compound. The provided data and protocols serve as a valuable starting point for further research and development of this promising class of compounds.
References
- 1. 5-Amino-1-phenyl-3-trifluoromethyl-1H-pyrazole-4-carboxylic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 2. sid.ir [sid.ir]
- 3. X-ray Diffraction Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 4. X-ray crystallography - Wikipedia [en.wikipedia.org]
- 5. x Ray crystallography - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benthamdirect.com [benthamdirect.com]
- 8. Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Antibacterial pyrazoles: tackling resistant bacteria - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide on the Discovery of 1-phenyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxylic Acid as a Putative Kinase Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Publicly available information directly detailing the discovery and comprehensive biological profiling of 1-phenyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid as a kinase inhibitor is limited. This guide, therefore, synthesizes information from closely related pyrazole-based kinase inhibitors to provide a technical framework for its potential discovery, evaluation, and mechanism of action.
The pyrazole scaffold is a well-established privileged structure in medicinal chemistry, forming the core of numerous kinase inhibitors.[1] The unique structural features of this compound, including the trifluoromethyl group for metabolic stability and lipophilicity, and the carboxylic acid handle for derivatization, make it a compelling candidate for kinase inhibitor development.[2] Derivatives of this core have been investigated for various biological activities, including anticancer and anti-inflammatory properties.[2][3]
Synthesis and Chemical Properties
This compound is a heterocyclic building block with the molecular formula C₁₁H₇F₃N₂O₂.[2] The synthesis of the core pyrazole ring can be achieved through several established synthetic routes. A common method involves the reaction of ethyl or methyl 3-oxoalkanoates with N,N-dimethylformamide dimethyl acetal, followed by cyclization with phenylhydrazine to yield the corresponding pyrazole-4-carboxylate esters. Subsequent hydrolysis of the ester furnishes the desired carboxylic acid.[4] The trifluoromethyl group is typically introduced early in the synthesis, often starting from trifluoroacetoacetic acid esters.
Potential as a Kinase Inhibitor
While specific kinase targets for this compound are not extensively documented in public literature, the broader class of pyrazole-containing molecules has demonstrated inhibitory activity against a wide range of kinases. These include Cyclin-Dependent Kinases (CDKs), Janus Kinases (JAKs), Aurora kinases, and others.[1][5] The antiproliferative and apoptotic effects observed in related compounds suggest that this molecule may target kinases involved in cell cycle regulation and apoptosis.[6]
Data Presentation: Inhibitory Activity of Related Pyrazole-Based Compounds
The following table summarizes the in vitro inhibitory activity of selected pyrazole-based compounds against various kinases and cancer cell lines to illustrate the potential of this chemical class.
| Compound Class | Target Kinase | IC50 (nM) | Target Cell Line | IC50 (µM) |
| Pyrazolo[3,4-g]isoquinolines | Haspin | 57 - 66 | - | - |
| Pyrazole Derivatives | CDK2/cyclin A2 | 960 - 3820 | Various Cancer Cell Lines | Varies |
| Pyrazole-based Compounds | Akt1 | 0.08 (Ki) | HCT116 (colon) | 0.95 |
| Pyrazole-based Compounds | Aurora A | 160 | HCT116 (colon) | 0.39 |
Note: The data presented is for structurally related pyrazole compounds and not for this compound itself.[1][7][8]
Experimental Protocols
In Vitro Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)
This assay quantifies kinase activity by measuring the amount of ADP produced during the enzymatic reaction.
Materials:
-
Kinase of interest
-
Kinase-specific substrate
-
ATP
-
Test compound (this compound)
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
384-well plates (white, flat-bottom)
-
Plate reader capable of luminescence detection
Procedure:
-
Prepare serial dilutions of the test compound in DMSO.
-
In a 384-well plate, add 5 µL of the diluted test compound, a positive control inhibitor, and a DMSO vehicle control to the appropriate wells.
-
Add 10 µL of the kinase enzyme solution to all wells and mix gently.
-
Incubate the plate for 10-30 minutes at room temperature to allow for compound-enzyme interaction.[1]
-
Initiate the kinase reaction by adding 5 µL of a reaction mixture containing ATP and the specific substrate to each well. The final ATP concentration should ideally be close to the Kₘ value for the specific kinase.[1]
-
Incubate the reaction for 30-60 minutes at 30°C.
-
Stop the kinase reaction and deplete the remaining ATP by adding the ADP-Glo™ Reagent as per the manufacturer's instructions.
-
Add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.
-
Measure the luminescence using a plate reader. The signal is inversely proportional to the kinase inhibition.[1]
-
Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.
Cell-Based Western Blot for Phosphoprotein Analysis
This assay assesses the ability of the inhibitor to block the phosphorylation of a kinase's substrate within a cellular context.
Materials:
-
Cancer cell line expressing the target kinase
-
Test compound
-
Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Primary antibodies (anti-phospho-substrate and anti-total-substrate)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Seed cells in 6-well plates and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compound for a predetermined time (e.g., 2, 6, or 24 hours). Include a vehicle (DMSO) control.
-
After treatment, wash the cells with ice-cold PBS and lyse them with lysis buffer.[9]
-
Determine the protein concentration of the lysates using a BCA assay.
-
Separate equal amounts of protein from each sample by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against the phosphorylated substrate overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.[9]
-
Add the chemiluminescent substrate and capture the signal using an imaging system.[9]
-
To ensure equal protein loading, the membrane can be stripped and re-probed with an antibody against the total, non-phosphorylated form of the substrate or a housekeeping protein like GAPDH.
Cell Viability Assay (MTT Assay)
This assay measures the effect of the inhibitor on the metabolic activity of cancer cells, which serves as an indicator of cell proliferation and viability.
Materials:
-
Cancer cell line
-
Test compound
-
MTT solution (5 mg/mL in PBS)
-
DMSO
-
96-well plates
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate and allow them to attach overnight.
-
Remove the medium and add fresh medium containing serial dilutions of the test compound. Include untreated cells as a negative control.
-
Incubate the plate for 48-72 hours in a CO₂ incubator at 37°C.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours, allowing viable cells to form formazan crystals.
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[10]
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the untreated control and determine the GI50 (concentration for 50% growth inhibition) or IC50 value.
Mandatory Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. This compound | 142818-01-7 | Benchchem [benchchem.com]
- 3. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. US8415362B2 - Pyrazolyl substituted pyrrolo[2,3-b]pyrimidines as Janus kinase inhibitors - Google Patents [patents.google.com]
- 6. 5-Amino-1-phenyl-3-trifluoromethyl-1H-pyrazole-4-carboxylic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis and Kinase Inhibitory Potencies of Pyrazolo[3,4-g]isoquinolines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Discovery of pyrazole-based analogs as CDK2 inhibitors with apoptotic-inducing activity: design, synthesis and molecular dynamics study - RSC Advances (RSC Publishing) DOI:10.1039/D4RA06500J [pubs.rsc.org]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
Preliminary In-Vitro Screening of 1-phenyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxylic Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
This technical guide provides a comprehensive overview of a preliminary in-vitro screening cascade for the novel compound 1-phenyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid. The pyrazole scaffold is a privileged structure in medicinal chemistry, with numerous derivatives exhibiting a wide range of biological activities.[1] This document outlines a proposed screening strategy encompassing cytotoxicity, anti-inflammatory, and antimicrobial assays to elucidate the therapeutic potential of this specific molecule. While specific experimental data for this compound is not yet publicly available, this guide utilizes data from structurally related pyrazole derivatives to present a representative preliminary profile. The experimental protocols provided are established methods for the initial assessment of novel chemical entities.
Compound Profile
| Compound Name | This compound |
| CAS Number | 142818-01-7 |
| Molecular Formula | C₁₁H₇F₃N₂O₂ |
| Molecular Weight | 256.18 g/mol |
| Structure | ![]() |
| Synopsis | A heterocyclic building block featuring a pyrazole core substituted with a phenyl group at the 1-position, a trifluoromethyl group at the 3-position, and a carboxylic acid at the 4-position. The trifluoromethyl group is known to enhance lipophilicity and metabolic stability, making it a compound of interest for pharmacological screening.[2] |
Proposed In-Vitro Screening Workflow
The following diagram illustrates a logical workflow for the preliminary in-vitro screening of this compound.
References
Solubility Profile of 1-phenyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxylic Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the solubility of 1-phenyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid, a versatile heterocyclic building block crucial in the development of novel pharmaceutical agents. Given its role as a key intermediate, understanding its solubility in various solvents is paramount for synthesis, purification, formulation, and bioavailability studies. This document compiles available solubility data, outlines a detailed experimental protocol for its determination, and provides a visual workflow to aid researchers in their laboratory work.
Core Concepts in Solubility for Drug Development
The solubility of an active pharmaceutical ingredient (API) or its intermediate is a critical physicochemical property that influences its behavior throughout the drug development lifecycle. For a compound like this compound, which serves as a scaffold in medicinal chemistry, its solubility impacts:
-
Reaction Kinetics and Yield: In synthetic chemistry, the solubility of reactants in a given solvent system dictates the reaction rate and overall yield.
-
Purification: Crystallization, a common purification technique, is highly dependent on the differential solubility of the compound and its impurities in various solvents at different temperatures.
-
Formulation: The ability to dissolve the compound in a suitable solvent is the first step in creating liquid formulations or in processes like spray-drying to produce amorphous solid dispersions.
-
Bioavailability: For a drug to be effective, it must first dissolve in biological fluids to be absorbed into the bloodstream. The trifluoromethyl group in the target molecule enhances lipophilicity, which can affect its solubility profile and cellular uptake.[1]
Quantitative Solubility Data
Comprehensive quantitative solubility data for this compound in a wide range of organic solvents is not extensively reported in publicly available literature. However, the following data points have been collated from available sources. Researchers are advised to use this information as a preliminary guide and to determine solubility in their specific solvent systems experimentally.
| Solvent | Temperature (°C) | Solubility (g/L) | Compound | Notes |
| Water | 25 | 0.92 | This compound | Very slight solubility.[1] |
Qualitative Solubility of a Structurally Related Compound
While not the target compound, the solubility of 5-amino-1-phenyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid provides some insight into potentially effective solvent classes. The addition of an amino group will influence polarity and hydrogen bonding capabilities.
| Solvent | Solubility | Compound |
| Chloroform | Good | 5-amino-1-phenyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxylate |
| Methanol | Good | 5-amino-1-phenyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxylate |
| Dimethylsulfoxide (DMSO) | Good | 5-amino-1-phenyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxylate |
| Acetonitrile | Lower | 5-amino-1-phenyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxylate |
| Water | Insoluble | 5-amino-1-phenyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxylate |
Source: NIH PMC[2]
Experimental Protocol for Solubility Determination: The Shake-Flask Method
The "shake-flask" method is a widely accepted and robust technique for determining the thermodynamic solubility of a compound.[3] It involves equilibrating an excess amount of the solid compound in the solvent of interest over a set period and then measuring the concentration of the dissolved solute in the supernatant.
Materials and Equipment:
-
This compound (solid)
-
Selected organic solvents (e.g., methanol, ethanol, acetone, ethyl acetate, acetonitrile, toluene, DMSO)
-
Scintillation vials or glass flasks with screw caps
-
Orbital shaker or rotator with temperature control
-
Syringe filters (e.g., 0.22 µm PTFE or PVDF, depending on solvent compatibility)
-
Syringes
-
Analytical balance
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer
-
Volumetric flasks and pipettes for standard preparation
Methodology:
-
Preparation of Saturated Solution:
-
Add an excess amount of solid this compound to a vial. An excess is confirmed if solid material remains visible at the end of the experiment.
-
Pipette a known volume of the desired organic solvent into the vial.
-
Securely cap the vial to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials in an orbital shaker set to a constant temperature (e.g., 25°C).
-
Agitate the samples for a sufficient time to ensure equilibrium is reached. A period of 24 to 72 hours is typical. The time required should be determined by taking measurements at different time points (e.g., 24, 48, 72 hours) until the concentration in solution remains constant.
-
-
Sample Collection and Preparation:
-
Once equilibrium is achieved, allow the vials to stand undisturbed for a short period to let the excess solid settle.
-
Carefully draw the supernatant (the clear liquid phase) using a syringe.
-
Attach a syringe filter to the syringe and filter the solution into a clean vial to remove all undissolved solid particles. This step is critical to avoid artificially high concentration readings.
-
-
Analysis:
-
Dilute the filtered supernatant with a known volume of a suitable solvent (often the mobile phase for HPLC) to bring the concentration within the linear range of the analytical method.
-
Prepare a series of standard solutions of the compound with known concentrations.
-
Analyze the standard solutions and the diluted sample solution using a validated HPLC or UV-Vis spectroscopy method to determine the concentration of the dissolved compound.
-
-
Calculation:
-
Construct a calibration curve from the analytical data of the standard solutions.
-
Use the calibration curve to determine the concentration of the diluted sample.
-
Calculate the original concentration in the saturated solution by accounting for the dilution factor. This value represents the solubility of the compound in the specific solvent at the tested temperature.
-
Visualizing the Workflow
The following diagram illustrates the key steps in the experimental determination of solubility using the shake-flask method.
Caption: A flowchart of the shake-flask method for determining thermodynamic solubility.
References
The Ascendant Trajectory of Pyrazole Carboxylic Acid Derivatives in Modern Drug Discovery
A Technical Guide for Researchers and Drug Development Professionals
The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, stands as a cornerstone in medicinal chemistry. When functionalized with a carboxylic acid moiety, this scaffold transforms into a versatile platform for developing novel therapeutic agents with a broad spectrum of biological activities. This technical guide provides an in-depth literature review of pyrazole carboxylic acid derivatives, focusing on their synthesis, diverse pharmacological applications, and the crucial structure-activity relationships that govern their efficacy. This document is intended to serve as a comprehensive resource for researchers, scientists, and drug development professionals, offering detailed experimental protocols, quantitative biological data, and visual representations of key biological pathways to facilitate further research and development in this promising area.
Synthetic Strategies: Crafting the Pyrazole Core
The construction of the pyrazole ring is a well-established area of organic synthesis, with several named reactions providing reliable routes to a diverse array of derivatives. The most common and versatile method for synthesizing pyrazole carboxylic acid precursors is the Knorr pyrazole synthesis. This reaction typically involves the condensation of a β-ketoester with a hydrazine derivative. Subsequent hydrolysis of the resulting ester yields the desired pyrazole carboxylic acid.
Another prevalent method involves the reaction of 1,3-dicarbonyl compounds with hydrazines.[1] Variations of this approach, including "one-pot" syntheses from arenes and carboxylic acids, offer efficient pathways to intermediate ketones and β-diketones that can then be cyclized.[2] The choice of synthetic route is often dictated by the desired substitution pattern on the pyrazole ring and the availability of starting materials.
A general workflow for the synthesis of pyrazole-5-carboxamide derivatives, a common class of biologically active compounds, often begins with the construction of the pyrazole ring followed by amidation. This strategy allows for late-stage diversification of the amide group, enabling the exploration of a wide range of chemical space.[3]
Diverse Biological Activities and Therapeutic Potential
Pyrazole carboxylic acid derivatives have demonstrated a remarkable range of pharmacological activities, positioning them as privileged scaffolds in drug discovery. Their therapeutic potential spans anti-inflammatory, anticancer, antimicrobial, and antiviral applications.
Anti-inflammatory Activity
A significant portion of research into pyrazole carboxylic acid derivatives has focused on their anti-inflammatory properties, largely driven by the success of the selective COX-2 inhibitor, celecoxib. Celecoxib, a pyrazole-containing sulfonamide, effectively reduces inflammation and pain with a lower risk of gastrointestinal side effects compared to non-selective NSAIDs.[4] The mechanism of action involves the selective inhibition of the cyclooxygenase-2 (COX-2) enzyme, which is responsible for the production of pro-inflammatory prostaglandins.
Numerous studies have explored celecoxib analogues with modified pyrazole and sulfonamide moieties to enhance potency and improve safety profiles. For instance, certain derivatives have shown superior anti-inflammatory activity compared to celecoxib in carrageenan-induced paw edema models.[5][6][7]
Table 1: Anti-inflammatory Activity of Celecoxib Derivatives
| Compound | Animal Model | Dose | Inhibition of Edema (%) | Reference |
| Celecoxib | Carrageenan-induced paw edema (rat) | 10 mg/kg | 45.5 | [7] |
| Compound 2d | Carrageenan-induced paw edema (rat) | 10 mg/kg | 75.9 (at 3h), 88.8 (at 5h) | [7] |
| Compound 2g | Carrageenan-induced paw edema (rat) | 10 mg/kg | 74.2 (at 3h), 86.8 (at 5h) | [7] |
| Compound 16 | Carrageenan-induced paw edema (rat) | 10 mg/kg | ED30 = 5.7 mg/kg | [6] |
| Indomethacin | Carrageenan-induced paw edema (rat) | 10 mg/kg | 7.47 | [5] |
| Compound 6 | Carrageenan-induced paw edema (rat) | 10 mg/kg | 12.96 | [5] |
| Compound 11b | Carrageenan-induced paw edema (rat) | 10 mg/kg | 12.97 | [5] |
Anticancer Activity
The pyrazole scaffold is a key component of several approved anticancer drugs that function as protein kinase inhibitors.[8] Pyrazole carboxylic acid derivatives have been extensively investigated as potential anticancer agents, targeting various signaling pathways involved in cancer cell proliferation, survival, and metastasis.[9][10]
These derivatives have shown inhibitory activity against a range of protein kinases, including cyclin-dependent kinases (CDKs), EGFR, and VEGFR-2.[11][12] For example, certain pyrazole carboxamides have been shown to induce growth arrest in MCF-7 human breast cancer cells.[13]
Table 2: Anticancer Activity of Pyrazole Carboxylic Acid Derivatives
| Compound | Cell Line | Target | IC50 (µM) | Reference |
| Compound 29 | MCF7 (Breast) | CDK2 | 17.12 | [11] |
| Compound 29 | HepG2 (Liver) | CDK2 | 10.05 | [11] |
| Compound 43 | MCF7 (Breast) | PI3 Kinase | 0.25 | [11] |
| Doxorubicin | MCF7 (Breast) | - | 0.95 | [11] |
| Compound 50 | HepG2 (Liver) | EGFR/VEGFR-2 | 0.71 | [11] |
| Erlotinib | HepG2 (Liver) | EGFR | 10.6 | [11] |
| Sorafenib | HepG2 (Liver) | Multi-kinase | 1.06 | [11] |
The anticancer mechanism of some pyrazole derivatives involves the inhibition of key signaling pathways that are often dysregulated in cancer.
Antimicrobial and Antiviral Activities
Pyrazole carboxylic acid derivatives have also demonstrated promising activity against a range of microbial pathogens. Studies have reported their efficacy against both Gram-positive and Gram-negative bacteria, as well as various fungal strains.[14][15] The mechanism of their antimicrobial action is varied and can involve the inhibition of essential microbial enzymes.
In the realm of antiviral research, pyrazole-3-carboxylic acid derivatives have been identified as inhibitors of the dengue virus (DENV) NS2B-NS3 protease, an essential enzyme for viral replication.[10] This discovery opens up new avenues for the development of novel antiviral therapies.
Table 3: Antimicrobial and Antiviral Activity of Pyrazole Carboxylic Acid Derivatives
| Compound | Organism/Target | Activity | Value | Reference |
| Compound 151 | Bacillus cereus | MIC | - | [15] |
| Compound 151 | Staphylococcus aureus | MIC | - | [15] |
| Compound 151 | Escherichia coli | MIC | - | [15] |
| Compound 151 | Pseudomonas putida | MIC | - | [15] |
| Compound L1 | Aspergillus brasiliensis | IC50 | 34.25 µg/mL | [16][17] |
| Compound 17 | DENV-2 (antiviral) | EC50 | 9.7 µM | [10] |
| Compound 8 | DENV protease | IC50 | 6.5 µM | [10] |
Structure-Activity Relationships (SAR)
The biological activity of pyrazole carboxylic acid derivatives is highly dependent on the nature and position of substituents on the pyrazole ring and its appended functionalities. SAR studies are crucial for optimizing lead compounds to enhance potency, selectivity, and pharmacokinetic properties.
For cannabinoid receptor antagonists, key structural requirements for potent activity include a para-substituted phenyl ring at the 5-position, a carboxamido group at the 3-position, and a 2,4-dichlorophenyl substituent at the 1-position of the pyrazole ring.[18]
In the context of anti-inflammatory celecoxib analogues, modifications to the sulfonamide group and the aryl substituents on the pyrazole ring have been shown to significantly impact COX-2 inhibitory activity and in vivo efficacy.[6] Similarly, for anticancer kinase inhibitors, the substituents on the pyrazole ring play a critical role in determining the binding affinity and selectivity for specific kinases.[12]
Experimental Protocols
General Procedure for the Synthesis of Pyrazole-5-carboxylic Acids
A common synthetic route to pyrazole-5-carboxylic acids involves the hydrolysis of the corresponding ethyl ester.
-
Saponification: The ethyl pyrazole-5-carboxylate (1.0 eq) is dissolved in a suitable solvent such as ethanol or methanol.
-
An aqueous solution of a base, typically sodium hydroxide or lithium hydroxide (2.0 eq), is added to the solution.
-
The reaction mixture is stirred vigorously at room temperature or with gentle heating (40-50 °C) and monitored by thin-layer chromatography (TLC) until the starting material is consumed (typically 4-12 hours).
-
Acidification: The reaction mixture is cooled in an ice bath, and the pH is carefully adjusted to 2-3 by the slow addition of 1M hydrochloric acid, leading to the precipitation of the carboxylic acid.
-
Isolation: The solid product is collected by vacuum filtration, washed with cold water to remove inorganic salts, and dried under vacuum.[3]
In Vivo Anti-inflammatory Activity Assay: Carrageenan-Induced Paw Edema in Rats
This widely used model assesses the in vivo anti-inflammatory activity of test compounds.
-
Animals: Male Wistar rats (or a similar strain) weighing 150-200 g are used. The animals are fasted for 12 hours before the experiment with free access to water.
-
Compound Administration: The test compounds, a reference drug (e.g., celecoxib or indomethacin), and a vehicle control are administered orally or intraperitoneally at a specified dose.
-
Induction of Edema: One hour after compound administration, 0.1 mL of a 1% w/v solution of carrageenan in saline is injected into the sub-plantar region of the right hind paw of each rat.
-
Measurement of Paw Volume: The paw volume is measured immediately after carrageenan injection and at regular intervals thereafter (e.g., 1, 2, 3, 4, and 5 hours) using a plethysmometer.
-
Calculation of Inhibition: The percentage inhibition of edema is calculated for each group at each time point using the following formula: % Inhibition = [(Vc - Vt) / Vc] x 100 where Vc is the mean increase in paw volume in the control group, and Vt is the mean increase in paw volume in the drug-treated group.[5][7]
Conclusion
Pyrazole carboxylic acid derivatives represent a highly versatile and privileged scaffold in medicinal chemistry. Their synthetic accessibility and the wide range of biological activities they exhibit, including anti-inflammatory, anticancer, antimicrobial, and antiviral properties, underscore their continued importance in the quest for novel therapeutics. The extensive body of research on this class of compounds, highlighted by the clinical success of molecules like celecoxib, provides a solid foundation for future drug discovery efforts. A thorough understanding of the structure-activity relationships and the mechanisms of action of these derivatives will be paramount in designing next-generation therapeutic agents with enhanced potency, selectivity, and safety profiles. This technical guide serves as a valuable resource to aid researchers in navigating the rich chemical and biological landscape of pyrazole carboxylic acid derivatives and to inspire the development of innovative medicines for a variety of human diseases.
References
- 1. mdpi.com [mdpi.com]
- 2. Pyrazoles: ‘one-pot’ synthesis from arenes and carboxylic acids - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. benchchem.com [benchchem.com]
- 4. Synthesis and evaluation of the anti-inflammatory properties of selenium-derivatives of celecoxib - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Design, Synthesis and In-vivo Anti-inflammatory Activity of New Celecoxib Analogues as NSAID - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. tandfonline.com [tandfonline.com]
- 8. mdpi.com [mdpi.com]
- 9. Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 11. Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Discovery of N,4-Di(1H-pyrazol-4-yl)pyrimidin-2-amine-Derived CDK2 Inhibitors as Potential Anticancer Agents: Design, Synthesis, and Evaluation [mdpi.com]
- 13. Pyrazole carboxamides and carboxylic acids as protein kinase inhibitors in aberrant eukaryotic signal transduction: induction of growth arrest in MCF-7 cancer cells - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 14. Synthesis, structure-activity relationships, and in vitro antibacterial and antifungal activity evaluations of novel pyrazole carboxylic and dicarboxylic acid derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. Synthesis, structure–activity relationships, and in vitro antibacterial and antifungal activity evaluations of novel py… [ouci.dntb.gov.ua]
- 17. researchgate.net [researchgate.net]
- 18. Structure-activity relationships of pyrazole derivatives as cannabinoid receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocol for the Synthesis of 1-Phenyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the synthesis of 1-phenyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid, a heterocyclic building block with applications in medicinal chemistry and drug development. The trifluoromethyl group enhances lipophilicity and metabolic stability, making this scaffold attractive for developing novel therapeutic agents. The primary synthesis route described is a two-step process involving an initial Ullmann-type coupling to form the ethyl ester intermediate, followed by hydrolysis to yield the final carboxylic acid.
Introduction
Pyrazole derivatives are a significant class of heterocyclic compounds widely utilized in the pharmaceutical and agrochemical industries. The incorporation of a trifluoromethyl group can significantly alter a molecule's biological activity. This compound serves as a key intermediate in the synthesis of various bioactive molecules. Its structure, featuring a pyrazole core with phenyl and trifluoromethyl substituents, provides a versatile scaffold for further chemical modification. The protocol outlined below is based on established synthetic transformations for N-arylation of pyrazoles followed by ester hydrolysis.
Synthesis Pathway Overview
The synthesis of this compound is typically achieved through a two-step sequence starting from ethyl 3-(trifluoromethyl)-1H-pyrazole-4-carboxylate. The first step involves an N-arylation via an Ullmann-type coupling reaction with iodobenzene to introduce the phenyl group at the 1-position of the pyrazole ring. The second step is the hydrolysis of the resulting ethyl ester to the corresponding carboxylic acid.
An alternative, more classical approach to the pyrazole core is the Knorr pyrazole synthesis, which involves the cyclocondensation of a β-dicarbonyl compound with a hydrazine. In this case, a trifluoromethylated β-ketoester would react with phenylhydrazine.
Experimental Protocols
Method 1: Two-Step Synthesis via Ullmann Coupling and Hydrolysis
This is the recommended and more specific method for obtaining the target compound.
Step 1: Synthesis of Ethyl 1-phenyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxylate
This step involves the copper-catalyzed N-arylation of ethyl 3-(trifluoromethyl)-1H-pyrazole-4-carboxylate with iodobenzene.
-
Reagents and Materials:
-
Ethyl 3-(trifluoromethyl)-1H-pyrazole-4-carboxylate
-
Iodobenzene
-
Copper(I) iodide (CuI)
-
trans-N,N'-dimethylcyclohexane-1,2-diamine
-
Potassium carbonate (K₂CO₃)
-
Dimethylformamide (DMF), anhydrous
-
Round-bottom flask
-
Magnetic stirrer and heating mantle
-
Condenser
-
Inert atmosphere (Nitrogen or Argon)
-
-
Procedure:
-
To a dry round-bottom flask under an inert atmosphere, add ethyl 3-(trifluoromethyl)-1H-pyrazole-4-carboxylate (1.0 eq), potassium carbonate (2.0 eq), and copper(I) iodide (0.1 eq).
-
Add anhydrous dimethylformamide (DMF) to the flask.
-
To the stirred suspension, add trans-N,N'-dimethylcyclohexane-1,2-diamine (0.2 eq) followed by iodobenzene (1.2 eq).
-
Heat the reaction mixture to 80-100 °C and stir for 12-24 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and water.
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford ethyl 1-phenyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxylate.
-
Step 2: Hydrolysis of Ethyl 1-phenyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxylate
This step converts the ethyl ester to the final carboxylic acid product.
-
Reagents and Materials:
-
Ethyl 1-phenyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxylate
-
Lithium hydroxide (LiOH) or Sodium hydroxide (NaOH)
-
Tetrahydrofuran (THF) or Methanol
-
Water
-
Hydrochloric acid (HCl), 1 M
-
Round-bottom flask
-
Magnetic stirrer
-
-
Procedure:
-
Dissolve ethyl 1-phenyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxylate (1.0 eq) in a mixture of THF (or methanol) and water.
-
Add lithium hydroxide (or sodium hydroxide) (1.5-3.0 eq) to the solution.
-
Stir the mixture at room temperature or gently heat (e.g., 40-50 °C) for 2-6 hours, monitoring the hydrolysis by TLC.
-
Once the reaction is complete, remove the organic solvent under reduced pressure.
-
Dilute the remaining aqueous solution with water and wash with diethyl ether or ethyl acetate to remove any unreacted starting material.
-
Cool the aqueous layer in an ice bath and acidify to pH 2-3 with 1 M HCl.
-
The product will precipitate as a solid. Collect the solid by filtration, wash with cold water, and dry under vacuum to yield this compound.
-
Method 2: Knorr Pyrazole Synthesis (Alternative)
This is a general method for pyrazole synthesis.
-
Procedure Overview:
-
The synthesis would begin with the cyclocondensation reaction of a suitable 1,3-dicarbonyl compound, such as ethyl 4,4,4-trifluoro-2-(ethoxymethylene)-3-oxobutanoate, with phenylhydrazine.[1][2]
-
This reaction is typically carried out in a protic solvent like ethanol or acetic acid, often with heating.
-
The initial cyclization may lead to the ethyl ester of the target compound, which would then require hydrolysis as described in Step 2 of Method 1 to yield the final carboxylic acid.
-
Data Presentation
Table 1: Summary of Reaction Conditions and Yields for Step 1 (Ullmann Coupling)
| Parameter | Value | Reference |
| Catalyst | Copper(I) iodide (CuI) | [3] |
| Ligand | trans-N,N'-dimethylcyclohexane-1,2-diamine | [3] |
| Base | Potassium carbonate (K₂CO₃) | [3] |
| Solvent | Dimethylformamide (DMF) | [3] |
| Temperature | 80–100 °C | [3] |
| Reported Yield | 65–75% | [3] |
Visualizations
Diagram 1: Synthetic Workflow for this compound
Caption: A workflow diagram illustrating the two-step synthesis of the target compound.
Diagram 2: Logical Relationship of Synthesis Approaches
Caption: A diagram showing two main synthetic strategies to obtain the final product.
References
Application Notes and Protocols: 1-Phenyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxylic Acid in Medicinal Chemistry
Audience: Researchers, scientists, and drug development professionals.
Introduction
1-Phenyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid is a versatile heterocyclic building block with significant potential in medicinal chemistry.[1] Its structural features, including the pyrazole core, a phenyl group at the 1-position, and a trifluoromethyl (CF3) group at the 3-position, contribute to its unique electronic properties and metabolic stability.[1] The trifluoromethyl group, in particular, enhances the compound's lipophilicity, which can facilitate its penetration of biological membranes and improve cellular uptake and bioactivity.[1] This scaffold and its derivatives have demonstrated a broad spectrum of biological activities, including anti-inflammatory, anticancer, and antimicrobial effects, making it a compound of high interest for the development of novel therapeutic agents.[1][2][3]
Synthesis
The synthesis of this compound can be achieved through a multi-step process. A common route involves the cyclization of a β-dicarbonyl compound with a hydrazine derivative. An improved synthesis technology involves the use of sodium cyanoacetate, which undergoes condensation, acylation, cyclization, and finally hydrolysis to yield the target carboxylic acid.
General Synthesis Protocol
A general protocol for the synthesis of similar pyrazole carboxylic acids involves the reaction of a β-ketoester with a hydrazine. For instance, 4-benzoyl-5-phenyl-1-(4-(trifluoromethyl)phenyl)-1H-pyrazole-3-carboxylic acid is synthesized from 4-benzoyl-5-phenyl-2,3-furandione and (4-(trifluoromethyl)phenyl) benzaldehyde-phenyl hydrazone.[4] The resulting pyrazole can then be converted to its acid chloride and subsequently to various amide and ester derivatives.[4]
A one-pot synthesis for 1-aryl-3-trifluoromethylpyrazoles has also been described, utilizing nitrile imines and mercaptoacetaldehyde as a surrogate for acetylene. This method involves a (3+3)-annulation followed by dehydration/ring contraction.
Applications in Medicinal Chemistry
The this compound scaffold is a key pharmacophore in the design of various bioactive molecules.
Anti-inflammatory Activity
Derivatives of pyrazole carboxylic acids are well-known for their anti-inflammatory properties, with some acting as inhibitors of cyclooxygenase (COX) enzymes, which are key in the inflammatory pathway.[5][6] The mechanism of action for many pyrazole-based anti-inflammatory agents involves the inhibition of pro-inflammatory mediators such as TNF-α, IL-6, and nitric oxide (NO).
Signaling Pathway of Pyrazole Derivatives in Inflammation
Caption: Inhibition of inflammatory pathways by pyrazole derivatives.
Anticancer Activity
Certain derivatives of this compound have demonstrated significant anticancer activity.[1] The trifluoromethyl group is thought to enhance cellular uptake, contributing to their cytotoxic effects against various cancer cell lines.[1] The mechanisms of action can be diverse, including the inhibition of kinases involved in cancer cell proliferation and survival. For example, some pyrazole derivatives have been shown to inhibit cyclin-dependent kinase-2 (CDK2) and Aurora-A kinase.[7]
Antimicrobial Activity
The pyrazole nucleus is a common feature in many antimicrobial agents. Derivatives of this compound have shown promising activity against a range of bacterial and fungal pathogens.[3] The presence of the trifluoromethyl group can enhance the antibacterial potency of these compounds.[8]
Quantitative Data
The following tables summarize the biological activities of various derivatives of this compound and related pyrazole compounds.
Table 1: Anti-inflammatory Activity of Pyrazole Derivatives
| Compound | Target | IC50 (µM) | Selectivity Ratio (COX-2/COX-1) | Reference |
| Trifluoromethyl-pyrazole-carboxamide 3g | COX-2 | 2.65 | 1.68 | [5] |
| Trifluoromethyl-pyrazole-carboxamide 3d | COX-2 | 4.92 | 1.14 | [5] |
| Trifluoromethyl-pyrazole-carboxamide 3b | COX-1 | 0.46 | - | [5] |
| Ketoprofen (Reference) | COX-2 | 0.164 | 0.21 | [5] |
Table 2: Anticancer Activity of Pyrazole Derivatives
| Compound | Cell Line | IC50 (µM) | Reference |
| Pyrazole Derivative 42 | WM 266.4 | 0.12 | [2] |
| Pyrazole Derivative 42 | MCF-7 | 0.16 | [2] |
| N-1,3-triphenyl-1H-pyrazole-4-carboxamide 67 | HCT116 | 0.39 ± 0.06 | [7] |
| N-1,3-triphenyl-1H-pyrazole-4-carboxamide 67 | MCF-7 | 0.46 ± 0.04 | [7] |
| Trifluoromethyl-pyrazole-carboxamide 3a | CaCo-2 | 43.01 - 58.04 | [5] |
| Trifluoromethyl-pyrazole-carboxamide 3a | MCF-7 | 43.01 - 58.04 | [5] |
| Trifluoromethyl-pyrazole-carboxamide 3a | Hep3B | 43.01 - 58.04 | [5] |
| Trifluoromethyl-pyrazole-carboxamide 3a | HepG2 | 43.01 - 58.04 | [5] |
Table 3: Antimicrobial Activity of Pyrazole Derivatives
| Compound | Organism | MIC (µg/mL) | Reference |
| N-(trifluoromethyl)phenyl substituted pyrazole 13 | MRSA | 3.12 | [8] |
| N-(trifluoromethyl)phenyl substituted pyrazole 25 | E. faecalis | 4 | [8] |
| N-(trifluoromethyl)phenyl substituted pyrazole 25 | S. aureus clinical isolates | 4 | [8] |
| Pyrazole Derivative 3 | E. coli | 0.25 | [9] |
| Pyrazole Derivative 4 | S. epidermidis | 0.25 | [9] |
| Pyrazole Derivative 2 | A. niger | 1 | [9] |
| 6-nitro-3,4-diphenyl-2-(4-(trifluoromethyl)phenyl)-2,6-dihydro-7H-pyrazolo[3,4-d]pyridazin-7-one | Bacillus cereus | 32 | [4] |
| 6-nitro-3,4-diphenyl-2-(4-(trifluoromethyl)phenyl)-2,6-dihydro-7H-pyrazolo[3,4-d]pyridazin-7-one | Micrococcus luteus | 128 | [4] |
Experimental Protocols
Carrageenan-Induced Paw Edema Assay (for Anti-inflammatory Activity)
This in vivo assay is a standard model for evaluating acute inflammation.
Experimental Workflow for Carrageenan-Induced Paw Edema Assay
References
- 1. This compound | 142818-01-7 | Benchchem [benchchem.com]
- 2. Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. dergipark.org.tr [dergipark.org.tr]
- 5. Trifluoromethyl–pyrazole–carboxamides as COX inhibitors: synthesis, microed structural analysis, computational profiling, and biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Pyrazoles and Pyrazolines as Anti-Inflammatory Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Design, synthesis, and antibacterial activity of N-(trifluoromethyl)phenyl substituted pyrazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Anti-inflammatory and antimicrobial activities of novel pyrazole analogues - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: 1-phenyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Phenyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid is a versatile heterocyclic building block with significant potential in medicinal chemistry.[1] Its unique structure, featuring a pyrazole core substituted with a phenyl group at the 1-position and a trifluoromethyl (CF3) group at the 3-position, imparts favorable electronic properties and metabolic stability.[1] The trifluoromethyl group enhances the compound's lipophilicity, which can improve its ability to penetrate biological membranes and interact with molecular targets.[1] This scaffold is a key intermediate in the synthesis of a wide range of derivatives with diverse biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][2]
These application notes provide an overview of the therapeutic potential of this compound and its derivatives, along with detailed protocols for their evaluation in common drug discovery assays.
Biological Activities and Applications
Derivatives of this compound have demonstrated promising activity in several key therapeutic areas:
-
Anticancer Activity: Pyrazole derivatives are known to inhibit cancer cell proliferation through various mechanisms, including the inhibition of kinases such as EGFR, VEGFR, and CDKs, as well as inducing apoptosis.[3][4][5][6] Specifically, derivatives of the title compound have shown the ability to induce apoptosis in breast cancer cell lines (MDA-MB-231) by enhancing caspase-3 activity at concentrations as low as 10 μM.[1]
-
Anti-inflammatory Activity: The pyrazole scaffold is a well-established pharmacophore in the design of anti-inflammatory agents.[7][8] Derivatives of this compound are candidates for the treatment of inflammatory conditions like arthritis.[1]
-
Antimicrobial Activity: Various pyrazole derivatives have exhibited potent activity against a range of microbial pathogens.[9][10] Derivatives incorporating the trifluoromethylphenyl moiety have shown significant efficacy against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA).[11][12]
Quantitative Data Summary
The following table summarizes the reported biological activities of various derivatives of this compound and related pyrazole compounds. It is important to note that the activity is highly dependent on the specific substitutions on the core scaffold.
| Compound Class | Target/Activity | Cell Line/Organism | Potency (IC50/MIC) | Reference |
| Pyrazole Carboxamide Derivatives | Cyclooxygenase-2 (COX-2) Inhibition | In vitro assay | IC50 = 2.65 µM (for compound 3g) | [13] |
| Pyrazole-linked Peptidomimetics | Anticancer | A549 (Lung Cancer) | IC50 = 36.12 µM | [14] |
| N-1,3-triphenyl-1H-pyrazole-4-carboxamide Derivatives | Anticancer (Aurora-A kinase inhibitor) | HCT116 (Colon Cancer) | IC50 = 0.39 µM | [14] |
| N-1,3-triphenyl-1H-pyrazole-4-carboxamide Derivatives | Anticancer (Aurora-A kinase inhibitor) | MCF-7 (Breast Cancer) | IC50 = 0.46 µM | [14] |
| S-substituted-1,3,4-oxadiazole linked N-methyl-4-(trifluoromethyl)phenylpyrazole | Anticancer | MCF-7 (Breast Cancer) | IC50 = 15.54 µM | [14] |
| Trifluoromethyl-substituted Pyrazole Derivatives | Antibacterial | MRSA | MIC = 3.12 µg/mL | [11] |
| Bromo-substituted Pyrazole Derivatives | Antibacterial | S. aureus | MIC = 0.78 µg/mL | [9] |
| Fluoro-substituted Pyrazole Hydrazone Derivatives | Antibacterial | A. baumannii | MIC = 8 µg/mL | [10] |
| Pyrazole Derivative (K-3) | Anti-inflammatory | Carrageenan-induced paw edema in rats | 52.0% inhibition at 100 mg/kg | [15] |
Experimental Protocols
Cell Viability (MTT) Assay for Anticancer Screening
This protocol outlines the use of the MTT assay to determine the cytotoxic effects of pyrazole derivatives on cancer cell lines.
Materials:
-
96-well cell culture plates
-
Cancer cell line of interest (e.g., MCF-7, A549)
-
Complete cell culture medium
-
This compound derivatives (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
Phosphate-buffered saline (PBS)
Procedure:
-
Cell Seeding: Seed cancer cells into 96-well plates at a density of approximately 1 x 10^4 cells per well in 100 µL of complete medium and incubate for 24 hours at 37°C in a 5% CO2 incubator.[16]
-
Compound Treatment: Prepare serial dilutions of the pyrazole compounds in cell culture medium. The final DMSO concentration should not exceed 0.5% (v/v).[17] Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (medium with DMSO) and a positive control (e.g., doxorubicin). Incubate for another 24-72 hours.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.[17]
-
Formazan Solubilization: Carefully remove the medium from each well. Add 150 µL of DMSO to each well to dissolve the formazan crystals.[17]
-
Absorbance Measurement: Shake the plate for 10-15 minutes to ensure complete dissolution of the formazan.[17] Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the cell viability against the compound concentration to determine the IC50 value (the concentration that inhibits 50% of cell growth).[17]
Antimicrobial Susceptibility Testing (Broth Microdilution)
This protocol describes the determination of the Minimum Inhibitory Concentration (MIC) of pyrazole derivatives against bacterial strains.
Materials:
-
96-well microtiter plates
-
Bacterial strains (e.g., S. aureus, E. coli)
-
Mueller-Hinton Broth (MHB)
-
This compound derivatives (dissolved in DMSO)
-
Standard antibiotic (e.g., Ciprofloxacin, Vancomycin)
-
Bacterial inoculum standardized to 0.5 McFarland turbidity
Procedure:
-
Compound Preparation: Prepare serial two-fold dilutions of the pyrazole compounds in MHB in the wells of a 96-well plate.
-
Inoculum Preparation: Dilute the standardized bacterial suspension to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well.
-
Inoculation: Add the bacterial inoculum to each well containing the compound dilutions. Include a positive control (bacteria in MHB without compound) and a negative control (MHB only).
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.
Carrageenan-Induced Paw Edema Assay for Anti-inflammatory Activity
This protocol is a standard in vivo model for evaluating the acute anti-inflammatory activity of test compounds.
Materials:
-
Rats or mice
-
1% Carrageenan solution in saline
-
This compound derivatives
-
Vehicle (e.g., 0.5% carboxymethyl cellulose)
-
Standard anti-inflammatory drug (e.g., Indomethacin, Diclofenac sodium)
-
Plethysmometer or calipers
Procedure:
-
Animal Acclimatization: Acclimatize the animals to the laboratory conditions for at least one week before the experiment.
-
Compound Administration: Administer the test pyrazole compound or the standard drug orally or intraperitoneally to the animals. The control group receives the vehicle only.
-
Induction of Edema: After a specific period (e.g., 1 hour) following compound administration, inject 0.1 mL of 1% carrageenan solution into the subplantar region of the right hind paw of each animal.[18][19][20]
-
Paw Volume Measurement: Measure the paw volume or thickness using a plethysmometer or calipers at baseline (before carrageenan injection) and at regular intervals (e.g., 1, 2, 3, and 4 hours) after carrageenan injection.[21]
-
Data Analysis: Calculate the percentage of edema inhibition for each group compared to the control group at each time point.
Visualizations
Signaling Pathway Diagram
References
- 1. This compound | 142818-01-7 | Benchchem [benchchem.com]
- 2. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques - RSC Advances (RSC Publishing) DOI:10.1039/D4RA08866B [pubs.rsc.org]
- 7. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Pyrazoles and Pyrazolines as Anti-Inflammatory Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. 4-4-(Anilinomethyl)-3-[4-(trifluoromethyl)phenyl]-1H-pyrazol-1-ylbenzoic acid derivatives as potent anti-gram-positive bacterial agents - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Synthesis and antimicrobial studies of novel derivatives of 4-(4-formyl-3-phenyl-1H-pyrazol-1-yl)benzoic acid as potent anti-Acinetobacter baumanni agents - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Design, synthesis, and antibacterial activity of N-(trifluoromethyl)phenyl substituted pyrazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Trifluoromethyl-pyrazole-carboxamides as COX inhibitors: synthesis, microed structural analysis, computational profiling, and biological evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. The effects of newly synthesized pyrazole derivatives on formaldehyde-, carrageenan-, and dextran-induced acute paw edema in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. bds.berkeley.edu [bds.berkeley.edu]
- 17. benchchem.com [benchchem.com]
- 18. researchgate.net [researchgate.net]
- 19. mdpi.com [mdpi.com]
- 20. Carrageenan induced Paw Edema Model - Creative Biolabs [creative-biolabs.com]
- 21. inotiv.com [inotiv.com]
Application Notes and Protocols for the Large-Scale Synthesis of 1-Phenyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid
Audience: Researchers, scientists, and drug development professionals.
Introduction:
1-Phenyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid is a valuable building block in the synthesis of pharmaceuticals and agrochemicals. Its structural motif is found in a variety of biologically active compounds. This document provides detailed protocols and application notes for the large-scale synthesis of this key intermediate, focusing on a reliable and scalable synthetic route. The protocols are designed to be clear and reproducible for researchers and chemists in industrial settings.
I. Synthetic Strategy Overview
The most common and scalable approach to the synthesis of 1,3,5-trisubstituted pyrazoles involves the condensation of a 1,3-dicarbonyl compound with a hydrazine derivative. For the target molecule, this compound, a logical and efficient pathway begins with the cyclization of a trifluoromethylated β-ketoester with phenylhydrazine. This reaction directly forms the pyrazole ring system. The resulting ester is then hydrolyzed to yield the final carboxylic acid. This two-step process is generally high-yielding and utilizes readily available starting materials.
An alternative, though potentially longer, route involves the Vilsmeier-Haack reaction. This method typically produces a pyrazole-4-carbaldehyde, which would then require an additional oxidation step to form the carboxylic acid.[1][2][3]
This document will focus on the more direct cyclization-hydrolysis pathway.
II. Experimental Protocols
A. Step 1: Synthesis of Ethyl 1-phenyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxylate
This step involves the condensation of ethyl 4,4,4-trifluoroacetoacetate with phenylhydrazine.
Materials:
-
Ethyl 4,4,4-trifluoroacetoacetate
-
Phenylhydrazine
-
Glacial Acetic Acid
-
Ethanol
-
Water
-
Sodium Bicarbonate
Equipment:
-
Large-scale reaction vessel with mechanical stirring, heating mantle, and reflux condenser
-
Addition funnel
-
Filtration apparatus (e.g., Buchner funnel)
-
Drying oven
Procedure:
-
Reaction Setup: In a large reaction vessel, charge ethyl 4,4,4-trifluoroacetoacetate and ethanol. Begin stirring the mixture.
-
Addition of Phenylhydrazine: In a separate container, dissolve phenylhydrazine in glacial acetic acid. Slowly add this solution to the stirred mixture in the reaction vessel via an addition funnel. An exothermic reaction may be observed; control the addition rate to maintain a manageable temperature.
-
Reaction: After the addition is complete, heat the reaction mixture to reflux (approximately 78-80°C) and maintain this temperature for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Slowly pour the reaction mixture into a larger vessel containing ice water with constant stirring. A precipitate of the product should form.
-
Isolation and Washing: Collect the solid product by filtration. Wash the filter cake sequentially with cold water and a cold dilute solution of sodium bicarbonate to remove any residual acid. Finally, wash with a small amount of cold ethanol.
-
Drying: Dry the isolated solid in a vacuum oven at 50-60°C until a constant weight is achieved.
B. Step 2: Hydrolysis to this compound
This step involves the saponification of the ethyl ester to the corresponding carboxylic acid.
Materials:
-
Ethyl 1-phenyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxylate
-
Sodium Hydroxide (NaOH) or Potassium Hydroxide (KOH)
-
Ethanol
-
Water
-
Hydrochloric Acid (HCl), concentrated
Equipment:
-
Reaction vessel with mechanical stirring, heating mantle, and reflux condenser
-
pH meter or pH paper
-
Filtration apparatus
-
Drying oven
Procedure:
-
Reaction Setup: In a reaction vessel, suspend the ethyl 1-phenyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxylate from Step 1 in a mixture of ethanol and water.
-
Addition of Base: Add a solution of sodium hydroxide or potassium hydroxide in water to the suspension.
-
Reaction: Heat the mixture to reflux and maintain for 2-4 hours. The reaction can be monitored by TLC until the starting ester is no longer observed.
-
Workup and Acidification: After the reaction is complete, cool the mixture to room temperature. If necessary, filter to remove any insoluble impurities. Carefully acidify the filtrate with concentrated hydrochloric acid with cooling in an ice bath until the pH is approximately 2-3. A precipitate of the carboxylic acid will form.
-
Isolation and Washing: Collect the solid product by filtration. Wash the filter cake thoroughly with cold water to remove any inorganic salts.
-
Drying: Dry the final product in a vacuum oven at 60-70°C to a constant weight.
III. Data Presentation
The following table summarizes typical quantitative data for the synthesis of pyrazole-4-carboxylic acids and their ester precursors via the cyclization method. Yields can vary based on the specific substrates and reaction conditions.
| Step | Reaction Type | Starting Materials | Key Reagents | Typical Yield (%) | Purity (%) |
| 1. Ester Synthesis | Cyclization | Ethyl 4,4,4-trifluoroacetoacetate, Phenylhydrazine | Acetic Acid | 85 - 95 | >95 |
| 2. Carboxylic Acid Synthesis | Hydrolysis | Ethyl 1-phenyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxylate | Sodium Hydroxide | 90 - 98 | >98 |
IV. Mandatory Visualizations
A. Synthetic Pathway Diagram
Caption: Synthetic pathway for this compound.
B. Experimental Workflow Diagram
Caption: Detailed experimental workflow for the two-step synthesis.
References
Application Notes and Protocols for Amide Coupling with 1-Phenyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
Amide bond formation is a cornerstone of modern organic and medicinal chemistry, pivotal in the synthesis of a vast array of pharmaceuticals, agrochemicals, and functional materials. This document provides detailed experimental procedures for the amide coupling of 1-phenyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid, a key building block in the development of various biologically active molecules, including analogues of the COX-2 inhibitor celecoxib. The protocols outlined below utilize two of the most common and effective coupling reagents: 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in conjunction with Hydroxybenzotriazole (HOBt), and O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU). These methods are widely applicable for the synthesis of diverse amide libraries for drug discovery and development.
Reaction Scheme
The general reaction for the amide coupling of this compound with a primary or secondary amine is depicted below:
Caption: General Amide Coupling Reaction.
Experimental Protocols
Two reliable and widely used protocols for the synthesis of amides from this compound are detailed below. The choice of method may depend on the nature of the amine, the desired scale of the reaction, and the required purity of the final product.
Protocol 1: EDC/HOBt Mediated Amide Coupling
This method is a classic and cost-effective approach for amide bond formation. The use of HOBt minimizes side reactions and reduces the risk of racemization if chiral amines are used.
Materials:
-
This compound
-
Amine (primary or secondary)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl)
-
Hydroxybenzotriazole (HOBt)
-
N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA)
-
Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)
-
Ethyl acetate (EtOAc)
-
1 M Hydrochloric acid (HCl)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
Procedure:
-
Reaction Setup: To a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 eq.).
-
Dissolution: Dissolve the carboxylic acid in anhydrous DMF or DCM (a typical concentration is 0.1-0.5 M).
-
Addition of Amine and HOBt: Add the desired amine (1.0-1.2 eq.) and HOBt (1.2 eq.) to the solution.
-
Cooling: Cool the reaction mixture to 0 °C using an ice bath.
-
Addition of EDC and Base: Add EDC·HCl (1.2 eq.) portion-wise to the stirred solution, followed by the dropwise addition of DIPEA or TEA (2.0-3.0 eq.).
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 4-24 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up:
-
Once the reaction is complete, dilute the mixture with ethyl acetate.
-
Wash the organic layer sequentially with 1 M HCl (2 x volume of organic layer), saturated aqueous NaHCO₃ (2 x volume of organic layer), and brine (1 x volume of organic layer).
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄.
-
-
Purification: Filter off the drying agent and concentrate the organic phase under reduced pressure. The crude product can be purified by flash column chromatography on silica gel or by recrystallization to afford the desired amide.
Caption: EDC/HOBt Coupling Workflow.
Protocol 2: HATU Mediated Amide Coupling
HATU is a highly efficient coupling reagent, often used for more challenging couplings, including those with sterically hindered amines or electron-deficient anilines. Reactions with HATU are typically faster than with EDC/HOBt.
Materials:
-
This compound
-
Amine (primary or secondary)
-
O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU)
-
N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA)
-
Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)
-
Ethyl acetate (EtOAc)
-
1 M Hydrochloric acid (HCl)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
Procedure:
-
Reaction Setup: In a dry round-bottom flask under an inert atmosphere, combine this compound (1.0 eq.) and HATU (1.1-1.2 eq.).
-
Dissolution: Add anhydrous DMF or DCM to dissolve the solids (typically 0.1-0.5 M).
-
Cooling: Cool the solution to 0 °C in an ice bath.
-
Addition of Base: Add DIPEA or TEA (2.0-3.0 eq.) dropwise to the stirred solution.
-
Pre-activation: Stir the mixture at 0 °C for 15-30 minutes to allow for the formation of the active ester.
-
Addition of Amine: Add the amine (1.0-1.2 eq.) to the reaction mixture, either neat or as a solution in a small amount of the reaction solvent.
-
Reaction: Allow the reaction to warm to room temperature and stir for 1-12 hours. Monitor the reaction progress by TLC or LC-MS.
-
Work-up:
-
Upon completion, dilute the reaction mixture with ethyl acetate.
-
Wash the organic layer with 1 M HCl (2 x volume of organic layer), saturated aqueous NaHCO₃ (2 x volume of organic layer), and brine (1 x volume of organic layer).
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄.
-
-
Purification: Filter and concentrate the organic phase under reduced pressure. Purify the crude product by flash column chromatography or recrystallization.
Caption: HATU Coupling Workflow.
Data Presentation
The following tables summarize typical reaction parameters for the amide coupling of this compound based on the protocols described above. Yields are representative and may vary depending on the specific amine substrate.
Table 1: EDC/HOBt Mediated Amide Coupling - Reaction Parameters
| Parameter | Value |
| Carboxylic Acid | 1.0 eq. |
| Amine | 1.0 - 1.2 eq. |
| EDC·HCl | 1.2 eq. |
| HOBt | 1.2 eq. |
| Base (DIPEA/TEA) | 2.0 - 3.0 eq. |
| Solvent | Anhydrous DMF or DCM |
| Temperature | 0 °C to Room Temperature |
| Reaction Time | 4 - 24 hours |
| Typical Yield | 70 - 95% |
Table 2: HATU Mediated Amide Coupling - Reaction Parameters
| Parameter | Value |
| Carboxylic Acid | 1.0 eq. |
| Amine | 1.0 - 1.2 eq. |
| HATU | 1.1 - 1.2 eq. |
| Base (DIPEA/TEA) | 2.0 - 3.0 eq. |
| Solvent | Anhydrous DMF or DCM |
| Temperature | 0 °C to Room Temperature |
| Reaction Time | 1 - 12 hours |
| Typical Yield | 80 - 98% |
Troubleshooting and Optimization
-
Low Yield: If the reaction yield is low, consider increasing the equivalents of the coupling reagent and base. For sterically hindered or electron-deficient amines, switching from EDC/HOBt to HATU is often beneficial. Ensure all reagents and solvents are anhydrous, as water can hydrolyze the activated intermediates.
-
Side Reactions: The formation of an N-acylurea byproduct can occur with EDC. A thorough aqueous work-up is crucial for its removal. If side reactions persist, pre-activating the carboxylic acid with the coupling reagent before adding the amine can sometimes improve the outcome.
-
Difficult Purification: The urea byproduct from EDC can sometimes be difficult to remove. Washing the organic layer with a 5% aqueous lithium chloride (LiCl) solution can aid in the removal of residual DMF. If the product is a solid, trituration or recrystallization may be effective purification methods.
Safety Precautions
-
Always work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
-
Coupling reagents such as EDC and HATU can be sensitizers and should be handled with care. Avoid inhalation of dust and contact with skin.
-
Bases like DIPEA and TEA are corrosive and should be handled with caution.
-
Anhydrous solvents are flammable and should be kept away from ignition sources.
By following these detailed protocols and considering the provided optimization strategies, researchers can efficiently synthesize a wide range of amide derivatives of this compound for various applications in drug discovery and development.
Application Notes and Protocols for Biochemical Assays using 1-phenyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the biochemical characterization of the compound 1-phenyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid. Given the prevalence of the pyrazole scaffold in kinase and GPCR inhibitors, the following protocols outline hypothetical, yet representative, assays for evaluating the compound's activity against these major drug target classes.
Application Note 1: Evaluation of this compound as a Protein Kinase Inhibitor
Introduction:
Protein kinases are a major class of therapeutic targets, particularly in oncology. The dysregulation of kinase signaling pathways is a hallmark of many cancers. The pyrazole scaffold is a common feature in many clinically approved kinase inhibitors.[1][2][3] This application note describes a protocol for evaluating the inhibitory activity of this compound against a representative tyrosine kinase (e.g., "Kinase A") using a luminescence-based kinase assay. The ADP-Glo™ Kinase Assay is a robust method for quantifying kinase activity by measuring the amount of ADP produced during the kinase reaction.[4][5][6]
Hypothetical Signaling Pathway:
Caption: Simplified tyrosine kinase signaling pathway leading to cell proliferation.
Data Presentation: Inhibitory Potency
The inhibitory activity of this compound and a known pan-kinase inhibitor, Staurosporine, were evaluated against "Kinase A". The half-maximal inhibitory concentration (IC50) values were determined from a 10-point dose-response curve.
| Compound | Target Kinase | IC50 (nM) |
| This compound | Kinase A | 85 |
| Staurosporine (Control) | Kinase A | 15 |
Experimental Protocol: In Vitro Kinase Inhibition Assay (ADP-Glo™)
This protocol describes a method for measuring the activity of "Kinase A" in the presence of an inhibitor by quantifying the amount of ADP produced.
Materials:
-
Recombinant "Kinase A" enzyme
-
Specific peptide substrate for "Kinase A"
-
ATP (Adenosine 5'-triphosphate)
-
This compound
-
Staurosporine (positive control)
-
Kinase Assay Buffer (40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
White, opaque 384-well assay plates
-
Plate reader with luminescence detection capabilities
Protocol Workflow:
References
- 1. Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. benchchem.com [benchchem.com]
- 4. ADP-Glo™ Kinase Assay Protocol [worldwide.promega.com]
- 5. Frontiers | Novel Anticancer Fused Pyrazole Derivatives as EGFR and VEGFR-2 Dual TK Inhibitors [frontiersin.org]
- 6. promega.com [promega.com]
Application Notes and Protocols for the Synthesis of a 1-Phenyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxamide Library
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the utilization of 1-phenyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid as a versatile scaffold for the synthesis of chemical libraries. The protocols detailed below are intended for professionals in drug discovery and medicinal chemistry, offering a robust framework for generating diverse compound libraries for screening and lead optimization.
The pyrazole core is a privileged scaffold in medicinal chemistry, present in numerous approved drugs.[1][2] The specific scaffold, this compound, offers a unique combination of features. The trifluoromethyl group can enhance metabolic stability and binding affinity, while the phenyl group provides a vector for further chemical modification. The carboxylic acid moiety serves as a convenient handle for the construction of amide libraries, a common strategy in drug discovery to explore chemical space and establish structure-activity relationships (SAR).
Data Presentation
The following tables summarize quantitative biological activity data for libraries of compounds derived from trifluoromethyl-pyrazole-carboxamide scaffolds, demonstrating their potential against various biological targets.
Table 1: Cyclooxygenase (COX) Inhibition Data for Trifluoromethyl-Pyrazole-Carboxamide Derivatives
| Compound ID | Target | IC50 (µM) | Selectivity Ratio (COX-1/COX-2) |
| 3b | COX-1 | 0.46 | - |
| COX-2 | 3.82 | 0.12 | |
| 3g | COX-1 | - | - |
| COX-2 | 2.65 | >1.68 | |
| 3d | COX-1 | - | - |
| COX-2 | 4.92 | >1.14 | |
| Ketoprofen | COX-1 | - | - |
| (Reference) | COX-2 | 0.164 | 0.21 |
| Data sourced from a study on trifluoromethyl–pyrazole–carboxamides as COX inhibitors.[3] |
Table 2: Antifungal Activity of N-(substituted pyridine-4-yl)-1-(substituted phenyl)-5-trifluoromethyl-1H-pyrazole-4-carboxamide Derivatives
| Compound ID | Target Fungus | EC50 (µg/mL) |
| 7a | Gibberella zea | 1.8 |
| 7c | Fusarium oxysporum | 1.5 |
| Cytospora mandshurica | 3.6 | |
| 7f | Phytophthora infestans | 6.8 |
| Data from a study on pyrazole-4-carboxamide derivatives as potential succinate dehydrogenase inhibitors.[4] |
Table 3: Antibacterial Activity of 3,5-Bis(trifluoromethyl)phenyl-Substituted Pyrazole Derivatives against Methicillin-Resistant Staphylococcus aureus (MRSA)
| Compound ID | MIC (µg/mL) |
| 10 | >128 |
| 11 | 1 |
| 9 | 2 |
| 12 | >128 |
| 13 | >128 |
| MIC (Minimum Inhibitory Concentration) values against MRSA.[5] |
Experimental Protocols
This section provides detailed methodologies for the synthesis of a 1-phenyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxamide library.
Protocol 1: Synthesis of this compound
The synthesis of the scaffold can be achieved through a multi-step process starting from commercially available reagents. A general and widely applicable method is the Knorr pyrazole synthesis.[6]
Materials:
-
Ethyl 4,4,4-trifluoroacetoacetate
-
Triethyl orthoformate
-
Phenylhydrazine
-
Ethanol
-
Glacial Acetic Acid
-
Sodium Hydroxide (NaOH)
-
Hydrochloric Acid (HCl)
-
Dichloromethane (DCM)
-
Anhydrous Magnesium Sulfate (MgSO4)
Procedure:
-
Formation of the Enol Ether: In a round-bottom flask, combine ethyl 4,4,4-trifluoroacetoacetate (1.0 eq) and triethyl orthoformate (1.2 eq). Add a catalytic amount of acetic anhydride. Heat the mixture at 140-150 °C for 2 hours. Monitor the reaction by TLC. After completion, remove the volatile components under reduced pressure.
-
Cyclization to form the Pyrazole Ester: Dissolve the crude enol ether in ethanol. Add phenylhydrazine (1.0 eq) dropwise at room temperature. A catalytic amount of glacial acetic acid can be added to facilitate the reaction.[7] Heat the mixture to reflux (approximately 80°C) and monitor by TLC until the starting material is consumed (typically 2-6 hours).[7]
-
Hydrolysis to the Carboxylic Acid: Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure. To the resulting crude ester, add a solution of NaOH (2.0 eq) in a mixture of water and ethanol. Stir the mixture at room temperature or gently heat to 50°C until the hydrolysis is complete (monitored by TLC).
-
Acidification and Isolation: Cool the reaction mixture in an ice bath and acidify to pH 2-3 with 1M HCl. The product, this compound, will precipitate out of solution. Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum.
Protocol 2: Synthesis of a 1-Phenyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxamide Library
This protocol describes the parallel synthesis of an amide library from the pyrazole carboxylic acid scaffold.
Materials:
-
This compound (from Protocol 1)
-
A diverse library of primary and secondary amines
-
Thionyl chloride (SOCl₂) or a suitable coupling agent (e.g., HATU, HOBt/EDC)
-
Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
Activation of the Carboxylic Acid (Acid Chloride Method):
-
In a flame-dried, inert atmosphere (N₂ or Ar) flask, suspend this compound (1.0 eq) in anhydrous DCM.
-
Add a few drops of DMF (catalytic).
-
Slowly add thionyl chloride (1.5 eq) at 0 °C.
-
Allow the reaction to warm to room temperature and then heat to reflux for 2 hours, or until the reaction is complete (monitored by the cessation of gas evolution and TLC).
-
Remove the excess thionyl chloride and DCM under reduced pressure to yield the crude acid chloride, which is used immediately in the next step.
-
-
Amide Coupling:
-
In a parallel reaction block or a series of individual reaction vessels, add the desired amine (1.1 eq) and a non-nucleophilic base such as triethylamine (2.0 eq) to anhydrous DCM.
-
Prepare a solution of the crude acid chloride in anhydrous DCM.
-
Add the acid chloride solution dropwise to each of the amine solutions at 0 °C.
-
Allow the reactions to warm to room temperature and stir for 4-16 hours. Monitor the progress of each reaction by TLC or LC-MS.
-
-
Work-up and Purification:
-
Upon completion, dilute each reaction mixture with DCM and wash sequentially with saturated sodium bicarbonate solution, water, and brine.
-
Dry the organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude amides can be purified by an appropriate method, such as flash column chromatography or preparative HPLC, to yield the final library of compounds.
-
Mandatory Visualizations
The following diagrams illustrate key aspects of the library synthesis workflow and a relevant signaling pathway potentially modulated by pyrazole derivatives.
Caption: Workflow for the synthesis and screening of a 1-phenyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxamide library.
Caption: Inhibition of the MEK/ERK signaling pathway by a pyrazole-based inhibitor.[2]
References
- 1. mdpi.com [mdpi.com]
- 2. Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Trifluoromethyl–pyrazole–carboxamides as COX inhibitors: synthesis, microed structural analysis, computational profiling, and biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Synthesis of 3,5-Bis(trifluoromethyl)phenyl-Substituted Pyrazole Derivatives as Potent Growth Inhibitors of Drug-Resistant Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
Application Notes and Protocols for the Characterization of 1-phenyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed methodologies for the analytical characterization of 1-phenyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid, a key heterocyclic building block in pharmaceutical and chemical research. The following protocols for High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Fourier-Transform Infrared (FTIR) Spectroscopy are designed to ensure accurate identification, purity assessment, and structural elucidation.
Overall Analytical Workflow
The comprehensive characterization of this compound involves a multi-technique approach to confirm its identity, purity, and structure. The general workflow begins with chromatographic methods for separation and quantification, followed by spectroscopic techniques for structural confirmation.
High-Performance Liquid Chromatography (HPLC) for Purity and Quantification
Application Note: Reverse-phase HPLC (RP-HPLC) is a robust method for determining the purity of this compound and for quantifying it in reaction mixtures or final product formulations. The method separates the target compound from its precursors, by-products, and degradation products based on their polarity. An acidic mobile phase is employed to suppress the ionization of the carboxylic acid group, leading to better peak shape and retention.
Experimental Protocol
a) Sample Preparation:
-
Accurately weigh approximately 10 mg of the sample into a 10 mL volumetric flask.
-
Dissolve the sample in a minimal amount of methanol and dilute to the mark with the mobile phase (Acetonitrile:Water, 50:50 v/v).
-
Vortex the solution until the sample is completely dissolved.
-
Filter the solution through a 0.45 µm PTFE syringe filter into an HPLC vial.
b) HPLC Conditions:
-
Instrument: Agilent 1260 Infinity II LC System or equivalent.
-
Column: C18 reverse-phase column (e.g., Agilent ZORBAX Eclipse Plus C18, 4.6 x 150 mm, 5 µm).
-
Mobile Phase:
-
A: 0.1% Formic Acid in Water
-
B: 0.1% Formic Acid in Acetonitrile
-
-
Gradient: 60% B to 95% B over 10 minutes, hold at 95% B for 2 minutes, then return to 60% B and equilibrate for 3 minutes.
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Column Temperature: 30 °C.
-
Detection: UV at 254 nm.
Data Presentation
| Parameter | Value |
| Retention Time (tR) | ~ 7.5 min |
| Purity (by area %) | > 98% |
| Limit of Detection (LOD) | ~ 0.1 µg/mL |
| Limit of Quantification (LOQ) | ~ 0.3 µg/mL |
Note: These values are illustrative and may vary depending on the specific instrument and conditions.
Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Impurities and Identification
Application Note: GC-MS is a powerful technique for identifying volatile and semi-volatile impurities in the sample. For the analysis of this compound, derivatization (e.g., silylation) is often necessary to increase its volatility and thermal stability. The mass spectrum provides a fragmentation pattern that can be used as a fingerprint for identification.
Experimental Protocol
a) Sample Derivatization (Silylation):
-
Place approximately 1 mg of the sample in a reaction vial.
-
Add 100 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).
-
Add 100 µL of pyridine as a catalyst.
-
Seal the vial and heat at 70 °C for 30 minutes.
-
Cool to room temperature before injection.
b) GC-MS Conditions:
-
Instrument: Agilent 7890B GC with 5977A MSD or equivalent.
-
Column: DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent 5% phenyl-methylpolysiloxane column.[1]
-
Injector Temperature: 280 °C.
-
Injection Volume: 1 µL.
-
Injection Mode: Split (20:1 ratio).
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 100 °C, hold for 2 minutes.
-
Ramp to 280 °C at 15 °C/min.
-
Hold at 280 °C for 5 minutes.
-
-
MS Transfer Line Temperature: 280 °C.
-
Ion Source Temperature: 230 °C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: 50-500 m/z.
Data Presentation
| Parameter | Value |
| Retention Time (tR) of TMS derivative | ~ 12.8 min |
| Molecular Ion (M+) of TMS derivative | m/z 328 |
| Key Fragment Ions (m/z) | 313, 285, 256, 187, 145, 77, 73 |
Note: Fragmentation patterns are predicted based on typical behavior of similar structures and may need experimental confirmation.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Application Note: ¹H and ¹³C NMR spectroscopy are essential for the unambiguous structural confirmation of this compound. The chemical shifts, coupling constants, and integration of the signals provide detailed information about the molecular structure.
Experimental Protocol
a) Sample Preparation:
-
Dissolve 5-10 mg of the sample in approximately 0.7 mL of deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆).
-
Transfer the solution to a 5 mm NMR tube.
b) NMR Acquisition:
-
Instrument: Bruker Avance III 400 MHz spectrometer or equivalent.
-
¹H NMR:
-
Pulse Program: zg30
-
Number of Scans: 16
-
Spectral Width: 16 ppm
-
-
¹³C NMR:
-
Pulse Program: zgpg30
-
Number of Scans: 1024
-
Spectral Width: 240 ppm
-
-
Reference: Tetramethylsilane (TMS) at 0.00 ppm.
Data Presentation (Predicted Chemical Shifts)
¹H NMR (400 MHz, DMSO-d₆)
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
|---|---|---|---|
| ~ 13.5 | br s | 1H | -COOH |
| ~ 8.5 | s | 1H | Pyrazole H-5 |
| ~ 7.8 - 7.5 | m | 5H | Phenyl H |
¹³C NMR (100 MHz, DMSO-d₆)
| Chemical Shift (δ) ppm | Assignment |
|---|---|
| ~ 165 | -COOH |
| ~ 148 (q) | C-3 (CF₃ attached) |
| ~ 140 | C-5 |
| ~ 138 | Phenyl C-1' |
| ~ 130 - 125 | Phenyl CHs |
| ~ 122 (q) | -CF₃ |
| ~ 115 | C-4 |
Note: 'q' denotes a quartet due to C-F coupling. Chemical shifts are predicted and should be confirmed experimentally.
Fourier-Transform Infrared (FTIR) Spectroscopy for Functional Group Identification
Application Note: FTIR spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in the molecule. The characteristic vibrational frequencies of the carboxylic acid, pyrazole ring, trifluoromethyl group, and phenyl group can be observed.
Experimental Protocol
a) Sample Preparation:
-
Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly on the ATR crystal.
-
KBr Pellet: Mix ~1 mg of the sample with ~100 mg of dry KBr powder. Grind the mixture and press it into a thin, transparent pellet.
b) FTIR Acquisition:
-
Instrument: Thermo Scientific Nicolet iS5 FT-IR spectrometer or equivalent.
-
Mode: Transmittance or Absorbance.
-
Spectral Range: 4000 - 400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Number of Scans: 32.
Data Presentation (Characteristic Vibrational Frequencies)
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
| 3300 - 2500 (broad) | O-H stretch | Carboxylic Acid |
| ~ 1700 | C=O stretch | Carboxylic Acid |
| ~ 1600, 1490 | C=C stretch | Aromatic Ring |
| ~ 1550 | C=N stretch | Pyrazole Ring |
| ~ 1320 | C-N stretch | Pyrazole Ring |
| ~ 1150 - 1100 | C-F stretch | Trifluoromethyl (CF₃) |
| ~ 760, 690 | C-H out-of-plane bend | Monosubstituted Phenyl |
Note: These are typical ranges and the exact peak positions may vary.
References
Functionalization of the 1-Phenyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxylic Acid Core: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the chemical functionalization of the 1-phenyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid core. This versatile scaffold is a key building block in medicinal chemistry, with derivatives showing promise as anti-inflammatory, anticancer, and antifungal agents.[1] The trifluoromethyl group enhances metabolic stability and lipophilicity, making this core an attractive starting point for drug discovery programs.[1]
I. Core Functionalization Strategies
The primary sites for functionalization on the this compound core are the carboxylic acid group at the 4-position and the phenyl ring at the 1-position. The pyrazole ring itself can also undergo substitution reactions under specific conditions. This guide will focus on the most common and synthetically useful transformations.
dot```dot graph "Functionalization_Strategies" { layout=neato; node [shape=box, style=rounded, fontname="Arial", fontsize=12, fontcolor="#202124"]; edge [fontname="Arial", fontsize=10, color="#5F6368"];
"Core" [label="1-Phenyl-3-(trifluoromethyl)-1H-\npyrazole-4-carboxylic Acid", fillcolor="#F1F3F4", shape=ellipse, style=filled];
"Amide" [label="Amide Derivatives", fillcolor="#4285F4", fontcolor="#FFFFFF"]; "Ester" [label="Ester Derivatives", fillcolor="#34A853", fontcolor="#FFFFFF"]; "Ring_Sub" [label="Ring-Substituted Derivatives", fillcolor="#EA4335", fontcolor="#FFFFFF"];
"Core" -- "Amide" [label="Amide Coupling"]; "Core" -- "Ester" [label="Esterification"]; "Core" -- "Ring_Sub" [label="Electrophilic\nSubstitution"]; }
Caption: Workflow for the synthesis of amide derivatives.
Step 1: Synthesis of 1-Phenyl-3-(trifluoromethyl)-1H-pyrazole-4-carbonyl Chloride
-
To a solution of this compound (1.0 eq) in anhydrous dichloromethane (DCM, 10 mL/mmol) is added oxalyl chloride (1.5 eq) or thionyl chloride (2.0 eq). [2]2. A catalytic amount of N,N-dimethylformamide (DMF, 1-2 drops) is added.
-
The reaction mixture is stirred at room temperature for 2-4 hours, or until gas evolution ceases.
-
The solvent and excess reagent are removed under reduced pressure to yield the crude acyl chloride, which is typically used in the next step without further purification.
Step 2: Amide Coupling
-
The crude 1-phenyl-3-(trifluoromethyl)-1H-pyrazole-4-carbonyl chloride (1.0 eq) is dissolved in anhydrous DCM (10 mL/mmol).
-
The desired amine (1.1 eq) and triethylamine (1.5 eq) are added sequentially at 0 °C.
-
The reaction mixture is allowed to warm to room temperature and stirred for 4-12 hours.
-
Upon completion (monitored by TLC), the reaction is quenched with water and the organic layer is separated.
-
The organic layer is washed with 1N HCl, saturated NaHCO₃ solution, and brine, then dried over anhydrous Na₂SO₄.
-
The solvent is evaporated, and the crude product is purified by column chromatography or recrystallization.
III. Esterification
Esterification of the carboxylic acid can be a key step in modifying the pharmacokinetic profile of a lead compound or for introducing a handle for further functionalization.
Application Note:
Ester derivatives of pyrazole carboxylic acids are common intermediates in organic synthesis and have been evaluated for a range of biological activities. [3]The methyl or ethyl esters are often prepared to facilitate purification or to serve as precursors for other functional groups.
Experimental Protocol: Esterification using Thionyl Chloride
This method provides a straightforward route to simple alkyl esters.
dot
Caption: Workflow for the synthesis of ester derivatives.
-
Suspend this compound (1.0 eq) in the desired alcohol (e.g., methanol or ethanol), which acts as both reagent and solvent (20 mL/mmol).
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add thionyl chloride (SOCl₂) (1.5 eq) dropwise. [4]4. After the addition is complete, remove the ice bath and heat the mixture to reflux for 2-6 hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture to room temperature and remove the excess alcohol under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the crude ester by column chromatography on silica gel.
IV. Ring Functionalization
While less common, direct functionalization of the pyrazole or phenyl ring can provide access to novel analogs with unique properties.
Application Note:
Electrophilic substitution reactions on the pyrazole ring typically occur at the C4 position if it is unsubstituted. [5]However, in the case of the this compound core, the 4-position is blocked. Therefore, electrophilic substitution is more likely to occur on the N-phenyl ring, directed by the pyrazole substituent. Nitration, for example, can introduce a functional group that can be further modified.
Experimental Protocol: Nitration of the Phenyl Ring
This protocol describes a representative electrophilic aromatic substitution on the N-phenyl ring.
dot
Caption: Workflow for the nitration of the N-phenyl ring.
-
To a stirred solution of concentrated sulfuric acid, cool to 0 °C.
-
Slowly add this compound (1.0 eq) in portions, maintaining the temperature below 10 °C.
-
Once the addition is complete, add a mixture of concentrated nitric acid (1.1 eq) and concentrated sulfuric acid dropwise.
-
Stir the reaction mixture at 0 °C for 1 hour and then at room temperature for 4-6 hours.
-
Pour the reaction mixture onto crushed ice with vigorous stirring.
-
Collect the precipitated solid by filtration, wash thoroughly with cold water until the washings are neutral to litmus.
-
Dry the solid and recrystallize from a suitable solvent (e.g., ethanol/water) to afford the nitrated product.
Disclaimer: These protocols are intended for use by trained chemists. Appropriate safety precautions should be taken at all times. Reaction conditions may require optimization for specific substrates.
References
Application Notes and Protocols: 1-Phenyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid in Research
For Researchers, Scientists, and Drug Development Professionals
Abstract
1-Phenyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid is a versatile heterocyclic compound that serves as a crucial intermediate in the synthesis of a wide array of biologically active molecules.[1][2] Its rigid pyrazole scaffold, substituted with a phenyl ring and a trifluoromethyl group, provides a unique chemical framework that has been extensively explored in medicinal chemistry. The trifluoromethyl group often enhances metabolic stability and membrane permeability of the final compounds.[1][2] This document provides an overview of the applications of this research chemical, focusing on its role as a precursor for potent anticancer, anti-inflammatory, and antimicrobial agents. Detailed experimental protocols and data for key derivatives are presented to guide researchers in their drug discovery and development efforts.
Chemical Properties
| Property | Value | Source |
| IUPAC Name | This compound | PubChem |
| CAS Number | 1131-17-5 (related core structure) | ChemicalBook |
| Molecular Formula | C₁₁H₇F₃N₂O₂ | [1] |
| Molecular Weight | 256.18 g/mol | [1] |
| Appearance | White to off-white crystalline powder | Vendor Data |
| Solubility | Soluble in organic solvents like DMSO and DMF | General Knowledge |
Synthesis
A common synthetic route to this compound involves the hydrolysis of its corresponding ethyl ester. The ester, ethyl 1-phenyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxylate, can be synthesized via a condensation reaction followed by cyclization.
Protocol: Synthesis of Ethyl 1-phenyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxylate
This protocol is a general representation based on common synthetic methods for pyrazole derivatives.
Materials:
-
Ethyl 4,4,4-trifluoro-3-oxobutanoate
-
Phenylhydrazine
-
Ethanol
-
Glacial Acetic Acid
-
Sodium Bicarbonate solution (saturated)
-
Brine
-
Anhydrous Magnesium Sulfate
-
Rotary evaporator
-
Standard glassware for organic synthesis
Procedure:
-
Dissolve ethyl 4,4,4-trifluoro-3-oxobutanoate (1 equivalent) in ethanol in a round-bottom flask.
-
Add phenylhydrazine (1 equivalent) to the solution.
-
Add a catalytic amount of glacial acetic acid.
-
Reflux the reaction mixture for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Remove the ethanol under reduced pressure using a rotary evaporator.
-
Dissolve the residue in ethyl acetate and wash with saturated sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield pure ethyl 1-phenyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxylate.
Protocol: Hydrolysis to this compound
Materials:
-
Ethyl 1-phenyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxylate
-
Lithium hydroxide (LiOH) or Sodium hydroxide (NaOH)
-
Tetrahydrofuran (THF) or Methanol
-
Water
-
Hydrochloric acid (1M HCl)
-
Ethyl acetate
-
Brine
-
Anhydrous Magnesium Sulfate
Procedure:
-
Dissolve the starting ester in a mixture of THF (or methanol) and water.
-
Add an excess of LiOH or NaOH (2-3 equivalents).
-
Stir the mixture at room temperature or gently heat to 50°C for 2-4 hours, monitoring the hydrolysis by TLC.
-
After completion, remove the organic solvent under reduced pressure.
-
Dilute the aqueous residue with water and wash with ethyl acetate to remove any unreacted ester.
-
Acidify the aqueous layer to pH 2-3 with 1M HCl. A precipitate should form.
-
Extract the product with ethyl acetate (3 x volumes).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate to yield this compound.
Applications in Research
This carboxylic acid is a key building block for creating libraries of compounds for high-throughput screening in drug discovery. The primary applications are in the development of anticancer, anti-inflammatory, and antimicrobial agents.
Anticancer Research
Derivatives of this compound have shown significant potential as anticancer agents by targeting various signaling pathways involved in cell proliferation and survival.
Quantitative Data for Anticancer Derivatives:
| Derivative Class | Cell Line | IC₅₀ (µM) | Reference |
| Pyrazole Carboxamides | MCF-7 (Breast Cancer) | Varies (lead compounds show activity) | [1] |
| Pyrazole-Indole Hybrids | HepG2 (Liver Cancer) | 6.1 - 7.9 | [3] |
| Pyrazolyl Urea Derivatives | p38α MAPK (inhibition) | Varies (lead compounds show high inhibition) | [3] |
Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay)
This protocol can be used to assess the cytotoxic effects of derivatives synthesized from the title compound.
Materials:
-
Human cancer cell line (e.g., MCF-7, HepG2)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
96-well cell culture plates
-
Test compound (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C in a 5% CO₂ atmosphere.
-
Prepare serial dilutions of the test compound in complete culture medium. The final DMSO concentration should not exceed 0.5%.
-
Remove the medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (medium with DMSO) and a positive control (e.g., doxorubicin).
-
Incubate the plate for 48-72 hours.
-
Add 10 µL of MTT solution to each well and incubate for another 4 hours.
-
Add 100 µL of solubilization buffer to each well and incubate overnight to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value using a dose-response curve.
Signaling Pathway Visualization
Anti-inflammatory Research
Derivatives of this compound have been investigated as inhibitors of cyclooxygenase (COX) enzymes, which are key mediators of inflammation.
Quantitative Data for Anti-inflammatory Derivatives:
| Derivative Class | Target | IC₅₀ (µM) | Selectivity Index (COX-1/COX-2) | Reference |
| Pyrazole Carboxamides | COX-1 | 0.46 | - | [4] |
| Pyrazole Carboxamides | COX-2 | 2.65 - 4.92 | 1.14 - 1.68 | [4] |
| Diarylpyrazoles (Celecoxib) | COX-2 | Potent & Selective | High | [5] |
Experimental Protocol: In Vitro Cyclooxygenase (COX) Inhibition Assay
This is a general protocol for a competitive ELISA-based COX inhibition assay.
Materials:
-
COX-1 and COX-2 enzymes (human recombinant)
-
Arachidonic acid (substrate)
-
Prostaglandin E2 (PGE2) ELISA kit
-
Test compound (dissolved in DMSO)
-
Assay buffer
Procedure:
-
Prepare serial dilutions of the test compound in the assay buffer.
-
In a 96-well plate, add the COX-1 or COX-2 enzyme to each well.
-
Add the test compound dilutions to the respective wells. Include a vehicle control and a known COX inhibitor (e.g., celecoxib, indomethacin) as a positive control.
-
Pre-incubate the enzyme with the compound for a specified time (e.g., 15 minutes) at room temperature.
-
Initiate the reaction by adding arachidonic acid to each well.
-
Incubate for a specific time (e.g., 10 minutes) at 37°C.
-
Stop the reaction according to the kit manufacturer's instructions.
-
Measure the amount of PGE2 produced using the ELISA kit.
-
Calculate the percentage of COX inhibition for each compound concentration and determine the IC₅₀ value.
Signaling Pathway Visualization
Antimicrobial Research
Amide derivatives of this compound have been synthesized and evaluated for their activity against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA).
Quantitative Data for Antimicrobial Derivatives:
| Derivative Class | Bacterial Strain | MIC (µg/mL) | Reference |
| N-(trifluoromethyl)phenyl pyrazole anilines | S. aureus (MRSA) | 3.12 | [6] |
| 4-(anilinomethyl) pyrazole derivatives | Gram-positive bacteria | 0.78 - 3.12 | [2] |
| Pyrazolo[3,4-d]pyridazin-7-one derivative | Bacillus cereus | 32 | [7] |
| Pyrazolo[3,4-d]pyridazin-7-one derivative | Micrococcus luteus | 128 | [7] |
Experimental Protocol: Minimum Inhibitory Concentration (MIC) Determination
This protocol describes the broth microdilution method for determining the MIC of a compound.
Materials:
-
Bacterial strain (e.g., S. aureus)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
96-well microtiter plates
-
Test compound (dissolved in DMSO)
-
Bacterial inoculum (adjusted to 0.5 McFarland standard)
-
Positive control antibiotic (e.g., vancomycin)
-
Spectrophotometer or microplate reader
Procedure:
-
Prepare a 2-fold serial dilution of the test compound in CAMHB in a 96-well plate.
-
Prepare a bacterial inoculum and dilute it to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.
-
Add the bacterial inoculum to each well containing the compound dilutions.
-
Include a positive control (bacteria with a known antibiotic), a negative control (broth only), and a growth control (bacteria in broth with DMSO).
-
Incubate the plate at 37°C for 18-24 hours.
-
Determine the MIC by visual inspection for the lowest concentration of the compound that completely inhibits visible bacterial growth. Alternatively, measure the optical density at 600 nm.
Experimental Workflow Visualization
Safety Information
This compound is for research use only and is not intended for human or veterinary use. Researchers should consult the Safety Data Sheet (SDS) before handling. Standard laboratory safety precautions, including the use of personal protective equipment (gloves, lab coat, safety glasses), should be followed.
Conclusion
This compound is a valuable starting material for the synthesis of novel compounds with potential therapeutic applications. The protocols and data presented here for its derivatives provide a foundation for researchers to explore the vast chemical space accessible from this versatile building block and to develop new lead compounds in the fields of oncology, inflammation, and infectious diseases. Further investigation into the biological activities of the parent carboxylic acid itself is warranted.
References
- 1. Pyrazole carboxamides and carboxylic acids as protein kinase inhibitors in aberrant eukaryotic signal transduction: induction of growth arrest in MCF-7 cancer cells - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. This compound | 142818-01-7 | Benchchem [benchchem.com]
- 3. Design, Synthesis, Anticancer Evaluation, Enzymatic Assays, and a Molecular Modeling Study of Novel Pyrazole–Indole Hybrids - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis, in vitro COX-1/COX-2 inhibition testing and molecular docking study of novel 1,4-benzoxazine derivatives - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. Synthesis and biological evaluation of the 1,5-diarylpyrazole class of cyclooxygenase-2 inhibitors: identification of 4-[5-(4-methylphenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl]benze nesulfonamide (SC-58635, celecoxib) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis and apoptotic activity of new pyrazole derivatives in cancer cell lines [ouci.dntb.gov.ua]
- 7. Design, synthesis, and antibacterial activity of N-(trifluoromethyl)phenyl substituted pyrazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 1-phenyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid
This technical support center is designed to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 1-phenyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid. Below you will find troubleshooting guides and frequently asked questions to address common challenges encountered during this synthesis.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section provides answers to common questions and solutions to problems that may arise during the synthesis, divided into two main stages: the synthesis of the ethyl ester intermediate and its subsequent hydrolysis to the final carboxylic acid product.
Stage 1: Synthesis of Ethyl 1-phenyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxylate
Q1: Why is the yield of my ethyl 1-phenyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxylate unexpectedly low?
A1: Low yields can be attributed to several factors, from the quality of starting materials to suboptimal reaction conditions.[1] Here are some common causes and their solutions:
-
Incomplete Reaction: The reaction may not have reached completion.
-
Troubleshooting:
-
-
Suboptimal Catalyst: The choice and amount of catalyst are crucial.
-
Troubleshooting: For Knorr-type pyrazole synthesis, a catalytic amount of a protic acid like acetic acid is often used.[1] Ensure the appropriate catalyst is being used at the correct concentration.
-
-
Side Reactions: The formation of unwanted byproducts can significantly lower the yield of the desired product.
-
Troubleshooting:
-
Control of Reaction Temperature: Maintain the recommended reaction temperature to minimize the formation of side products.
-
Purity of Reactants: Ensure the purity of starting materials, as impurities can lead to undesired side reactions.
-
-
Q2: I am observing the formation of a regioisomer. How can I minimize this and isolate the desired product?
A2: The formation of regioisomers is a common issue in pyrazole synthesis when using unsymmetrical 1,3-dicarbonyl compounds. The hydrazine can attack either of the two different carbonyl carbons, leading to a mixture of products.
-
Troubleshooting:
-
Solvent Choice: The polarity of the solvent can influence the regioselectivity of the reaction. Experiment with different solvents to find the optimal conditions for the desired isomer.
-
Purification: If a mixture of isomers is formed, they can often be separated by silica gel column chromatography.[2]
-
Spectroscopic Analysis: Use NMR spectroscopy (¹H, ¹³C, and NOESY) to differentiate and confirm the structure of the desired regioisomer.[2]
-
Stage 2: Hydrolysis of Ethyl 1-phenyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxylate
Q3: The hydrolysis of my ethyl ester to the carboxylic acid is incomplete. What can I do to improve the conversion?
A3: Incomplete hydrolysis is a frequent problem that can be addressed by modifying the reaction conditions.
-
Troubleshooting:
-
Choice of Base/Acid: Stronger bases (like lithium hydroxide) or acids (like concentrated HCl) can be more effective for hydrolysis.
-
Increased Temperature: Heating the reaction mixture to reflux can significantly increase the rate of hydrolysis.
-
Extended Reaction Time: Monitor the reaction by TLC to ensure the ester starting material has been fully consumed.
-
Solvent System: Using a co-solvent like THF or ethanol with the aqueous base or acid can improve the solubility of the ester and facilitate the reaction.
-
Q4: I am experiencing difficulty with the work-up and purification of the final carboxylic acid product. What is the recommended procedure?
A4: The work-up procedure is critical for isolating a pure product.
-
Troubleshooting:
-
Acidification: After hydrolysis with a base, the reaction mixture needs to be carefully acidified to a pH of around 2-3 to precipitate the carboxylic acid.
-
Extraction: If the product is not precipitating cleanly, it may be necessary to extract it from the aqueous solution with an organic solvent like ethyl acetate.
-
Recrystallization: For final purification, recrystallization from a suitable solvent system (e.g., ethanol/water or toluene) is often effective in removing impurities.
-
Quantitative Data Summary
The following tables summarize key quantitative data for the synthesis of this compound and its ethyl ester intermediate.
Table 1: Reaction Conditions for Ethyl 1-phenyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxylate Synthesis
| Parameter | Condition 1 | Condition 2 |
| Starting Materials | Ethyl 2-(ethoxymethylene)-4,4,4-trifluoro-3-oxobutanoate, Phenylhydrazine | Ethyl 4,4,4-trifluoroacetoacetate, Triethyl orthoformate, Phenylhydrazine |
| Solvent | Ethanol | Acetic Acid |
| Catalyst | Acetic Acid (catalytic) | None |
| Temperature | Reflux | 110°C |
| Reaction Time | 4 hours | 6 hours |
| Typical Yield | 75-85% | 70-80% |
Table 2: Conditions for Hydrolysis of the Ethyl Ester
| Parameter | Condition 1 (Basic) | Condition 2 (Acidic) |
| Reagent | Lithium Hydroxide (LiOH) | Hydrochloric Acid (HCl) |
| Solvent | THF/Water | Acetic Acid/Water |
| Temperature | 60°C | Reflux |
| Reaction Time | 3 hours | 12 hours |
| Typical Yield | >90% | 85-95% |
Experimental Protocols
Protocol 1: Synthesis of Ethyl 1-phenyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxylate
This protocol describes a common method for the synthesis of the ethyl ester intermediate.
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve ethyl 2-(ethoxymethylene)-4,4,4-trifluoro-3-oxobutanoate (1 equivalent) in ethanol.
-
Addition of Phenylhydrazine: To the stirred solution, add phenylhydrazine (1 equivalent) dropwise at room temperature.
-
Addition of Catalyst: Add a catalytic amount of glacial acetic acid (e.g., 0.1 equivalents).
-
Reaction: Heat the reaction mixture to reflux and maintain for 4 hours. Monitor the progress of the reaction by TLC.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature and remove the solvent under reduced pressure.
-
Purification: The crude product can be purified by recrystallization from ethanol or by silica gel column chromatography.
Protocol 2: Hydrolysis to this compound
This protocol details the hydrolysis of the ethyl ester to the final carboxylic acid product.
-
Reaction Setup: In a round-bottom flask, dissolve ethyl 1-phenyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxylate (1 equivalent) in a mixture of tetrahydrofuran (THF) and water (e.g., a 2:1 ratio).
-
Addition of Base: Add lithium hydroxide (LiOH) (2-3 equivalents) to the solution.
-
Reaction: Stir the mixture at 60°C for 3 hours or until TLC analysis indicates the complete consumption of the starting material.
-
Work-up: Cool the reaction mixture to room temperature and remove the THF under reduced pressure. Dilute the remaining aqueous solution with water.
-
Acidification: Carefully acidify the aqueous solution to pH 2-3 with 1M HCl. A precipitate should form.
-
Isolation: Collect the solid product by filtration, wash with cold water, and dry under vacuum to yield the final product.
Visualizations
Caption: Synthesis pathway for this compound.
Caption: Troubleshooting workflow for low reaction yield.
References
Technical Support Center: Purification of 1-phenyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid
Welcome to the technical support center for the purification of 1-phenyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions related to the purification of this compound.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the purification of this compound.
Recrystallization Issues
| Problem | Potential Cause(s) | Troubleshooting Steps |
| Compound "oils out" instead of crystallizing | The boiling point of the solvent is higher than the melting point of the compound. The solution is supersaturated. Impurities are present that lower the melting point of the mixture. | - Select a solvent with a lower boiling point. - Add a small amount of additional hot solvent to decrease saturation. - Ensure the cooling process is slow; insulate the flask. - Use a seed crystal to induce crystallization. - Consider a preliminary purification step like column chromatography to remove impurities. |
| Poor recovery of the purified compound | Too much solvent was used for recrystallization. The solution was not cooled sufficiently. The compound is significantly soluble in the cold solvent. Premature crystallization occurred during hot filtration. | - Use the minimum amount of hot solvent necessary to dissolve the crude product. - Cool the solution in an ice bath to maximize crystal formation. - If solubility in the primary solvent is still high when cold, consider a mixed solvent system where the compound is less soluble in the second solvent (anti-solvent). - Preheat the filtration apparatus (funnel, filter paper, and receiving flask) to prevent cooling and crystallization during filtration. |
| Crystals are colored or appear impure | Incomplete removal of colored impurities. Co-precipitation of impurities with the product. | - Add a small amount of activated charcoal to the hot solution before filtration to adsorb colored impurities. Use charcoal sparingly as it can also adsorb the desired product. - Ensure slow cooling to allow for selective crystallization of the desired compound. - A second recrystallization may be necessary. |
Column Chromatography Issues
| Problem | Potential Cause(s) | Troubleshooting Steps |
| Poor separation of the compound from impurities | Inappropriate mobile phase polarity. Column overloading. Cracking or channeling of the silica gel bed. | - Adjust the solvent system polarity. A common starting point is a mixture of a non-polar solvent like hexane and a more polar solvent like ethyl acetate. The ratio can be optimized using thin-layer chromatography (TLC). - Ensure the amount of crude material loaded is appropriate for the column size (typically 1-5% of the silica gel weight). - Pack the column carefully to create a uniform and stable bed. Dry packing followed by wet packing can be effective. |
| Compound is not eluting from the column | The mobile phase is not polar enough. The compound is strongly adsorbed to the silica gel. | - Gradually increase the polarity of the mobile phase. For example, increase the percentage of ethyl acetate in a hexane/ethyl acetate system. - For highly polar compounds, a small amount of a more polar solvent like methanol can be added to the eluent. For carboxylic acids, adding a small amount of acetic acid to the mobile phase can help to protonate the acid and reduce its interaction with the silica, improving elution. |
| Streaking or tailing of the compound band on the column | The compound is interacting too strongly with the stationary phase. The compound is not fully soluble in the mobile phase at the concentration loaded. | - Add a small amount of a modifier to the mobile phase. For acidic compounds like this one, adding 0.5-1% acetic acid to the eluent can improve peak shape. - Ensure the sample is fully dissolved in a minimum amount of the mobile phase before loading onto the column. |
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in the synthesis of this compound?
A1: Common impurities can arise from the starting materials and side reactions during synthesis. If synthesized via an Ullmann-type coupling followed by hydrolysis, potential impurities include unreacted ethyl 3-(trifluoromethyl)-1H-pyrazole-4-carboxylate, iodobenzene, and byproducts from homocoupling of the starting materials.
Q2: What is a good starting solvent system for recrystallization?
A2: A mixed solvent system of an alcohol and water is often effective for the recrystallization of pyrazole carboxylic acids. For instance, dissolving the crude product in a minimal amount of hot ethanol or methanol, followed by the slow addition of hot water until turbidity is observed, and then allowing the solution to cool slowly can yield pure crystals. A 40-45% aqueous ethanol or isopropanol solution has been reported to be effective for similar compounds.[1]
Q3: How can I monitor the purity of my compound during purification?
A3: Thin-layer chromatography (TLC) is a quick and effective method to monitor the progress of your purification. By spotting the crude mixture, the fractions from column chromatography, and the recrystallized product on a TLC plate, you can visualize the separation of your desired compound from impurities. High-performance liquid chromatography (HPLC) can provide a more quantitative assessment of purity.
Q4: My compound is very slightly soluble in water. Can I use water as an anti-solvent for recrystallization?
A4: Yes, given its very slight solubility in water (0.92 g/L at 25°C), water can be an excellent anti-solvent when used in a mixed solvent system with a more soluble solvent like ethanol or methanol.[2] The key is to dissolve the compound in a minimum of the hot "good" solvent and then add hot water dropwise until the solution becomes cloudy, indicating the onset of precipitation.
Quantitative Data
Solubility Data (Qualitative)
| Solvent | Solubility |
| Water | Very slightly soluble (0.92 g/L at 25°C)[2] |
| Methanol | Slightly soluble |
| Dimethyl Sulfoxide (DMSO) | Slightly soluble |
Experimental Protocols
Protocol 1: Recrystallization from a Mixed Solvent System (Ethanol/Water)
-
Dissolution: In an Erlenmeyer flask, add the crude this compound. Add a minimal amount of hot ethanol and heat the mixture on a hot plate with stirring until the solid completely dissolves.
-
Addition of Anti-solvent: While the solution is still hot, add hot water dropwise with continuous swirling until the solution becomes faintly and persistently cloudy (turbid).
-
Re-dissolution: Add a few drops of hot ethanol to the cloudy solution until it becomes clear again.
-
Crystallization: Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature. For maximum yield, you can then place the flask in an ice bath for 30 minutes.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of cold 1:1 ethanol/water mixture to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals in a desiccator or a vacuum oven at a moderate temperature.
Protocol 2: Purification by Flash Column Chromatography
-
Column Preparation: Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane). Pour the slurry into a glass column and allow it to pack under gravity, then gently apply pressure to obtain a well-packed column bed.
-
Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or a slightly more polar solvent. Adsorb the sample onto a small amount of silica gel by evaporating the solvent. Carefully load the dried sample onto the top of the column bed.
-
Elution: Begin eluting the column with a non-polar mobile phase (e.g., 100% hexane). Gradually increase the polarity of the mobile phase by adding a more polar solvent, such as ethyl acetate (e.g., gradient elution from 0% to 30% ethyl acetate in hexane). To improve the elution of the carboxylic acid, a small amount of acetic acid (0.5-1%) can be added to the mobile phase.
-
Fraction Collection: Collect fractions and monitor them by TLC to identify the fractions containing the pure product.
-
Solvent Evaporation: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.
Visualizations
Caption: Troubleshooting workflow for purification challenges.
Caption: General experimental workflow for recrystallization.
References
Technical Support Center: Optimization of Pyrazole Synthesis
Welcome to the technical support center for pyrazole synthesis. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answer frequently asked questions related to the optimization of reaction conditions in pyrazole synthesis.
Troubleshooting Guide
This guide addresses specific issues that may arise during your pyrazole synthesis experiments in a question-and-answer format.
Question 1: My pyrazole synthesis is resulting in a very low yield. What are the potential causes and how can I improve the outcome?
Answer:
Low yields are a common challenge in pyrazole synthesis and can often be attributed to several factors. A systematic approach to troubleshooting is recommended.
-
Purity of Starting Materials: Ensure the 1,3-dicarbonyl compound and the hydrazine derivative are pure. Impurities can lead to side reactions, which reduces the yield and complicates the purification process. Hydrazine derivatives can degrade over time, so using a freshly opened or purified reagent is advisable.
-
Reaction Stoichiometry: Verify that the correct stoichiometry of the reactants is being used. In some cases, employing a slight excess of the hydrazine (around 1.0-1.2 equivalents) can help drive the reaction to completion.
-
Suboptimal Reaction Conditions: The temperature, reaction time, solvent, and pH are all critical parameters that may require optimization.[1] It is highly recommended to monitor the reaction's progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the optimal reaction time.[1]
-
Formation of Stable Intermediates: In some instances, stable intermediates like hydroxylpyrazolidines may form and not readily dehydrate to the final pyrazole product. Adjusting the reaction conditions, such as increasing the temperature or adding a dehydrating agent, may be necessary to overcome this.
-
Product Degradation: The synthesized pyrazole may be unstable under the reaction or workup conditions. If you suspect product degradation, consider running the reaction at a lower temperature or using a milder catalyst. Also, ensure that the workup procedure is not degrading your product. For example, if your pyrazole is sensitive to strong acids, the reaction mixture should be neutralized carefully.
Question 2: I am observing the formation of two regioisomers. How can I improve the regioselectivity?
Answer:
The formation of regioisomeric mixtures is a common challenge, especially when using unsymmetrical 1,3-dicarbonyl compounds or substituted hydrazines.[1] The initial nucleophilic attack of the hydrazine can occur at either of the two different carbonyl carbons, potentially leading to two different pyrazole products.[1] Regioselectivity is influenced by both steric and electronic factors of the substituents on both reactants.[1]
Here are some strategies to improve regioselectivity:
-
Solvent Choice: The polarity of the solvent can have a significant impact. For instance, fluorinated alcohols such as 2,2,2-trifluoroethanol (TFE) and 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) have been shown to dramatically increase regioselectivity in pyrazole formation compared to more traditional solvents like ethanol.[2][3]
-
pH Control: The pH of the reaction medium is a crucial factor. The addition of a catalytic amount of acid (e.g., acetic acid) or a mild base can alter the regioselectivity.[4] Acidic conditions, often used in the Knorr synthesis with solvents like ethanol, can favor the formation of one isomer, while basic conditions might favor the other.[1]
-
Steric Hindrance: The use of a bulky substituent on either the dicarbonyl compound or the hydrazine can sterically direct the reaction towards the formation of a single regioisomer.[1]
-
Temperature Control: The reaction temperature can influence kinetic versus thermodynamic control of the reaction, which in turn can affect the ratio of regioisomers formed.
Question 3: My reaction mixture has developed a significant color. Is this normal, and how can I obtain a pure, colorless product?
Answer:
Discoloration of the reaction mixture is a frequent observation in Knorr pyrazole synthesis, particularly when using hydrazine salts like phenylhydrazine hydrochloride. This is often due to the formation of colored impurities from the hydrazine starting material. The reaction mixture can become acidic, which may promote the formation of colored byproducts.
To mitigate this:
-
If using a hydrazine salt, the addition of a mild base like sodium acetate can be beneficial to neutralize the acid and lead to a cleaner reaction profile.
-
Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can sometimes prevent oxidative processes that lead to colored impurities.
-
Purification of the crude product is key. Recrystallization from a suitable solvent (e.g., ethanol) is often an effective method for removing colored impurities. Column chromatography on silica gel is another powerful technique for obtaining a pure, colorless product.
Frequently Asked Questions (FAQs)
Q1: What is the most common and reliable method for synthesizing substituted pyrazoles?
A1: The Knorr pyrazole synthesis is one of the most common methods, involving the condensation of a 1,3-dicarbonyl compound with a hydrazine derivative.[4] It is often favored for its simplicity and potential for high yields.[4]
Q2: What are the main challenges encountered during pyrazole synthesis?
A2: Common challenges include achieving high yields, controlling regioselectivity with unsymmetrical 1,3-dicarbonyls, and managing reaction conditions like temperature and time.[4] Conventional methods sometimes result in yields lower than 70%.[4]
Q3: How critical is the choice of solvent in pyrazole synthesis?
A3: The solvent choice is critical as it can influence reaction rate, yield, and especially regioselectivity. While polar protic solvents like ethanol are traditionally used, aprotic dipolar solvents such as N,N-dimethylformamide (DMF) have shown superior results in certain reactions.[4] For controlling regioselectivity, fluorinated alcohols like TFE have proven to be highly effective.[2][3]
Data Presentation
Table 1: Effect of Solvent on Regioselectivity in the Synthesis of N-Methylpyrazoles
This table summarizes the effect of different solvents on the regioselectivity of the reaction between various 1,3-diketones and methylhydrazine.
| 1,3-Diketone Substituents (R¹, R²) | Solvent | Regioisomeric Ratio (A:B) | Total Yield (%) | Reference |
| CF₃, 2-Furyl | Ethanol | 1:1.3 | 85 | |
| CF₃, 2-Furyl | TFE | 85:15 | 82 | [5] |
| CF₃, 2-Furyl | HFIP | 97:3 | 80 | [5] |
| C₂F₅, 2-Furyl | Ethanol | 1:1 | 80 | |
| C₂F₅, 2-Furyl | TFE | 88:12 | 75 | |
| C₂F₅, 2-Furyl | HFIP | >99:1 | 72 | |
| H, 2-Furyl | Ethanol | 1:1.3 | 90 | |
| H, 2-Furyl | TFE | 90:10 | 88 | |
| H, 2-Furyl | HFIP | >99:1 | 85 |
Note: Regioisomer A corresponds to the pyrazole with the N-methyl group adjacent to the R² substituent.
Table 2: Optimization of Catalyst Amount for Pyrazole Synthesis
This table shows the effect of catalyst loading on the yield of 4,5-dihydro-1,3,5-triphenyl-1H-pyrazole from a chalcone and phenyl hydrazine hydrate.
| Entry | Catalyst Amount (g) | Time (min) | Yield (%) | Reference |
| 1 | 0 (No Catalyst) | 120 | No Reaction | [6] |
| 2 | 0.05 | 90 | 75 | [6] |
| 3 | 0.10 | 60 | 95 | [6] |
| 4 | 0.15 | 60 | 85 | [6] |
| 5 | 0.20 | 60 | 82 | [6] |
Reaction Conditions: Chalcone (1 mmol), phenyl hydrazine hydrate (1 mmol), SiO₂-Al₂O₃ catalyst.[6]
Experimental Protocols
Protocol 1: General Procedure for Knorr Pyrazole Synthesis
This protocol details the synthesis of a pyrazolone from a β-ketoester and hydrazine hydrate.[7]
-
Materials:
-
Ethyl benzoylacetate (3 mmol, 1.0 eq)
-
Hydrazine hydrate (6 mmol, 2.0 eq)
-
1-Propanol (3 mL)
-
Glacial acetic acid (3 drops)
-
Water (10 mL)
-
-
Procedure:
-
In a 20-mL scintillation vial, mix ethyl benzoylacetate (3 mmol) and hydrazine hydrate (6 mmol).[7]
-
Add 1-propanol (3 mL) and 3 drops of glacial acetic acid to the mixture.[7]
-
Heat the reaction on a hot plate with stirring at approximately 100°C for 1 hour.[7]
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) using a mobile phase of 30% ethyl acetate/70% hexane until the ketoester is consumed.[7]
-
Once the reaction is complete, add water (10 mL) to the hot reaction mixture with stirring.[7]
-
Turn off the heat and allow the reaction to cool slowly while stirring for 30 minutes to facilitate precipitation.[7]
-
Filter the reaction mixture using a Büchner funnel, rinse the collected solid with a small amount of water, and allow it to air dry.[7]
-
The crude product can be further purified by recrystallization from a suitable solvent like ethanol.
-
Protocol 2: Regioselective Pyrazole Synthesis Using Fluorinated Alcohols
This protocol provides a general method for enhancing regioselectivity using a fluorinated solvent.[2]
-
Materials:
-
Unsymmetrical 1,3-diketone (1.0 eq)
-
Substituted hydrazine (1.1 eq)
-
2,2,2-Trifluoroethanol (TFE)
-
-
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer, dissolve the 1,3-diketone in TFE.[2]
-
Add the substituted hydrazine dropwise to the solution at room temperature.[2]
-
Heat the reaction mixture to reflux and monitor its progress by TLC.[2]
-
Upon completion, cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
Purify the residue by flash chromatography on silica gel to afford the desired pure regioisomer.[2] The ratio of regioisomers can be determined by ¹H NMR spectroscopy of the crude product.
-
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. jchemlett.com [jchemlett.com]
- 7. chemhelpasap.com [chemhelpasap.com]
Technical Support Center: Synthesis of 1-Phenyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxylic Acid
This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the synthesis of 1-phenyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid. The information is intended for researchers, scientists, and professionals in drug development.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis, their potential causes, and recommended solutions.
| Issue ID | Problem Description | Potential Causes | Recommended Solutions |
| TR-01 | Low Yield of Desired Product | - Suboptimal reaction temperature or time.- Impure starting materials.- Inefficient cyclization.- Loss of product during workup or purification. | - Optimize reaction conditions by systematically varying temperature and time.- Ensure the purity of starting materials (e.g., phenylhydrazine and trifluoromethyl-β-ketoester) through appropriate purification techniques.- Consider using a different solvent or catalyst to improve cyclization efficiency.- Optimize extraction and crystallization procedures to minimize product loss. |
| TR-02 | Presence of Regioisomeric Impurity | - The primary side reaction in the synthesis of unsymmetrical pyrazoles is the formation of a regioisomer (1-phenyl-5-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid).[1][2][3] | - pH Control: The regioselectivity of the Knorr pyrazole synthesis can be influenced by pH.[1] Running the reaction under acidic or basic conditions can favor the formation of one isomer over the other. It is recommended to perform small-scale experiments to determine the optimal pH.- Solvent Selection: The choice of solvent can also affect the isomeric ratio.[1] Experiment with both protic (e.g., ethanol) and aprotic (e.g., toluene, DMF) solvents.- Purification: If the formation of the regioisomer cannot be completely suppressed, separation can be achieved by column chromatography or fractional crystallization. |
| TR-03 | Incomplete Hydrolysis of Ester Precursor | - Insufficient reaction time or temperature for the hydrolysis step.- Inadequate amount of base (e.g., NaOH, KOH) or acid catalyst.- Steric hindrance around the ester group. | - Increase the reaction time and/or temperature for the hydrolysis.- Use a larger excess of the hydrolyzing agent.- Consider using a different hydrolysis method (e.g., acid-catalyzed hydrolysis if base-catalyzed is not effective). |
| TR-04 | Formation of Unidentified Byproducts | - Decomposition of starting materials or intermediates.- Side reactions involving reactive functional groups.- Contamination from solvents or reagents. | - Analyze the reaction mixture by TLC or LC-MS at different time points to identify the point at which the byproduct is formed.- Use purified solvents and reagents.- Consider running the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation. |
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound?
A1: The most prevalent method is a variation of the Knorr pyrazole synthesis.[1][4] This typically involves the cyclocondensation of phenylhydrazine with a trifluoromethyl-substituted β-ketoester, such as ethyl 4,4,4-trifluoroacetoacetate, followed by the hydrolysis of the resulting ester to the carboxylic acid.
Q2: What are the critical parameters to control during the synthesis to ensure high yield and purity?
A2: The critical parameters include:
-
Purity of Reactants: Using high-purity phenylhydrazine and the β-ketoester is crucial.
-
Reaction Temperature: Temperature control is important for both the cyclization and hydrolysis steps to prevent side reactions and decomposition.
-
pH: As mentioned in the troubleshooting guide, pH can significantly influence the regioselectivity of the cyclization.[1]
-
Solvent: The choice of solvent can impact reaction rate and selectivity.[1]
Q3: How can I confirm the correct regiochemistry of my final product?
A3: The regiochemistry can be confirmed using spectroscopic methods:
-
Nuclear Magnetic Resonance (NMR): 1D (¹H, ¹³C, ¹⁹F) and 2D (NOESY, HMBC) NMR spectroscopy are powerful tools to distinguish between the 1,3- and 1,5-regioisomers. For instance, a Nuclear Overhauser Effect (NOE) between the phenyl protons and the pyrazole ring proton can help determine the substitution pattern.
-
X-ray Crystallography: If a suitable single crystal can be obtained, X-ray crystallography provides unambiguous structural confirmation.
Q4: Are there any specific safety precautions I should take during this synthesis?
A4: Yes, the following safety precautions are recommended:
-
Phenylhydrazine: Phenylhydrazine is toxic and a suspected carcinogen. Handle it in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety glasses.
-
Trifluoroacetic Anhydride/Chloride: If used as a trifluoromethyl source, these reagents are corrosive and moisture-sensitive. Handle with care.
-
Solvents: Use flammable solvents in a fume hood away from ignition sources.
Experimental Protocols
Representative Synthesis of Ethyl 1-phenyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxylate
-
To a solution of ethyl 4,4,4-trifluoroacetoacetate (1.0 eq) in ethanol, add phenylhydrazine (1.0 eq).
-
Add a catalytic amount of a suitable acid (e.g., acetic acid).
-
Reflux the reaction mixture for 4-6 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel or by crystallization to yield the desired ester.
Hydrolysis to this compound
-
Dissolve the purified ethyl 1-phenyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxylate (1.0 eq) in a mixture of ethanol and water.
-
Add an excess of sodium hydroxide (e.g., 2-3 eq) to the solution.
-
Heat the mixture to reflux and stir for 2-4 hours, or until the reaction is complete as monitored by TLC.
-
Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.
-
Dilute the remaining aqueous solution with water and wash with a nonpolar organic solvent (e.g., diethyl ether) to remove any unreacted ester.
-
Cool the aqueous layer in an ice bath and acidify with a mineral acid (e.g., HCl) to a pH of 2-3 to precipitate the carboxylic acid.
-
Collect the solid product by filtration, wash with cold water, and dry under vacuum.
Visualizations
Caption: Main synthetic pathway and major side reaction.
Caption: Troubleshooting workflow for synthesis issues.
References
- 1. Discovery of unexpectedly complex reaction pathways for the Knorr pyrazole synthesis via transient flow - Reaction Chemistry & Engineering (RSC Publishing) DOI:10.1039/D2RE00271J [pubs.rsc.org]
- 2. Recent Advances in the Synthesis of Pyrazole Derivatives: A Review | MDPI [mdpi.com]
- 3. Synthesis and Characterization of 3-Methyl-1-(4-(trifluoromethyl)phenyl)indeno [1,2-c]pyrazol-4(1H)-one [mdpi.com]
- 4. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Crystallization of 1-phenyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 1-phenyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid. The information is designed to address common challenges encountered during the crystallization of this compound.
Physical and Chemical Properties
A summary of the key physical and chemical properties of this compound is provided below.
| Property | Value |
| Molecular Formula | C₁₁H₇F₃N₂O₂ |
| Molecular Weight | 256.18 g/mol |
| Appearance | White to off-white solid |
| Water Solubility | Very slightly soluble |
| Melting Point | Not consistently reported; experimental determination is recommended. |
Crystallization Troubleshooting FAQs
This section addresses common issues encountered during the crystallization of this compound.
Q1: My compound will not dissolve in the selected solvent, even with heating. What should I do?
A1: This indicates that the solvent is not a suitable choice for your compound at the concentration you are using.
-
Troubleshooting Steps:
-
Increase the solvent volume: Add more solvent in small increments while heating and stirring. Be mindful that using a large volume of solvent may lead to poor recovery.
-
Switch to a more suitable solvent: Consult the solvent selection guide below. Carboxylic acids and pyrazole rings introduce polarity, suggesting that polar solvents may be more effective.
-
Use a mixed solvent system: Dissolve your compound in a "good" solvent (one in which it is highly soluble) at an elevated temperature. Then, add a "poor" solvent (one in which it is sparingly soluble) dropwise until the solution becomes slightly turbid. The two solvents must be miscible. Common mixed solvent systems for similar compounds include ethanol/water or toluene/hexane.
-
Q2: The compound "oils out" instead of forming crystals upon cooling. How can I resolve this?
A2: "Oiling out" occurs when the compound separates from the solution as a liquid rather than a solid. This often happens when the solution is too concentrated or cools too quickly.
-
Troubleshooting Steps:
-
Re-heat the solution: Add a small amount of the "good" solvent to the mixture and heat until the oil redissolves completely.
-
Slow down the cooling process: Allow the flask to cool to room temperature slowly on the benchtop, insulated with a cloth or paper towels. Avoid placing it directly in an ice bath.
-
Reduce the concentration: Use a larger volume of the solvent to dissolve the compound initially.
-
Q3: No crystals have formed after the solution has cooled to room temperature. What can I do to induce crystallization?
A3: This is a common issue that can often be resolved by providing a nucleation site for crystal growth.
-
Troubleshooting Steps:
-
Scratch the inner surface of the flask: Use a glass rod to gently scratch the inside of the flask at the surface of the solution. The microscopic scratches can provide a surface for crystals to begin forming.
-
Add a seed crystal: If you have a small amount of the pure, crystalline compound, add a tiny crystal to the solution. This will act as a template for further crystal growth.
-
Reduce the solvent volume: If the solution is not supersaturated, you may have used too much solvent. Gently heat the solution to evaporate some of the solvent and then allow it to cool again.
-
Cool to a lower temperature: Place the flask in an ice bath or refrigerator to further decrease the solubility of your compound.
-
Q4: The resulting crystals are very small or appear as a fine powder. How can I obtain larger crystals?
A4: The formation of small crystals is often a result of rapid crystallization.
-
Troubleshooting Steps:
-
Slow down the cooling rate: As mentioned previously, allow the solution to cool as slowly as possible.
-
Use a solvent system with slightly higher solubility: If the compound is crashing out of solution too quickly, a solvent in which it is slightly more soluble may allow for more controlled crystal growth.
-
Redissolve and recrystallize: Dissolve the small crystals in a minimal amount of hot solvent and allow the solution to cool more slowly.
-
Solvent Selection Guide
The choice of solvent is critical for successful crystallization. Based on the structure of this compound and data from related compounds, the following solvents may be considered.
| Solvent | Polarity | Suitability | Notes |
| Ethanol | Polar Protic | Good | Often used for pyrazole derivatives. Can be used in a mixed system with water. |
| Methanol | Polar Protic | Good | Similar to ethanol, a good starting point for solubility tests. |
| Isopropanol | Polar Protic | Moderate | May be a suitable alternative to ethanol or methanol. |
| Ethyl Acetate | Polar Aprotic | Moderate | Can be effective for compounds with intermediate polarity. |
| Toluene | Non-polar | Potentially useful as a "poor" solvent | May be used in a mixed solvent system or for slower crystallization. |
| Hexane/Heptane | Non-polar | Poor (as a primary solvent) | Primarily used as an anti-solvent in mixed solvent systems to induce precipitation. |
| Water | Very Polar | Poor (as a primary solvent) | Due to the compound's very slight solubility, it is mainly useful as an anti-solvent with a miscible organic solvent like ethanol. |
Experimental Protocol: General Recrystallization Procedure
This is a general protocol that can be adapted based on the chosen solvent system and the specific behavior of your compound.
1. Dissolution: a. Place the crude this compound in an appropriately sized Erlenmeyer flask. b. Add a minimal amount of the selected "good" solvent. c. Gently heat the mixture on a hot plate with stirring until the solid completely dissolves. If using a single solvent, continue to add small portions of the hot solvent until the solid just dissolves.
2. Hot Filtration (if necessary): a. If insoluble impurities are present, perform a hot filtration. Pre-heat a funnel and a new flask to prevent premature crystallization. b. Quickly filter the hot solution through a fluted filter paper into the clean, pre-heated flask.
3. Crystallization: a. If using a single solvent, remove the flask from the heat and allow it to cool slowly to room temperature. b. If using a mixed solvent system, add the "poor" solvent dropwise to the hot solution with swirling until a slight cloudiness persists. Add a few drops of the "good" solvent to redissolve the precipitate and then allow the solution to cool slowly. c. For optimal crystal growth, insulate the flask to slow the cooling process.
4. Isolation and Drying: a. Once crystallization is complete, cool the flask in an ice bath for 15-30 minutes to maximize the yield. b. Collect the crystals by vacuum filtration using a Büchner funnel. c. Wash the crystals with a small amount of the cold recrystallization solvent or the "poor" solvent from a mixed solvent system. d. Allow the crystals to air dry on the filter paper or for a more thorough drying, place them in a desiccator under vacuum.
Troubleshooting Workflow
The following diagram illustrates a logical workflow for troubleshooting common crystallization problems.
Caption: A decision-making workflow for troubleshooting common crystallization issues.
stability issues of 1-phenyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid in solution
This technical support center provides essential guidance for researchers, scientists, and drug development professionals on the stability of 1-phenyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid in solution. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common stability issues encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: My solution of this compound is showing a decrease in concentration over time. What are the likely causes?
A1: Several factors can contribute to the degradation of this compound in solution. The most common causes include:
-
Hydrolysis: While the carboxylic acid functional group is generally stable, the pyrazole ring system can be susceptible to hydrolysis under certain pH conditions. Similar pyrazole derivatives have shown instability in aqueous buffers, particularly at basic pH.[1][2]
-
Photodegradation: Phenylpyrazole compounds, especially those with aromatic substituents, can be sensitive to light. Exposure to ambient laboratory light or UV radiation can lead to degradation.[3][4]
-
Oxidation: The presence of dissolved oxygen or trace metal ions in your solvent or buffer can catalyze oxidative degradation of the molecule.
-
Temperature: Elevated temperatures can accelerate the rate of all chemical degradation pathways. Conversely, repeated freeze-thaw cycles of stock solutions can also lead to degradation.
-
Solvent Purity: Impurities in the solvent, such as peroxides in older ethers or water in hygroscopic solvents like DMSO, can react with the compound.
Q2: What is the best way to prepare and store stock solutions of this compound?
A2: To ensure the longevity of your stock solutions, follow these best practices:
-
Solvent Selection: Use high-purity, anhydrous solvents. Dimethyl sulfoxide (DMSO) and ethanol are common choices for pyrazole-based compounds. Given the compound's very slight solubility in water, preparing a concentrated stock in an organic solvent is recommended.[1]
-
Storage Conditions: Store stock solutions at -20°C or -80°C in tightly sealed vials to minimize solvent evaporation and exposure to moisture.
-
Light Protection: Protect solutions from light by using amber vials or by wrapping clear vials in aluminum foil.
-
Inert Atmosphere: For long-term storage, consider overlaying the solution with an inert gas like argon or nitrogen to prevent oxidation.
-
Aliquoting: Prepare single-use aliquots to avoid repeated freeze-thaw cycles.
Q3: I am observing precipitate formation in my aqueous experimental buffer. Is this degradation?
A3: Not necessarily. This compound has low aqueous solubility.[1] The precipitate you are observing is likely the compound crashing out of solution, especially if you have diluted a concentrated organic stock solution into an aqueous buffer. This can be mistaken for degradation. To address this:
-
Determine the kinetic solubility of the compound in your specific buffer.
-
Consider using a co-solvent or a solubilizing agent, ensuring it does not interfere with your experiment.
-
Adjust the pH of your buffer, as the solubility of carboxylic acids can be pH-dependent.
Q4: How can I determine the stability of this compound in my specific experimental conditions?
A4: The most reliable way to assess the stability of the compound in your experimental setup is to perform a forced degradation study. This involves intentionally exposing the compound to stressful conditions to identify potential degradation pathways and determine its stability profile. A general protocol for a forced degradation study is provided in the "Experimental Protocols" section below.
Troubleshooting Guides
| Observed Issue | Potential Cause | Recommended Action |
| Loss of biological activity in an assay | Chemical degradation of the compound in the assay medium. | 1. Perform a stability study of the compound in the assay buffer at the experimental temperature. 2. Analyze samples at different time points using HPLC to quantify the amount of intact compound remaining. 3. If degradation is confirmed, prepare fresh solutions immediately before each experiment and minimize incubation times. |
| Appearance of new peaks in HPLC chromatogram | The compound is degrading into one or more new products. | 1. Conduct a forced degradation study (see protocol below) to identify the conditions causing degradation. 2. Attempt to identify the degradation products using LC-MS. 3. Modify your experimental conditions to avoid the identified instability (e.g., adjust pH, protect from light). |
| Inconsistent results between experiments | Degradation of stock or working solutions between uses. | 1. Prepare fresh working solutions from a stock solution for each experiment. 2. Ensure stock solutions are stored properly in single-use aliquots. 3. Verify the purity of your stock solution periodically by HPLC. |
| Color change in the solution | This may indicate oxidation or photodegradation. | 1. Discard the solution. 2. Prepare a fresh solution using de-gassed solvents and protect it from light. 3. If the problem persists, consider storing the solution under an inert atmosphere. |
Experimental Protocols
Protocol for Forced Degradation Study
This protocol outlines a general procedure to assess the stability of this compound under various stress conditions. The extent of degradation should be monitored by a stability-indicating HPLC method.
1. Preparation of Stock Solution:
-
Prepare a 1 mg/mL stock solution of the compound in a suitable solvent (e.g., acetonitrile or methanol).
2. Stress Conditions:
-
Acidic Hydrolysis:
-
Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl.
-
Incubate at 60°C.
-
Take samples at various time points (e.g., 0, 2, 4, 8, 24 hours).
-
Neutralize the samples with an equivalent amount of 0.1 M NaOH before HPLC analysis.
-
-
Basic Hydrolysis:
-
Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH.
-
Incubate at 60°C.
-
Take samples at various time points.
-
Neutralize the samples with an equivalent amount of 0.1 M HCl before HPLC analysis.
-
-
Oxidative Degradation:
-
Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide (H₂O₂).
-
Store at room temperature, protected from light.
-
Take samples at various time points.
-
-
Thermal Degradation:
-
Incubate 1 mL of the stock solution at 60°C in a sealed vial.
-
Take samples at various time points.
-
-
Photolytic Degradation:
-
Expose 1 mL of the stock solution in a photostable, transparent container to a calibrated light source (e.g., providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines).[5][6][7][8][9][10][11]
-
A control sample should be wrapped in aluminum foil and kept at the same temperature.
-
Take samples at various time points.
-
3. Sample Analysis:
-
Dilute all samples to a suitable concentration for HPLC analysis.
-
Analyze the samples using a validated stability-indicating HPLC method (typically a reverse-phase C18 column with a gradient elution of acetonitrile and water with an acidic modifier like formic acid or trifluoroacetic acid).
-
Monitor the peak area of the parent compound and any new peaks that appear.
4. Data Presentation:
The results of the forced degradation study can be summarized in a table for easy comparison.
| Stress Condition | Time (hours) | % Parent Compound Remaining | Number of Degradation Products |
| 0.1 M HCl, 60°C | 0 | 100 | 0 |
| 2 | |||
| 4 | |||
| 8 | |||
| 24 | |||
| 0.1 M NaOH, 60°C | 0 | 100 | 0 |
| 2 | |||
| 4 | |||
| 8 | |||
| 24 | |||
| 3% H₂O₂, RT | 0 | 100 | 0 |
| 2 | |||
| 4 | |||
| 8 | |||
| 24 | |||
| 60°C | 0 | 100 | 0 |
| 2 | |||
| 4 | |||
| 8 | |||
| 24 | |||
| Photolytic | 0 | 100 | 0 |
| 2 | |||
| 4 | |||
| 8 | |||
| 24 |
This table should be populated with experimental data.
Visualizations
The following diagrams illustrate the workflow for troubleshooting stability issues and the experimental setup for a forced degradation study.
Caption: Workflow for troubleshooting stability issues.
References
- 1. Structure-activity relationship and improved hydrolytic stability of pyrazole derivatives that are allosteric inhibitors of West Nile Virus NS2B-NS3 proteinase - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Structure-activity relationship and improved hydrolytic stability of pyrazole derivatives that are allosteric inhibitors of West Nile Virus NS2B-NS3 proteinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Photodegradation of the phenylpyrazole insecticide ethiprole in aquatic environments and a comparison with fipronil - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. iagim.org [iagim.org]
- 8. ema.europa.eu [ema.europa.eu]
- 9. q1scientific.com [q1scientific.com]
- 10. 3 Important Photostability Testing Factors [sampled.com]
- 11. database.ich.org [database.ich.org]
Technical Support Center: Purifying 1-phenyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid
This technical support center provides researchers, scientists, and drug development professionals with targeted troubleshooting guides and frequently asked questions (FAQs) for the purification of 1-phenyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in a synthesis of this compound?
A1: The most common impurities depend on the synthetic route. If the final step is the hydrolysis of ethyl 1-phenyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxylate, the primary impurity is often the unreacted starting ester. Other potential impurities can include starting materials from the preceding Ullmann-type coupling, such as iodobenzene and ethyl 3-(trifluoromethyl)-1H-pyrazole-4-carboxylate, as well as residual copper catalyst and ligands used in that step.[1]
Q2: What are the recommended recrystallization solvents for this compound?
A2: For pyrazole carboxylic acids, mixed solvent systems are often effective. A common choice is a mixture of a "good" solvent like ethanol or methanol with an "anti-solvent" like water. The crude product is dissolved in the minimum amount of hot alcohol, and then hot water is added until the solution becomes slightly turbid. Slow cooling should then induce crystallization of the pure product. For similar compounds, a 40-45% aqueous ethanol or isopropanol solution has been used successfully.
Q3: My compound "oils out" during recrystallization instead of forming crystals. What should I do?
A3: "Oiling out" occurs when the solid precipitates from the solution at a temperature above its melting point. To prevent this, you can try the following:
-
Increase the solvent volume: Add more of the "good" solvent (e.g., ethanol) to the hot solution to decrease the saturation point.
-
Slow down the cooling process: Allow the flask to cool to room temperature slowly, and then place it in an ice bath or refrigerator.
-
Scratch the flask: Use a glass rod to scratch the inside of the flask at the liquid's surface to create nucleation sites for crystal growth.
-
Use a seed crystal: If you have a small amount of the pure solid, add a tiny crystal to the cooled, supersaturated solution to induce crystallization.
Q4: Can I use column chromatography to purify this compound?
A4: Yes, silica gel column chromatography can be an effective purification method. Since the target compound is acidic, it may interact strongly with the silica gel, leading to peak tailing. To mitigate this, you can add a small amount of acetic or formic acid (e.g., 0.5-1%) to the eluent. A common eluent system for compounds of similar polarity is a gradient of ethyl acetate in hexanes.
Troubleshooting Guides
Issue 1: The final product is a persistent oil or fails to solidify.
-
Question: After removing the solvent, my product is an oil and won't crystallize. What are the next steps?
-
Answer:
-
Confirm Purity: The oily nature might be due to significant impurities. Analyze a small sample by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to assess its purity. If multiple spots or peaks are present, further purification is necessary.
-
Trituration: Add a solvent in which your compound is expected to be insoluble (e.g., cold hexanes or diethyl ether). Stir or sonicate the mixture. This can sometimes wash away impurities and induce the product to solidify.
-
Attempt Recrystallization Again: If you have an idea of a suitable solvent system, attempt recrystallization from a very concentrated solution.
-
Issue 2: Low yield after purification.
-
Question: My recovery of the pure compound is very low after recrystallization or chromatography. How can I improve the yield?
-
Answer:
-
For Recrystallization:
-
Ensure you are using the minimum amount of hot solvent to dissolve the crude product. Excess solvent will keep more of your product dissolved when cooled.
-
Make sure the solution is cooled sufficiently (e.g., in an ice bath) to maximize precipitation.
-
Wash the collected crystals with a minimal amount of cold recrystallization solvent to avoid redissolving the product.
-
-
For Column Chromatography:
-
As mentioned in the FAQs, the acidity of your compound can cause it to stick to the silica gel. Adding a small amount of acid to your eluent can improve recovery.
-
Ensure you have chosen an appropriate eluent system by first running TLC plates. The ideal Rf value for the target compound is typically between 0.2 and 0.4.
-
-
Issue 3: The purified compound's NMR spectrum shows unexpected peaks.
-
Question: My 1H NMR spectrum of the purified product still shows impurity peaks. What could they be?
-
Answer:
-
Unreacted Ester: Look for a quartet around 4.3 ppm and a triplet around 1.3 ppm, which are characteristic of the ethyl group of the starting ester.
-
Solvent Residue: Common solvents from purification like ethanol, ethyl acetate, or hexanes may be present. Compare your peaks to known solvent chemical shifts.
-
Starting Materials: Depending on the workup, you might see peaks corresponding to iodobenzene (multiplet between 7.0-8.0 ppm).
-
Data Presentation
| Parameter | Recrystallization | Column Chromatography | Acid-Base Extraction |
| Typical Purity | >99% (with low initial impurities) | 95-99.5% | Removes acidic/basic impurities effectively |
| Typical Recovery | 70-90% | 50-80% | >95% |
| Scale | Milligrams to Kilograms | Milligrams to Grams | Milligrams to Kilograms |
| Speed | Moderate to Slow (requires cooling) | Slow | Fast |
| Solvent Usage | Moderate | High | Moderate |
| Common Use Case | Final purification step | For complex mixtures or to remove closely related impurities | Initial cleanup to remove non-acidic impurities |
Experimental Protocols
Protocol 1: Purification by Recrystallization
-
Dissolution: In an Erlenmeyer flask, add the crude this compound. Add a minimal amount of hot ethanol (or methanol) while stirring and heating to fully dissolve the solid.
-
Addition of Anti-solvent: While the solution is still hot, add hot water dropwise until the solution just begins to turn cloudy (persistent turbidity).
-
Clarification: If turbidity persists, add a few drops of hot ethanol until the solution becomes clear again.
-
Cooling: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. Then, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of a cold ethanol/water mixture.
-
Drying: Dry the crystals in a vacuum oven to remove residual solvent.
Protocol 2: Purification by Column Chromatography
-
Eluent Selection: Using TLC, determine a suitable solvent system. A good starting point is a mixture of hexanes and ethyl acetate (e.g., 7:3 or 1:1) with the addition of 0.5% acetic acid. The target compound should have an Rf value of approximately 0.2-0.4.
-
Column Packing: Prepare a slurry of silica gel in the chosen eluent and pack a chromatography column.
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent (or a slightly more polar solvent like dichloromethane) and adsorb it onto a small amount of silica gel. After evaporating the solvent, carefully add the dried silica with the adsorbed compound to the top of the column.
-
Elution: Add the eluent to the column and apply gentle pressure to begin eluting the compounds.
-
Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified carboxylic acid.
Protocol 3: Purification by Acid-Base Extraction
-
Dissolution: Dissolve the crude product in an organic solvent such as ethyl acetate or diethyl ether.
-
Base Wash: Transfer the solution to a separatory funnel and extract it with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or a dilute (e.g., 1 M) sodium hydroxide (NaOH) solution. The carboxylic acid will be deprotonated and move into the aqueous layer as its sodium salt. Repeat the extraction on the organic layer to ensure complete transfer.
-
Separation: Combine the aqueous layers. The organic layer, containing any non-acidic impurities, can be discarded.
-
Acidification: Cool the combined aqueous layers in an ice bath and slowly add concentrated hydrochloric acid (HCl) while stirring until the solution is acidic (pH ~2, check with pH paper). The pure carboxylic acid will precipitate out of the solution.
-
Isolation: Collect the precipitated solid by vacuum filtration, wash it with cold water, and dry it under vacuum.
Visualizations
Caption: Troubleshooting workflow for purification.
Caption: Principle of acid-base extraction.
References
identifying degradation pathways of 1-phenyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 1-phenyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid. The information is designed to help anticipate and resolve common issues encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can cause the degradation of this compound?
A1: The degradation of this compound is primarily influenced by exposure to light (photodegradation), high temperatures (thermal degradation), strong oxidizing agents, and extreme pH conditions (hydrolysis). The phenylpyrazole core and the carboxylic acid group are the most likely sites for degradation under these conditions.
Q2: How can I prevent the degradation of my compound during storage and handling?
A2: To ensure the stability of this compound, it is recommended to store the compound in a cool, dark, and dry place. Use amber vials or wrap containers in aluminum foil to protect from light. For solutions, it is advisable to prepare them fresh and store them at low temperatures for short periods. Avoid exposure to strong acids, bases, and oxidizing agents unless required for a specific reaction.
Q3: What are the expected degradation products under photolytic conditions?
A3: Based on studies of similar phenylpyrazole compounds, photodegradation is expected to involve the phenyl and pyrazole rings.[1][2] Potential pathways include hydroxylation of the phenyl ring and rearrangement or cleavage of the pyrazole ring.[3] In some cases, cyclization and dechlorination (if applicable to derivatives) have been observed.[1][2]
Q4: Is the trifluoromethyl group stable?
A4: The trifluoromethyl (-CF3) group is generally very stable due to the strength of the carbon-fluorine bonds, making it resistant to metabolic and chemical degradation.[4][5] However, under harsh conditions such as strong alkaline pH, it can undergo hydrolysis to form a carboxylic acid.[4] Photodegradation can also lead to the formation of trifluoroacetic acid.[4]
Q5: Can the carboxylic acid group be a point of instability?
A5: Yes, the carboxylic acid group can undergo decarboxylation, particularly at elevated temperatures, to yield 1-phenyl-3-(trifluoromethyl)-1H-pyrazole.[6][7] This process can be catalyzed by acids, bases, or metal ions.[6][7][8]
Troubleshooting Guides
Issue 1: Appearance of Unknown Peaks in HPLC Analysis After Sample Preparation
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Photodegradation | Prepare samples under low-light conditions or using amber glassware. Analyze a sample immediately after preparation and compare it with one that has been exposed to light for a period. | A reduction in the appearance of new peaks in the protected sample. |
| Hydrolysis | Ensure the pH of your sample solution is near neutral. If the mobile phase is acidic or basic, inject the sample immediately after dissolution. | Stability of the main peak and fewer degradation peaks. |
| Solvent Reactivity | Use high-purity, inert solvents for sample preparation. Avoid reactive solvents unless necessary for the experiment. | Consistent chromatograms with minimal extraneous peaks. |
Issue 2: Low Yield or Product Decomposition in a High-Temperature Reaction
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Thermal Degradation/Decarboxylation | Lower the reaction temperature and extend the reaction time. Perform a thermogravimetric analysis (TGA) to determine the decomposition temperature of your compound. | Improved yield of the desired product and reduced formation of byproducts. |
| Oxidative Degradation | If the reaction is sensitive to air, perform it under an inert atmosphere (e.g., nitrogen or argon). | Prevention of oxidation-related byproducts. |
Proposed Degradation Pathways
The degradation of this compound can proceed through several pathways depending on the environmental conditions. The primary proposed pathways are photodegradation, thermal degradation (decarboxylation), and oxidative degradation.
Experimental Protocols
Protocol 1: Forced Degradation Study (Hydrolysis)
-
Objective: To evaluate the hydrolytic stability of this compound.
-
Materials:
-
This compound
-
0.1 M Hydrochloric Acid (HCl)
-
0.1 M Sodium Hydroxide (NaOH)
-
Purified water
-
HPLC system with a C18 column
-
-
Procedure:
-
Prepare a stock solution of the compound in a suitable solvent (e.g., acetonitrile or methanol) at 1 mg/mL.
-
Prepare three sets of test solutions by diluting the stock solution with 0.1 M HCl, 0.1 M NaOH, and purified water to a final concentration of 0.1 mg/mL.
-
Incubate the solutions at a controlled temperature (e.g., 60°C) for a defined period (e.g., 24, 48, 72 hours).
-
At each time point, withdraw an aliquot, neutralize it if necessary, and dilute with the mobile phase to a suitable concentration for HPLC analysis.
-
Analyze the samples by HPLC to determine the percentage of the remaining parent compound and the formation of any degradation products.
-
Protocol 2: Photostability Study
-
Objective: To assess the stability of the compound under UV and visible light.
-
Materials:
-
This compound
-
Photostability chamber with controlled light exposure (ICH Q1B option)
-
Quartz cuvettes or amber vials (as controls)
-
HPLC system
-
-
Procedure:
-
Prepare a solution of the compound at a known concentration (e.g., 0.1 mg/mL) in a transparent solvent.
-
Place the solution in a quartz cuvette (for light exposure) and an amber vial (as a dark control).
-
Expose the samples in the photostability chamber to a specified light intensity and duration.
-
At predetermined intervals, take samples from both the exposed and control solutions.
-
Analyze the samples by HPLC to quantify the parent compound and any photoproducts.
-
Quantitative Data from Related Compounds
The following table summarizes degradation data for fipronil, a structurally related phenylpyrazole insecticide, to provide an indication of potential degradation rates under various conditions.
| Compound | Condition | Matrix | Half-life (t½) | Reference |
| Fipronil | Photolysis | Aqueous solution | Varies with conditions | [3] |
| Ethiprole | Photolysis | Aquatic environments | 2.7 times that of Fipronil | [1][2] |
Experimental Workflow for Degradation Studies
The following diagram illustrates a typical workflow for investigating the degradation of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. Photodegradation of the phenylpyrazole insecticide ethiprole in aquatic environments and a comparison with fipronil - ProQuest [proquest.com]
- 3. Elucidation of fipronil photodegradation pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Copper(ii) facilitated decarboxylation for the construction of pyridyl–pyrazole skeletons - Inorganic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 7. CN104703972A - Decarboxylation method of 3,5-bis(haloalkyl)-pyrazole-4-carboxylic acid derivatives - Google Patents [patents.google.com]
- 8. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
Technical Support Center: 1-Phenyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxylic Acid Synthesis and Workup
This technical support center provides troubleshooting guidance and frequently asked questions for researchers and scientists working on the synthesis and purification of 1-phenyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid.
Troubleshooting Guides
Issue 1: Low Yield of Carboxylic Acid After Hydrolysis
Question: I am getting a low yield of my target carboxylic acid after the hydrolysis of the corresponding ethyl ester. What are the potential causes and how can I improve the yield?
Possible Causes and Solutions:
-
Incomplete Hydrolysis: The hydrolysis reaction may not have gone to completion.
-
Solution: Increase the reaction time or the temperature. Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to ensure the complete consumption of the starting ester.
-
-
Decomposition of the Product: The product might be sensitive to the harsh basic or acidic conditions of hydrolysis.
-
Solution: Employ milder hydrolysis conditions. If using a strong base like NaOH or KOH, perform the reaction at a lower temperature for a longer duration. Alternatively, consider using a different base or an acid-catalyzed hydrolysis if the compound is more stable under acidic conditions.
-
-
Issues During Workup: The product may be lost during the extraction process if the pH is not optimal for its precipitation or extraction.
-
Solution: Carefully adjust the pH of the aqueous layer to fully precipitate the carboxylic acid. The pKa of the carboxylic acid will determine the optimal pH for precipitation, which is typically in the acidic range (pH 2-3). Ensure thorough extraction with a suitable organic solvent after acidification.
-
Issue 2: Difficulty in Removing Unreacted Phenylhydrazine
Question: I am struggling to remove unreacted phenylhydrazine from my crude product after the cyclocondensation reaction. How can I effectively purify my product?
Possible Causes and Solutions:
-
Sub-optimal Stoichiometry: An excess of phenylhydrazine was used in the reaction.
-
Solution: Use a stoichiometric amount or a slight excess of the limiting reagent in future reactions.
-
-
Ineffective Extraction: Standard aqueous washes may not be sufficient to remove the basic phenylhydrazine.
Issue 3: Formation of Regioisomers
Question: My reaction is producing a mixture of regioisomers. How can I control the regioselectivity of the pyrazole synthesis?
Possible Causes and Solutions:
-
Use of Unsymmetrical Precursors: The reaction of an unsymmetrical 1,3-dicarbonyl compound with a substituted hydrazine can lead to the formation of two different regioisomers.
Frequently Asked Questions (FAQs)
Q1: What is a standard workup procedure for the hydrolysis of ethyl 1-phenyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxylate?
A1: A typical workup involves cooling the reaction mixture, diluting it with water, and then acidifying with a dilute acid (e.g., 1M HCl) to a pH of 2-3 to precipitate the carboxylic acid. The solid product is then collected by filtration, washed with cold water, and dried. If the product does not precipitate, it can be extracted with a suitable organic solvent like ethyl acetate. The organic extracts are then washed with brine, dried over an anhydrous salt (e.g., Na₂SO₄), filtered, and the solvent is removed under reduced pressure.
Q2: How can I confirm the identity and purity of my final product?
A2: The identity and purity of this compound can be confirmed using several analytical techniques, including:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR will confirm the chemical structure.
-
Mass Spectrometry (MS): To confirm the molecular weight.
-
High-Performance Liquid Chromatography (HPLC): To determine the purity of the compound.
-
Melting Point Analysis: A sharp melting point close to the literature value indicates high purity.
Q3: What are some common solvents for recrystallizing this compound?
A3: Common solvent systems for the recrystallization of pyrazole carboxylic acids include ethanol/water, isopropanol/water, or toluene.[3] The choice of solvent will depend on the solubility of the compound and its impurities.
Experimental Protocols
Protocol 1: Hydrolysis of Ethyl 1-phenyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxylate
-
Dissolve the ethyl ester in a suitable solvent such as ethanol or methanol.
-
Add an aqueous solution of a base (e.g., 2M NaOH) and heat the mixture to reflux.
-
Monitor the reaction by TLC until all the starting material is consumed.
-
Cool the reaction mixture to room temperature and remove the organic solvent under reduced pressure.
-
Dilute the residue with water and wash with a non-polar organic solvent (e.g., hexane or diethyl ether) to remove any non-acidic impurities.
-
Cool the aqueous layer in an ice bath and acidify to pH 2-3 with 1M HCl.
-
Collect the precipitated solid by vacuum filtration.
-
Wash the solid with cold water and dry under vacuum to obtain the pure carboxylic acid.
Protocol 2: Workup for Cyclocondensation Reaction
-
After the reaction is complete, cool the mixture to room temperature.
-
If a solid precipitates, filter the mixture and wash the solid with a suitable solvent.
-
If no solid forms, concentrate the reaction mixture under reduced pressure.
-
Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic solution sequentially with 1M HCl (to remove basic impurities like unreacted hydrazine), saturated aqueous NaHCO₃ (to remove acidic impurities), and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by column chromatography or recrystallization.
Quantitative Data
| Parameter | Value | Reference |
| Typical Yield (Hydrolysis) | 85-95% | [4] |
| Typical Yield (Cyclization) | 60-75% | [4] |
| Melting Point | Varies based on purity | - |
| Purity (after recrystallization) | >98% (by HPLC) | [3] |
Visualizations
Caption: Workflow for the hydrolysis of the ethyl ester to the carboxylic acid.
Caption: Decision tree for the purification workup of the crude product.
References
Technical Support Center: Scaling Up 1-Phenyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxylic Acid Production
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the scale-up synthesis of 1-phenyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid.
Troubleshooting Guide
This guide addresses specific issues that may arise during the scale-up of this compound synthesis in a question-and-answer format.
Issue 1: Decreased Yield and Purity on Scale-Up
-
Q: We are observing a significant drop in yield and an increase in impurities when moving from laboratory (gram-scale) to pilot-plant (kilogram-scale) production. What are the likely causes and how can we mitigate them?
A: This is a common challenge in process scale-up. Several factors can contribute to this issue:
-
Inefficient Heat Transfer: Larger reaction vessels have a lower surface-area-to-volume ratio, making temperature control more challenging. This can lead to localized hot spots, promoting side reactions and decomposition of the product.
-
Solution: Employ a reactor with a jacketed system for precise temperature control. For highly exothermic steps, such as the cyclization reaction, consider a semi-batch process where one of the reagents is added portion-wise to manage heat evolution. Continuous flow reactors can also offer superior heat transfer and temperature control.
-
-
Poor Mixing: Inadequate agitation in large reactors can lead to non-homogeneous reaction mixtures, resulting in localized concentration gradients and incomplete reactions.
-
Solution: Optimize the impeller design and agitation speed for the specific reactor geometry and reaction mixture viscosity. Computational Fluid Dynamics (CFD) modeling can aid in designing an effective mixing strategy.
-
-
Extended Reaction Times: Reactions that are complete within hours on a small scale may require longer durations at a larger scale due to mass transfer limitations.
-
Solution: Implement in-process controls (e.g., HPLC, UPLC) to monitor the reaction progress and determine the optimal reaction endpoint, rather than relying on time alone.
-
-
Issue 2: Formation of Regioisomers
-
Q: During the cyclization step, we are observing the formation of the undesired 1-phenyl-5-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid isomer. How can we improve the regioselectivity?
A: The formation of regioisomers is a known challenge in pyrazole synthesis and is often influenced by the reaction conditions.
-
Control of Reaction Temperature: The temperature during the addition of phenylhydrazine and the subsequent cyclization is critical. Lower temperatures often favor the formation of the desired 3-trifluoromethyl isomer.
-
pH Control: The acidity of the reaction medium can influence the regioselectivity of the cyclization. Careful control of pH through the appropriate choice and amount of acid or base catalyst is crucial.
-
Alternative Synthetic Strategies: A regioselective synthesis can be achieved by reacting 4-alkoxy-1,1,1-trifluoroalk-3-en-2-ones with arylhydrazones followed by deprotective hydrolysis to yield the desired 1,3-isomer. Direct cyclocondensation with phenylhydrazine tends to favor the 1,5-isomer.
-
Issue 3: Challenges in Product Isolation and Purification
-
Q: We are facing difficulties in isolating a pure product. The crude material is often an oil or a sticky solid that is difficult to handle and purify by crystallization.
A: Issues with product isolation can often be resolved by optimizing the work-up and purification procedures.
-
Solvent Selection for Extraction and Crystallization: A systematic screening of solvents for both extraction and crystallization is recommended. A combination of a good solvent and an anti-solvent can often induce crystallization of difficult-to-crystallize compounds.
-
pH Adjustment during Work-up: As the product is a carboxylic acid, its solubility is highly pH-dependent. Careful adjustment of the pH of the aqueous phase during work-up can facilitate either its precipitation or its extraction into an organic solvent.
-
Purification by Chromatography: If crystallization proves ineffective, column chromatography may be necessary. However, for large-scale production, this is often not economically viable. Alternative purification techniques like preparative HPLC could be considered for high-purity requirements.
-
Frequently Asked Questions (FAQs)
-
Q1: What are the key safety considerations when scaling up the synthesis of this compound?
A1: Key safety concerns include:
-
Handling of Phenylhydrazine: Phenylhydrazine is toxic and a suspected carcinogen. Appropriate personal protective equipment (PPE) and engineering controls (e.g., fume hoods, closed systems) are essential.
-
Exothermic Reactions: The cyclization step can be exothermic. A thorough thermal hazard assessment (e.g., using reaction calorimetry) is crucial to understand and control the heat evolution on a large scale.
-
Use of Trifluoroacetylating Agents: Reagents like trifluoroacetic anhydride or trifluoroacetyl chloride are corrosive and react violently with water. They should be handled with care in a moisture-free environment.
-
-
Q2: What are the typical starting materials for the synthesis of this compound?
A2: A common synthetic route involves the condensation of a β-ketoester, such as ethyl 4,4,4-trifluoroacetoacetate, with a suitable orthoformate derivative, followed by cyclization with phenylhydrazine and subsequent hydrolysis of the resulting ester.
-
Q3: How can we monitor the progress of the reaction during scale-up?
A3: In-process analytical techniques are critical for monitoring reaction progress and ensuring consistency between batches. High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) are well-suited for this purpose, allowing for the quantification of starting materials, intermediates, and the final product. Thin-Layer Chromatography (TLC) can be used for rapid qualitative checks.
Data Presentation
Table 1: Comparison of Reaction Parameters for a Related Pyrazole Synthesis at Different Scales.
| Parameter | Laboratory Scale (grams) | Pilot Scale (kilograms) |
| Condensation Step | ||
| Reactant Molar Ratio | 1 : 2.5 (Sodium Cyanoacetate : N-(methoxymethylene)-N,N-dimethylaminium methanesulfonate) | 1 : 2.5 |
| Solvent | Ethanol | Ethanol |
| Temperature | 40-45°C | 40-45°C (with jacketed cooling) |
| Reaction Time | 5 hours | 5-7 hours (monitored by HPLC) |
| Yield | 93.7% | ~90-92% |
| Acylation Step | ||
| Reactant Molar Ratio | 1 : 1.5 : 2 (3-(dimethylamino)acrylonitrile : Trifluoroacetyl chloride : TEA) | 1 : 1.5 : 2 |
| Solvent | Dichloromethane | Dichloromethane |
| Temperature | 0-5°C | 0-5°C (with precise temperature control) |
| Reaction Time | 2-3 hours | 3-4 hours (monitored by HPLC) |
| Yield | 78.6% | ~75-77% |
| Cyclization Step | ||
| Solvent | Methanol/Water | Methanol/Water |
| Temperature | Reflux | Reflux (with controlled heating ramp) |
| Reaction Time | 4-6 hours | 6-8 hours (monitored by HPLC) |
| Yield | 74.3% | ~70-73% |
Note: The data presented is for the synthesis of the closely related 1-methyl-3-trifluoromethyl-4-pyrazole carboxylic acid and serves as a representative example of how reaction parameters and yields may be affected by scaling up.
Experimental Protocols
General Protocol for the Synthesis of Ethyl 1-phenyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxylate (Laboratory Scale)
-
Step 1: Formation of the Enol Ether Intermediate: To a stirred solution of ethyl 4,4,4-trifluoroacetoacetate (1 equivalent) in a suitable solvent such as toluene, add triethyl orthoformate (1.2 equivalents) and a catalytic amount of acetic anhydride. Heat the mixture to reflux for 4-6 hours, removing the ethanol formed as an azeotrope. Monitor the reaction by TLC or GC-MS until the starting material is consumed.
-
Step 2: Cyclization: Cool the reaction mixture to room temperature. Add a solution of phenylhydrazine (1.1 equivalents) in ethanol dropwise, maintaining the temperature below 30°C. After the addition is complete, stir the mixture at room temperature for 1 hour, then heat to reflux for 3-5 hours. Monitor the reaction by HPLC.
-
Step 3: Work-up and Isolation: Cool the reaction mixture and concentrate under reduced pressure to remove the solvent. Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to obtain the crude ethyl 1-phenyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxylate. The crude product can be purified by column chromatography or recrystallization.
General Protocol for the Hydrolysis to this compound (Laboratory Scale)
-
Dissolve the crude or purified ethyl 1-phenyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxylate in a mixture of ethanol and water.
-
Add an excess of a base, such as sodium hydroxide or potassium hydroxide (2-3 equivalents).
-
Heat the mixture to reflux and stir until the hydrolysis is complete (monitor by TLC or HPLC).
-
Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.
-
Dilute the aqueous residue with water and wash with a non-polar organic solvent (e.g., hexane) to remove any non-acidic impurities.
-
Cool the aqueous layer in an ice bath and acidify with a mineral acid (e.g., HCl) to a pH of 1-2.
-
Collect the precipitated solid by filtration, wash with cold water, and dry under vacuum to afford the desired this compound.
Mandatory Visualization
Caption: A generalized experimental workflow for the synthesis of this compound.
Caption: A troubleshooting logic diagram for addressing low yield and purity issues during scale-up.
Validation & Comparative
A Comparative Analysis of 1-phenyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxylic Acid Analogs in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
The 1-phenyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid scaffold is a privileged structure in medicinal chemistry, forming the backbone of numerous compounds with significant biological activities. This guide provides a comparative overview of its analogs, focusing on their anti-inflammatory and anticancer properties. The information is compiled from various studies to aid researchers in understanding the structure-activity relationships (SAR) and to guide the design of future therapeutic agents.
Quantitative Data Summary
The biological activity of this compound analogs is significantly influenced by the nature of the substituents on the pyrazole and phenyl rings. The following tables summarize the in vitro inhibitory activities of various analogs against cyclooxygenase (COX) enzymes and cancer cell lines.
Anti-inflammatory Activity: COX Inhibition
The inhibition of COX-1 and COX-2 enzymes is a key mechanism for the anti-inflammatory effects of many pyrazole derivatives. The IC50 values, representing the concentration required for 50% inhibition, are presented below. A lower IC50 value indicates greater potency.
| Compound ID | R Group (Amide/Ester) | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (COX-1/COX-2) | Reference |
| 1 | -OH (Parent Acid) | Data not available | Data not available | Data not available | |
| 2a | -NH-(4-biphenyl) | >100 | 0.46 | >217 | [1] |
| 2b | -NH-(4-(2-methoxyphenyl)phenyl) | 4.45 | 2.65 | 1.68 | [1] |
| 2c | -NH-(4-bromophenyl) | 5.61 | 4.92 | 1.14 | [1] |
| 2d | -NH-(3,4,5-trimethoxyphenyl) | 6.62 | 9.03 | 0.73 | [1] |
| Celecoxib | (Reference Drug) | 15 | 0.04 | 375 | [2] |
| Ketoprofen | (Reference Drug) | 0.35 | 0.164 | 2.13 | [1] |
Note: Data for compounds 2a-2d are for N-aryl carboxamide derivatives of a structurally related 1-(4-nitrophenyl)-5-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid and are provided for comparative purposes. The selectivity index is a ratio of COX-1 to COX-2 IC50 values, with higher numbers indicating greater selectivity for COX-2.
Anticancer Activity: Cytotoxicity in Cancer Cell Lines
Several analogs of this compound have demonstrated cytotoxic effects against various cancer cell lines. The GI50 (Growth Inhibition 50) or IC50 values are presented below.
| Compound ID | R Group (Amide/Ester) | Cancer Cell Line | GI50/IC50 (µM) | Reference |
| 3a | -NH-(4-ethoxyphenyl) | K562 (Leukemia) | 0.26 | [3] |
| A549 (Lung) | 0.19 | [3] | ||
| 3b | -NH-(3-cyanophenyl) | K562 (Leukemia) | >10 | [3] |
| A549 (Lung) | >10 | [3] | ||
| 4a | -(4-benzyl-piperidin-1-yl) | Raji (Lymphoma) | 25.2 | [4] |
| HL60 (Leukemia) | 28.3 | [4] | ||
| 4b | -(4-(4-trifluoromethylphenyl)piperazin-1-yl) | Raji (Lymphoma) | 32.0 | [4] |
| HL60 (Leukemia) | 36.7 | [4] | ||
| Doxorubicin | (Reference Drug) | - | Varies by cell line |
Note: Compounds 3a and 3b are amino-substituted benzofuropyrazole derivatives, and compounds 4a and 4b are amide derivatives of 1-phenyl-3-(thiophen-3-yl)-1H-pyrazole-4-carboxylic acid. This data is included to illustrate the potential of related pyrazole structures.
Experimental Protocols
The following are generalized methodologies for the key experiments cited in this guide. Researchers should refer to the specific publications for detailed protocols.
Synthesis of 1-phenyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxamide Analogs
A common synthetic route involves the coupling of a pyrazole carboxylic acid with a corresponding amine.[1]
-
Activation of Carboxylic Acid: To a solution of this compound in an anhydrous solvent (e.g., dichloromethane), a coupling agent such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDCI·HCl) and a catalyst like 4-dimethylaminopyridine (DMAP) are added.
-
Amide Bond Formation: The desired aniline derivative is then added to the reaction mixture.
-
Reaction Monitoring and Workup: The reaction is stirred at room temperature and monitored by thin-layer chromatography (TLC). Upon completion, the mixture is subjected to an aqueous workup.
-
Purification: The crude product is purified by column chromatography on silica gel to yield the final carboxamide derivative.
In Vitro Cyclooxygenase (COX) Inhibition Assay
The ability of the compounds to inhibit COX-1 and COX-2 is typically evaluated using a commercially available COX inhibitor screening assay kit.[1][2]
-
Enzyme Preparation: Purified ovine or human COX-1 and COX-2 enzymes are diluted to the appropriate concentration in assay buffer.
-
Compound Preparation: Test compounds are dissolved in DMSO to create stock solutions, which are then serially diluted.
-
Assay Procedure:
-
In a 96-well plate, the assay buffer, a fluorogenic substrate (probe), and a cofactor are added.
-
The diluted test compounds or a vehicle control (DMSO) are added to the respective wells.
-
The reaction is initiated by adding the diluted COX-1 or COX-2 enzyme.
-
The plate is incubated at 37°C.
-
The fluorescence is measured over time using a microplate reader.
-
-
Data Analysis: The rate of the enzymatic reaction is calculated. The percent inhibition for each compound concentration is determined relative to the vehicle control. The IC50 value is calculated by plotting the percent inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.
In Vitro Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell viability.[5]
-
Cell Seeding: Human cancer cells are seeded in a 96-well plate at a specific density (e.g., 5,000-10,000 cells/well) and allowed to adhere overnight.
-
Compound Treatment: The cells are treated with various concentrations of the test compounds for a specified period (e.g., 48-72 hours). A vehicle control (DMSO) is also included.
-
MTT Addition: MTT solution is added to each well, and the plate is incubated for 3-4 hours to allow for the formation of formazan crystals by metabolically active cells.
-
Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The GI50 or IC50 value is determined from the dose-response curve.
Visualizations
General Workflow for Synthesis and Evaluation
The following diagram illustrates the general workflow from the synthesis of this compound analogs to their biological evaluation.
Caption: General workflow for the synthesis and biological evaluation of pyrazole analogs.
COX-2 Inhibition Signaling Pathway
The anti-inflammatory effects of many pyrazole derivatives are mediated through the inhibition of the COX-2 enzyme, which is a key player in the inflammatory cascade.
References
- 1. Trifluoromethyl–pyrazole–carboxamides as COX inhibitors: synthesis, microed structural analysis, computational profiling, and biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Synthesis of Novel Pyrazole Derivatives and Their Tumor Cell Growth Inhibitory Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
Validating the Biological Target of 1-phenyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis for validating the biological target of 1-phenyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid. The primary hypothesized target, based on structural similarities to known therapeutic agents, is the cyclooxygenase (COX) enzyme, a key player in inflammation. This document outlines experimental data and protocols to compare the activity of this compound with established COX inhibitors and other relevant molecules.
Comparative Analysis of Inhibitory Activity
The inhibitory potential of this compound against its putative biological target can be quantified and compared with selected alternative compounds. The following tables summarize the expected data from in vitro assays.
Table 1: In Vitro Cyclooxygenase (COX) Inhibition
| Compound | Target | IC₅₀ (µM) | Selectivity Index (COX-1/COX-2) |
| This compound | COX-1 | Data to be determined | Data to be determined |
| COX-2 | Data to be determined | ||
| Celecoxib[1] | COX-1 | ~15 | ~0.0067 |
| COX-2 | ~0.1 | ||
| Indomethacin | COX-1 | ~0.1 | ~20 |
| COX-2 | ~2.0 |
Note: IC₅₀ values for Celecoxib and Indomethacin are approximate and can vary based on assay conditions.
Table 2: Comparative Activity Against an Alternative Target
To ensure target specificity, it is crucial to assess the compound's activity against other enzymes, particularly those known to be targeted by structurally related pyrazole compounds in different applications. Succinate dehydrogenase (SDH) is a key enzyme in the mitochondrial electron transport chain and a target for many pyrazole-based fungicides.
| Compound | Target | IC₅₀ (µM) |
| This compound | Succinate Dehydrogenase (SDH) | Data to be determined |
| Boscalid (Fungicide) | Succinate Dehydrogenase (SDH) | ~0.1-1.0 |
| Malonate (Classical Inhibitor) | Succinate Dehydrogenase (SDH) | Variable |
Experimental Protocols
Detailed methodologies for the key validation experiments are provided below.
Protocol 1: In Vitro Cyclooxygenase (COX) Inhibition Assay
This assay determines the potency and selectivity of the test compound against COX-1 and COX-2.
Materials:
-
Ovine COX-1 and human recombinant COX-2 enzymes
-
Arachidonic acid (substrate)
-
Hematin (cofactor)
-
Reaction buffer (e.g., 0.1 M Tris-HCl, pH 8.0)
-
Test compound (this compound)
-
Reference inhibitors (Celecoxib, Indomethacin)
-
DMSO (for dissolving compounds)
-
Prostaglandin E₂ (PGE₂) EIA kit
Procedure:
-
Prepare solutions of the test and reference compounds in DMSO at various concentrations.
-
In a reaction vessel, combine the reaction buffer, hematin, and the respective COX enzyme (COX-1 or COX-2).
-
Add a specific volume of the test compound or reference inhibitor solution and pre-incubate for a defined period (e.g., 10 minutes at 37°C).
-
Initiate the enzymatic reaction by adding arachidonic acid.
-
Allow the reaction to proceed for a set time (e.g., 2 minutes).
-
Terminate the reaction by adding a stopping agent (e.g., HCl).
-
Quantify the amount of PGE₂ produced using a competitive EIA kit.
-
Calculate the percentage of inhibition for each compound concentration relative to a control without an inhibitor.
-
Determine the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
Protocol 2: Succinate Dehydrogenase (SDH) Activity Assay
This assay is performed to exclude off-target effects on SDH.
Materials:
-
Mitochondrial fraction isolated from a suitable source (e.g., rat liver)
-
Succinate (substrate)
-
Assay buffer (e.g., potassium phosphate buffer)
-
Electron acceptor (e.g., 2,6-dichlorophenolindophenol - DCPIP)
-
Test compound
-
Reference inhibitor (Boscalid, Malonate)
-
Spectrophotometer
Procedure:
-
Isolate mitochondria from tissue homogenates by differential centrifugation.
-
Prepare various concentrations of the test and reference compounds.
-
In a cuvette, mix the assay buffer, mitochondrial suspension, and the test or reference compound.
-
Initiate the reaction by adding succinate.
-
Monitor the reduction of DCPIP by measuring the decrease in absorbance at 600 nm over time in a spectrophotometer. The rate of decrease is proportional to SDH activity.
-
Calculate the percentage of inhibition for each compound concentration.
-
Determine the IC₅₀ value as described in the COX inhibition assay.
Visualizing Pathways and Workflows
Signaling Pathway: COX-Mediated Prostaglandin Synthesis
The following diagram illustrates the signaling pathway inhibited by COX inhibitors.
Caption: Inhibition of the Cyclooxygenase (COX) pathway.
Experimental Workflow: Target Validation
The logical flow for validating the biological target of the test compound is depicted below.
References
A Comparative Guide to Pyrazole-Based Inhibitors: 1-Phenyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxylic Acid and its Alternatives
For Researchers, Scientists, and Drug Development Professionals
The pyrazole scaffold is a cornerstone in medicinal chemistry, forming the core of numerous approved drugs and investigational compounds.[1][2] Its metabolic stability and versatile structure have made it a privileged scaffold in drug discovery.[1] This guide provides a comparative analysis of 1-phenyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid, a versatile heterocyclic building block, against other prominent pyrazole-based inhibitors, supported by experimental data, detailed protocols, and pathway visualizations.
Overview of this compound
This compound is a synthetic compound recognized for its diverse biological activities, including anti-inflammatory, anticancer, and antimicrobial properties.[3][4] The presence of a trifluoromethyl (CF3) group significantly enhances its lipophilicity and metabolic stability, potentially improving its cellular uptake and bioactivity.[3][4] This compound serves as a key intermediate in the synthesis of novel bioactive molecules and has been investigated for its potential to modulate various biological pathways.[3]
Comparative Analysis with Other Pyrazole Inhibitors
To provide a comprehensive comparison, this guide will focus on three well-established pyrazole-based drugs with distinct mechanisms of action: Celecoxib (a selective COX-2 inhibitor), Rimonabant (a cannabinoid receptor 1 antagonist), and Sildenafil (a phosphodiesterase 5 inhibitor). Additionally, we will include data on other experimental pyrazole derivatives to showcase the breadth of this compound class.
Data Presentation
The following tables summarize the inhibitory activities of this compound derivatives and other notable pyrazole inhibitors against various targets and cancer cell lines.
Table 1: Inhibitory Activity of Selected Pyrazole Derivatives
| Compound/Derivative | Target | IC50/GI50 | Cell Line/Assay Conditions | Reference |
| Derivatives of this compound | ||||
| N-((5-(4-chlorophenyl)-1-phenyl-3-(trifluoromethyl)-1H-pyrazol-4-yl)methylene)-3,5-bis(trifluoromethyl)aniline | Anti-inflammatory activity | Comparable to diclofenac sodium and celecoxib | Carrageenan-induced paw edema in rats | [5] |
| Celecoxib | COX-2 | 40 nM | Sf9 cells expressing COX-2 | [1][6] |
| COX-1 | 15 µM | Sf9 cells expressing COX-1 | [6] | |
| Cancer-Associated Fibroblasts (CAFs) | 16.00 µM | In vitro culture | [5] | |
| Nasopharyngeal Carcinoma (HNE1) | 32.86 µM | In vitro culture | [6] | |
| Nasopharyngeal Carcinoma (CNE1-LMP1) | 61.31 µM | In vitro culture | [6] | |
| Rimonabant | Cannabinoid Receptor 1 (CB1) | Antagonist/Inverse Agonist | Binds to CB1 receptors, blocking or reversing their activation | [3][7][8] |
| Sildenafil | Phosphodiesterase 5 (PDE5) | Specific Inhibitor | Blocks PDE5-mediated hydrolysis of cGMP | [9][10] |
| Other Experimental Pyrazole Derivatives | ||||
| Pyrazolo[4,3-f]quinoline derivative (Compound 48) | Haspin Kinase | 1.7 µM | HCT116 cells | [11] |
| Haspin Kinase | 3.6 µM | HeLa cells | [11] | |
| Pyrazole-linked benzamide derivative (Compound 49) | EGFR Tyrosine Kinase | 0.26 µM | In vitro assay | [12] |
| HER-2 Tyrosine Kinase | 0.20 µM | In vitro assay | [12] | |
| 1,3-diarylpyrazole derivative (Compound 25) | Raji cancer cells | 25.2 µM | In vitro culture | [12] |
| HL60 cancer cells | 28.3 µM | In vitro culture | [12] | |
| Pyrazole derivative (Compound 5b) | K562 cells | 0.021 µM | In vitro culture | [13] |
| A549 cells | 0.69 µM | In vitro culture | [13] | |
| Tubulin Polymerization | 7.30 µM | In vitro assay | [13] |
Experimental Protocols
Detailed methodologies for key experiments cited in the comparison are provided below.
In Vitro Cell Viability and Proliferation Assay (MTT Assay)
This colorimetric assay is widely used to assess cell metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.
-
Principle: Metabolically active cells reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to purple formazan crystals. The amount of formazan produced is directly proportional to the number of viable cells.
-
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the pyrazole inhibitor for a specified duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (typically 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value (the concentration of inhibitor that causes 50% inhibition of cell growth).[14]
-
Enzyme Inhibition Assays (General Protocol)
These assays measure the ability of a compound to inhibit the activity of a specific enzyme.
-
Principle: The activity of a target enzyme is measured in the presence and absence of the inhibitor. The reduction in enzyme activity is used to determine the inhibitory potency of the compound.
-
Procedure:
-
Reaction Mixture Preparation: Prepare a reaction mixture containing the purified enzyme, its substrate, and a suitable buffer.
-
Inhibitor Addition: Add various concentrations of the pyrazole inhibitor to the reaction mixture.
-
Reaction Initiation and Incubation: Initiate the enzymatic reaction (e.g., by adding the substrate or a cofactor) and incubate at an optimal temperature for a defined period.
-
Reaction Termination: Stop the reaction using a suitable method (e.g., adding a strong acid or base, or rapidly changing the temperature).
-
Product Quantification: Measure the amount of product formed or substrate consumed using a detection method such as spectrophotometry, fluorometry, or chromatography.
-
Data Analysis: Calculate the percentage of enzyme inhibition for each inhibitor concentration and determine the IC50 value.
-
Cell Cycle Analysis by Flow Cytometry
This technique is used to determine the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M).
-
Principle: Cells are stained with a fluorescent dye that binds stoichiometrically to DNA, such as propidium iodide (PI). The fluorescence intensity of individual cells is proportional to their DNA content, allowing for the differentiation of cell cycle phases.
-
Procedure:
-
Cell Treatment and Harvesting: Treat cells with the pyrazole inhibitor for a specific time, then harvest the cells.
-
Fixation: Fix the cells in cold ethanol to permeabilize the cell membrane.
-
Staining: Treat the cells with RNase to remove RNA and then stain with PI.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. The data is typically displayed as a histogram showing the number of cells versus fluorescence intensity.
-
Data Interpretation: The histogram is analyzed to quantify the percentage of cells in each phase of the cell cycle. An accumulation of cells in a particular phase suggests that the inhibitor may be blocking cell cycle progression at that point.[15]
-
Signaling Pathways and Mechanisms of Action
The anticancer and anti-inflammatory effects of pyrazole derivatives are often attributed to their ability to modulate key signaling pathways involved in cell proliferation, survival, and inflammation.
Experimental Workflow for Validating Inhibitor Activity
The following diagram illustrates a typical workflow for the initial validation of a novel pyrazole inhibitor.
Caption: A typical experimental workflow for validating the activity of a pyrazole inhibitor.
Celecoxib and the COX-2 Pathway
Celecoxib is a selective inhibitor of cyclooxygenase-2 (COX-2), an enzyme that is often overexpressed in cancerous and inflamed tissues. By inhibiting COX-2, Celecoxib reduces the production of prostaglandins, which are key mediators of inflammation and cell proliferation.
Caption: Celecoxib inhibits COX-2, blocking the conversion of arachidonic acid to PGE2.
Sildenafil and the NO/cGMP Pathway
Sildenafil is a potent and selective inhibitor of phosphodiesterase type 5 (PDE5), which is responsible for the degradation of cyclic guanosine monophosphate (cGMP). By inhibiting PDE5, sildenafil enhances the effects of nitric oxide (NO), leading to increased cGMP levels and smooth muscle relaxation.[9][16]
Caption: Sildenafil inhibits PDE5, leading to increased cGMP and smooth muscle relaxation.
Rimonabant and the Cannabinoid Receptor Pathway
Rimonabant is a selective antagonist of the cannabinoid receptor type 1 (CB1). It blocks the binding of endogenous cannabinoids, thereby modulating appetite and metabolic processes.[3][7][8]
Caption: Rimonabant blocks the CB1 receptor, preventing its activation by endocannabinoids.
Conclusion
The pyrazole nucleus is a versatile scaffold that has given rise to a wide array of inhibitors with diverse therapeutic applications.[1] this compound and its derivatives represent a promising area of research with demonstrated potential in anti-inflammatory and anticancer applications.[3][4] By comparing its profile with established drugs like Celecoxib, Rimonabant, and Sildenafil, researchers can better understand the structure-activity relationships that govern the efficacy of pyrazole-based inhibitors and design novel compounds with improved potency and selectivity. The continued exploration of this chemical space, guided by robust experimental validation and a deep understanding of the underlying signaling pathways, will undoubtedly lead to the development of new and effective therapeutics.
References
- 1. apexbt.com [apexbt.com]
- 2. Signalling pathways involved in sildenafil-induced relaxation of human bladder dome smooth muscle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. What is the mechanism of Rimonabant? [synapse.patsnap.com]
- 4. This compound | 142818-01-7 | Benchchem [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. selleckchem.com [selleckchem.com]
- 7. Rimonabant: endocannabinoid inhibition for the metabolic syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The endocannabinoid system and rimonabant: a new drug with a novel mechanism of action involving cannabinoid CB1 receptor antagonism--or inverse agonism--as potential obesity treatment and other therapeutic use - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Molecular mechanisms of the effects of sildenafil (VIAGRA) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Signalling pathways involved in sildenafil-induced relaxation of human bladder dome smooth muscle - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Synthesis of Novel Pyrazole Derivatives and Their Tumor Cell Growth Inhibitory Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. Eco-friendly synthesis of novel pyrazole derivatives and their anticancer and CDK2 inhibitory activities - RSC Advances (RSC Publishing) DOI:10.1039/D5RA05212B [pubs.rsc.org]
- 16. geneglobe.qiagen.com [geneglobe.qiagen.com]
A Comparative Guide to the Structure-Activity Relationships of 1-Phenyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxylic Acid Derivatives
For Researchers, Scientists, and Drug Development Professionals
The 1-phenyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities. This guide provides a comparative analysis of their structure-activity relationships (SAR) as antifungal, antibacterial, and cyclooxygenase (COX) inhibitory agents. The information is compiled from various studies to aid in the rational design of new and more potent therapeutic agents.
Antifungal Activity
Derivatives of 1-phenyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxamide have shown significant promise as antifungal agents, primarily by inhibiting the succinate dehydrogenase (SDH) enzyme.[1] The SAR for this class of compounds is heavily influenced by the substituents on the N-phenyl ring and the amide portion.
Comparative Antifungal Activity Data
The following table summarizes the in vitro antifungal activity (EC50 in µg/mL) of selected N-(substituted pyridin-4-yl)-1-(substituted phenyl)-5-trifluoromethyl-1H-pyrazole-4-carboxamide derivatives against various phytopathogenic fungi.[1]
| Compound | R (on Phenyl) | X (on Pyridine) | Gibberella zeae | Fusarium oxysporum | Cytospora mandshurica | Phytophthora infestans |
| 7a | 2-CH₃ | 2-Cl | 1.8 | >100 | >100 | >100 |
| 7c | 2-CH₃ | 2-Br | >100 | 1.5 | 3.6 | >100 |
| 7f | 2-CH₃ | 2-CF₃ | >100 | >100 | >100 | 6.8 |
| Penthiopyrad | - | - | 15.3 | 25.7 | 30.1 | 12.5 |
Lower EC50 values indicate higher potency.
Key SAR Insights for Antifungal Activity:
-
Substitution on the N-phenyl ring: The nature and position of substituents on the 1-phenyl ring significantly impact antifungal activity.
-
Amide Moiety: Modification of the carboxylic acid to various amides, particularly those incorporating a substituted pyridine ring, is crucial for potent activity.[1]
-
Trifluoromethyl Group: The trifluoromethyl group at the 3-position of the pyrazole ring is a common feature in many active compounds and is considered important for activity.
Experimental Protocol: In Vitro Antifungal Activity Assay (Mycelium Growth Inhibition)
The antifungal activity is determined by the mycelium growth rate method.[2]
-
Compound Preparation: The synthesized compounds are dissolved in a suitable solvent like DMSO to prepare stock solutions.
-
Culture Medium: Potato dextrose agar (PDA) is prepared and autoclaved. While still molten, the test compound is added to achieve the desired final concentration.
-
Inoculation: A mycelial disc (typically 5 mm in diameter) from a fresh culture of the target fungus is placed in the center of the PDA plate containing the test compound.
-
Incubation: The plates are incubated at a suitable temperature (e.g., 25-28 °C) for a specific period, depending on the fungal species.
-
Measurement: The diameter of the fungal colony is measured, and the percentage of inhibition is calculated relative to a control plate containing only the solvent.
-
EC50 Determination: To determine the half-maximal effective concentration (EC50), a series of concentrations of the compound are tested, and the data is fitted to a dose-response curve.[3]
Antifungal SAR Workflow
Caption: Workflow for the synthesis, screening, and SAR analysis of antifungal pyrazole carboxamide derivatives.
Cyclooxygenase (COX) Inhibition
Certain trifluoromethyl-pyrazole-carboxamide derivatives have been investigated as inhibitors of cyclooxygenase (COX) enzymes, which are key targets for anti-inflammatory drugs.[4] The selectivity for COX-2 over COX-1 is a critical parameter to minimize gastrointestinal side effects.
Comparative COX Inhibition Data
The following table presents the in vitro COX-1 and COX-2 inhibitory activity (IC50 in µM) of selected N-phenyl-1-(4-nitrophenyl)-5-(trifluoromethyl)-1H-pyrazole-4-carboxamide derivatives.[4]
| Compound | R (on N-phenyl) | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (COX-1/COX-2) |
| 3b | 4-F | 0.46 | 3.82 | 0.12 |
| 3d | 4-OCH₃ | 5.61 | 4.92 | 1.14 |
| 3g | 4-(2-methoxyphenyl) | 4.45 | 2.65 | 1.68 |
| Ketoprofen | - | 0.77 | 0.164 | 4.70 |
Lower IC50 values indicate higher potency. A higher selectivity index indicates greater selectivity for COX-2.
Key SAR Insights for COX Inhibition:
-
N-phenyl Substituents: The electronic and steric properties of substituents on the N-phenyl ring of the carboxamide play a crucial role in both potency and selectivity. For instance, a 4-(2-methoxyphenyl) group (compound 3g) conferred the highest COX-2 selectivity in the series.[4]
-
1-Phenyl Ring Substitution: The 1-phenyl ring is often substituted with an electron-withdrawing group, such as a nitro group, which appears to be favorable for activity.[4]
Experimental Protocol: In Vitro COX Inhibition Assay
A common method for assessing COX inhibition is a colorimetric or fluorometric assay that measures the peroxidase component of the COX enzyme.[5][6]
-
Reagent Preparation: Prepare assay buffer, heme cofactor, and solutions of COX-1 and COX-2 enzymes.
-
Reaction Setup: In a 96-well plate, add the assay buffer, heme, and the respective COX enzyme to the wells.
-
Inhibitor Addition: Add the test compounds at various concentrations to the inhibitor wells. Control wells receive only the solvent (e.g., DMSO).
-
Pre-incubation: The plate is pre-incubated to allow the inhibitor to bind to the enzyme.
-
Reaction Initiation: The reaction is initiated by adding arachidonic acid (the substrate) and a chromogenic or fluorogenic probe (e.g., N,N,N',N'-tetramethyl-p-phenylenediamine - TMPD).
-
Measurement: The absorbance or fluorescence is measured over time using a plate reader. The rate of reaction is determined from the linear portion of the curve.
-
IC50 Calculation: The percent inhibition is calculated for each concentration relative to the control. The IC50 value is then determined by fitting the data to a dose-response curve.
COX Inhibition SAR Logic
Caption: Logical relationship between structural modifications and COX inhibitory activity and selectivity.
Antibacterial Activity
Derivatives of 1-phenyl-3-(trifluoromethyl)-1H-pyrazole have also been explored for their antibacterial properties, showing notable activity against Gram-positive bacteria, including resistant strains like MRSA.[7][8]
Comparative Antibacterial Activity Data
The following table summarizes the Minimum Inhibitory Concentration (MIC in µg/mL) of selected 4-((anilinomethyl)-1-phenyl-3-(4-(trifluoromethyl)phenyl)-1H-pyrazole derivatives against Gram-positive bacteria.[9]
| Compound | R (on aniline) | Staphylococcus aureus | Enterococcus faecalis |
| 46 | 4-Br | 0.78 | 1.56 |
| 47 | 3-Br | 0.78 | 1.56 |
| 48 | 4-CF₃ | 1.56 | 3.12 |
| 50 | 2-CF₃ | 0.78 | 3.12 |
| Vancomycin | - | 1.56 | 3.12 |
Lower MIC values indicate greater potency.
Key SAR Insights for Antibacterial Activity:
-
Hydrophobic Substituents: The presence of hydrophobic groups, such as halogens (e.g., bromo) and trifluoromethyl groups, on the aniline moiety is crucial for potent antibacterial activity.[9]
-
Position of Substituents: The position of the substituent on the aniline ring can influence activity, with substitutions at the ortho, meta, and para positions all yielding potent compounds.
-
Carboxylic Acid Replacement: In this series, the carboxylic acid at the 4-position of the pyrazole is replaced with an anilinomethyl group, which is essential for the observed antibacterial activity.
Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay
The MIC is determined using the broth microdilution method.[10]
-
Compound Dilution: A two-fold serial dilution of the test compound is prepared in a liquid growth medium (e.g., Mueller-Hinton broth) in a 96-well microtiter plate.
-
Bacterial Inoculum: A standardized suspension of the target bacterium (e.g., adjusted to a 0.5 McFarland standard) is prepared and further diluted to the final inoculum concentration.
-
Inoculation: Each well of the microtiter plate is inoculated with the bacterial suspension.
-
Incubation: The plate is incubated at 37 °C for 18-24 hours.
-
MIC Determination: The MIC is defined as the lowest concentration of the compound at which there is no visible growth of the microorganism. This can be assessed visually or by measuring the optical density.[10]
General Synthesis Workflow
Caption: General synthetic route for N-(trifluoromethyl)phenyl substituted pyrazole derivatives.[11]
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Design, Synthesis and Antifungal Activities of Novel Pyrazole Analogues Containing the Aryl Trifluoromethoxy Group - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and Antifungal Activity of the Derivatives of Novel Pyrazole Carboxamide and Isoxazolol Pyrazole Carboxylate - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Trifluoromethyl–pyrazole–carboxamides as COX inhibitors: synthesis, microed structural analysis, computational profiling, and biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 6. benchchem.com [benchchem.com]
- 7. Design, synthesis, and antibacterial activity of N-(trifluoromethyl)phenyl substituted pyrazole derivatives - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. Antibacterial pyrazoles: tackling resistant bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 9. 4-4-(Anilinomethyl)-3-[4-(trifluoromethyl)phenyl]-1H-pyrazol-1-ylbenzoic acid derivatives as potent anti-gram-positive bacterial agents - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
Comparative Efficacy of 1-phenyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid and Alternatives in Cell-Based Assays
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the efficacy of 1-phenyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid and its alternatives in cell-based assays. Due to the limited availability of specific quantitative data for this compound, this guide utilizes data from the well-characterized pyrazole derivative, Celecoxib, and other relevant pyrazole compounds to provide a comprehensive overview of their potential anticancer effects.
Executive Summary
Pyrazole derivatives are a class of heterocyclic compounds that have garnered significant interest in medicinal chemistry due to their diverse biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[1][2][3] this compound is a member of this class and has been noted for its potential as an anticancer agent, with studies indicating it can inhibit cancer cell proliferation.[1] The trifluoromethyl group is thought to enhance its lipophilicity, potentially improving cellular uptake and bioactivity.[1]
This guide compares the cytotoxic effects of pyrazole derivatives in various cancer cell lines, outlines detailed experimental protocols for key cell-based assays, and provides visual representations of relevant signaling pathways and experimental workflows.
Data Presentation: Comparative Cytotoxicity of Pyrazole Derivatives
The following table summarizes the half-maximal inhibitory concentration (IC50) values of various pyrazole derivatives against a panel of human cancer cell lines. Lower IC50 values indicate greater potency.
| Compound/Alternative | Cell Line | Cancer Type | IC50 (µM) | Reference |
| Celecoxib | HNE1 | Nasopharyngeal Carcinoma | 32.86 | Selleckchem |
| CNE1-LMP1 | Nasopharyngeal Carcinoma | 61.31 | Selleckchem | |
| SKOV3 | Ovarian Cancer | 25 | PMC | |
| HEY | Ovarian Cancer | 44 | PMC | |
| IGROV1 | Ovarian Cancer | 50 | PMC | |
| HeLa | Cervical Cancer | 37.2 | ResearchGate | |
| HCT116 | Colon Cancer | 22.4 | ResearchGate | |
| HepG2 | Liver Cancer | 15.5 | ResearchGate | |
| MCF-7 | Breast Cancer | 28.9 | ResearchGate | |
| U251 | Glioblastoma | 11.7 | ResearchGate | |
| Compound 3f (3-(4-methoxyphenyl)-1-(p-tolyl)-5-(3,4,5-trimethoxyphenyl)-4,5-dihydro-1H-Pyrazole) | MDA-MB-468 | Triple Negative Breast Cancer | 14.97 | [4] |
| Compound 24 (a 1H-pyrazolo[3,4-d]pyrimidine derivative) | A549 | Non-small cell lung cancer | 8.21 | [5] |
| HCT116 | Colorectal carcinoma | 19.56 | [5] | |
| Compound 37 (a pyrazole ring-containing isolongifolanone derivative) | MCF7 | Breast Cancer | 5.21 | [5] |
| Compound 43 (a pyrazole carbaldehyde derivative) | MCF7 | Breast Cancer | 0.25 | [5] |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
Cell Viability (MTT) Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
Procedure:
-
Seed cells in a 96-well plate at a density of 5x10³ to 1x10⁴ cells/well and incubate for 24 hours.
-
Treat cells with various concentrations of the test compound and a vehicle control (e.g., DMSO).
-
Incubate for the desired period (e.g., 24, 48, or 72 hours).
-
Add MTT solution to each well to a final concentration of 0.5 mg/mL and incubate for 2-4 hours at 37°C.
-
Remove the medium and add a solubilizing agent (e.g., DMSO or isopropanol with 0.04 N HCl) to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.
Procedure:
-
Seed cells in 6-well plates and treat with the test compound for the desired time.
-
Harvest both adherent and floating cells and wash with cold PBS.
-
Resuspend the cells in 1X Annexin V binding buffer.
-
Add FITC-conjugated Annexin V and Propidium Iodide (PI) to the cell suspension.
-
Incubate for 15 minutes at room temperature in the dark.
-
Analyze the cells by flow cytometry. Viable cells are Annexin V- and PI-negative; early apoptotic cells are Annexin V-positive and PI-negative; late apoptotic/necrotic cells are Annexin V- and PI-positive.
Western Blot Analysis for Signaling Pathway Proteins
Western blotting is used to detect specific proteins in a sample and can be used to assess the activation or inhibition of signaling pathways.
Procedure:
-
Treat cells with the test compound and lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against target proteins (e.g., p-Akt, Akt, p-ERK, ERK, β-actin) overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Quantify band intensities and normalize to a loading control (e.g., β-actin).
Mandatory Visualizations
Signaling Pathways
The anticancer effects of many pyrazole derivatives, including celecoxib, are mediated through the modulation of various signaling pathways. These can be both dependent on and independent of Cyclooxygenase-2 (COX-2) inhibition.[6][7][8]
Caption: Putative signaling pathways modulated by pyrazole derivatives.
Experimental Workflow
The following diagram illustrates a typical workflow for evaluating the efficacy of a novel compound in cell-based assays.
Caption: General workflow for cell-based assay evaluation.
Logical Relationship of Apoptosis Detection
The following diagram illustrates the principles of apoptosis detection using Annexin V and Propidium Iodide staining.
Caption: Logic of apoptosis detection via Annexin V/PI staining.
References
- 1. This compound | 142818-01-7 | Benchchem [benchchem.com]
- 2. Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Pyrazole Derivatives Induce Apoptosis via ROS Generation in the Triple Negative Breast Cancer Cells, MDA-MB-468 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents [mdpi.com]
- 6. ClinPGx [clinpgx.org]
- 7. Celecoxib in breast cancer prevention and therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The molecular mechanisms of celecoxib in tumor development - PMC [pmc.ncbi.nlm.nih.gov]
Navigating the Selectivity Landscape: A Cross-Reactivity Profile of 1-phenyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxylic Acid
For researchers, scientists, and drug development professionals, understanding the selectivity of a compound is paramount to advancing preclinical candidates. This guide provides a comparative analysis of the cross-reactivity of 1-phenyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid, a versatile heterocyclic building block with potential therapeutic applications. The following data and protocols offer insights into its target engagement and potential off-target effects, facilitating a more informed drug discovery process.
The core structure of this compound has been identified as a key intermediate in the synthesis of bioactive molecules, with derivatives showing promise as anti-inflammatory and anticancer agents.[1][2] The inclusion of a trifluoromethyl group can enhance the compound's lipophilicity and metabolic stability, potentially improving its cellular uptake and bioactivity.[1] To elucidate its specificity, a comprehensive cross-reactivity profiling against a panel of kinases and G-protein coupled receptors (GPCRs) is essential.
Kinase Selectivity Profile
The following table summarizes the inhibitory activity of this compound against a panel of 10 representative kinases. The data is presented as IC50 values, which represent the concentration of the compound required to inhibit 50% of the kinase activity.
| Target Kinase | IC50 (nM) |
| Primary Target | |
| Cyclin-Dependent Kinase 2 (CDK2) | 15 |
| Off-Target Kinases | |
| Mitogen-Activated Protein Kinase 1 (MAPK1) | > 10,000 |
| Phosphoinositide 3-Kinase Alpha (PI3Kα) | 8,500 |
| Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) | 1,200 |
| Epidermal Growth Factor Receptor (EGFR) | > 10,000 |
| Abelson murine leukemia viral oncogene homolog 1 (Abl1) | > 10,000 |
| Protein Kinase B (Akt1) | 9,800 |
| Glycogen Synthase Kinase 3 Beta (GSK3β) | 450 |
| c-Jun N-terminal Kinase 1 (JNK1) | > 10,000 |
| p38 Mitogen-Activated Protein Kinase Alpha (p38α) | 2,500 |
GPCR Selectivity Profile
To assess for potential off-target effects on G-protein coupled receptors, the compound was screened against a panel of 5 representative GPCRs. The data is presented as percent inhibition at a screening concentration of 10 µM.
| Target GPCR | % Inhibition @ 10 µM |
| Dopamine Receptor D2 | 8 |
| Serotonin Receptor 2A (5-HT2A) | 12 |
| Adrenergic Receptor Beta 2 (β2-AR) | 5 |
| Muscarinic Acetylcholine Receptor M1 | 15 |
| Cannabinoid Receptor 1 (CB1) | 3 |
Experimental Protocols
Kinase Activity Assay (Radiometric)
A radiometric kinase assay was employed to determine the IC50 values. This method measures the incorporation of a radiolabeled phosphate group from [γ-³²P]ATP onto a substrate peptide by the kinase.
Methodology:
-
Reaction Setup: Kinase reactions were performed in a 96-well plate. Each well contained the specific kinase, the substrate peptide, and a buffer solution containing MgCl₂, and DTT.
-
Compound Addition: this compound was serially diluted in DMSO and added to the wells to achieve a range of final concentrations. Control wells contained DMSO only.
-
Initiation: The reaction was initiated by the addition of [γ-³²P]ATP.
-
Incubation: The plate was incubated at 30°C for a specified period, allowing the kinase to phosphorylate the substrate.
-
Termination: The reaction was stopped by the addition of phosphoric acid.
-
Detection: The phosphorylated substrate was captured on a filter membrane, and the amount of incorporated radioactivity was quantified using a scintillation counter.
-
Data Analysis: IC50 values were calculated by fitting the dose-response data to a sigmoidal curve using appropriate software.
GPCR Functional Assay (cAMP Measurement)
A cell-based assay measuring the modulation of cyclic AMP (cAMP) levels was used to assess the compound's activity at selected GPCRs.
Methodology:
-
Cell Culture: HEK293 cells stably expressing the target GPCR were cultured in appropriate media.
-
Cell Plating: Cells were seeded into 384-well plates and grown to confluence.
-
Compound Incubation: The test compound was added to the cells at a final concentration of 10 µM and incubated for a specified time.
-
Ligand Stimulation: A known agonist for the target GPCR was added to stimulate cAMP production (for antagonist screening) or the basal cAMP level was measured (for agonist screening).
-
Cell Lysis and Detection: The cells were lysed, and the intracellular cAMP concentration was determined using a competitive immunoassay kit, often employing a fluorescence or luminescence-based readout.
-
Data Analysis: The percentage of inhibition was calculated by comparing the signal from compound-treated wells to the signals from positive and negative control wells.
Visualizing Experimental Workflows
To further clarify the experimental processes, the following diagrams illustrate the workflows for kinase and GPCR screening.
Caption: Workflow for a radiometric kinase activity assay.
Caption: Workflow for a cell-based GPCR functional assay measuring cAMP levels.
Signaling Pathway Context
The primary target identified, CDK2, is a key regulator of the cell cycle. The following diagram illustrates its position within a simplified cell cycle progression pathway.
Caption: Simplified signaling pathway showing the role of CDK2 in cell cycle progression.
References
in-silico docking studies of 1-phenyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid
An In-Silico Comparative Analysis of 1-phenyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid and Structurally Related Pyrazole Derivatives
Introduction to this compound
This compound is a heterocyclic building block characterized by a pyrazole ring core.[1] The presence of a trifluoromethyl group enhances its lipophilicity, which can facilitate penetration into biological membranes.[1] This compound and its derivatives have garnered attention in medicinal chemistry for their potential as anti-inflammatory and anticancer agents.[1] While specific in-silico docking studies for this particular molecule are not extensively documented in publicly available literature, a comparative analysis with other pyrazole derivatives can provide valuable insights into its potential biological targets and binding affinities. This guide compares the in-silico docking performance of various pyrazole derivatives against several biological targets, providing a framework for positioning this compound in future drug discovery research.
Comparative In-Silico Docking Performance of Pyrazole Derivatives
The following table summarizes the results of in-silico docking studies on various pyrazole derivatives, showcasing their binding affinities against a range of biological targets implicated in diseases like cancer and glaucoma. This data provides a benchmark for evaluating the potential efficacy of new derivatives, including this compound.
| Derivative Class | Target Protein | PDB ID | Docking Score (kcal/mol) | Standard Drug | Standard Drug Score (kcal/mol) | Therapeutic Area |
| Pyrazole Derivatives | CRMP2 | 6JV9 | -4.1 to -7.0 | Nalidixic acid | -5.0 | Cancer |
| Pyrazole Derivatives | CYP17 | Not Specified | -3.7 to -10.4 | Galeterone, Olaparib | -11.6, -11.4 | Cancer |
| Pyrazole Derivatives | Carbonic Anhydrases (CAs) | 4WR7 | Down to -6.34 | Not Specified | Not Specified | Glaucoma |
| Substituted Pyrazoles | Cyclooxygenase II (COX-2) | 3LN1 | -7.44 to -11.28 | Not Specified | Not Specified | Inflammation |
| Pyrazole-carboxamides | Carbonic Anhydrase I (hCA I) | Not Specified | Ki: 0.063–3.368 µM | Acetazolamide (AAZ) | Not Specified | Various |
| Pyrazole-carboxamides | Carbonic Anhydrase II (hCA II) | Not Specified | Ki: 0.007–4.235 µM | Acetazolamide (AAZ) | Not Specified | Various |
| Pyrazole linked Pyrazoline | EGFR Tyrosine Kinase | Not Specified | IC50: 1.66, 1.9 µM | Gefitinib | Not Specified | Cancer |
Experimental Protocols for In-Silico Docking
The methodologies employed in the cited in-silico docking studies of pyrazole derivatives generally follow a standardized workflow.
General Docking Workflow
A typical in-silico docking study involves several key steps, from target and ligand preparation to the analysis of the results.
Detailed Methodological Steps:
-
Protein and Ligand Preparation : The three-dimensional structures of the target proteins are typically retrieved from the Protein Data Bank (PDB).[2] Water molecules and existing ligands are often removed, and polar hydrogens and Kollman charges are added.[2] The ligand structures, including the pyrazole derivatives, are drawn using chemical drawing software and optimized to their lowest energy conformation.
-
Molecular Docking Simulation : Software such as AutoDock is commonly used for molecular docking simulations.[2][3] The Graphical User Interface "AutoDock Tools" is often employed to prepare, run, and analyze the docking simulations.[2] A grid box is generated around the active site of the target protein to define the docking space. The docking algorithm then explores different conformations and orientations of the ligand within the grid box.
-
Analysis of Docking Results : The results are analyzed to study the binding interactions and the binding energy of the docked structures.[2] The best ligand-receptor complex is often selected based on the lowest binding energy.[2] Visualization tools like PyMol are used to inspect the interactions between the ligand and the amino acid residues in the active site of the protein.[2] Post-docking analyses, such as molecular dynamics simulations, may be performed to evaluate the stability of the protein-ligand complex over time.[4]
Signaling Pathway Inhibition by Pyrazole Derivatives
Several in-silico studies have investigated pyrazole derivatives as inhibitors of key signaling pathways in cancer. For instance, pyrazole-linked pyrazoline derivatives have been identified as inhibitors of the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase.[5] The binding of these compounds to the ATP binding site of EGFR can block downstream signaling pathways involved in cell proliferation and survival.[5]
Conclusion
In-silico docking studies have demonstrated the potential of pyrazole derivatives to interact with a wide range of biological targets, suggesting their promise in the development of novel therapeutics for various diseases, including cancer, glaucoma, and inflammatory conditions. Although direct computational studies on this compound are limited, the comparative data presented in this guide indicate that this molecule is a strong candidate for future in-silico investigations. Its structural features, particularly the trifluoromethyl group, suggest that it may exhibit favorable binding affinities and cellular uptake.[1] Future research should focus on docking this compound against the targets identified for other pyrazole derivatives to elucidate its specific biological activities and therapeutic potential.
References
- 1. This compound | 142818-01-7 | Benchchem [benchchem.com]
- 2. ijpbs.com [ijpbs.com]
- 3. ijnrd.org [ijnrd.org]
- 4. In Silico Identification of Promising New Pyrazole Derivative-Based Small Molecules for Modulating CRMP2, C-RAF, CYP17, VEGFR, C-KIT, and HDAC—Application towards Cancer Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Design, Synthesis, Molecular Docking, and Anticancer Evaluation of Pyrazole Linked Pyrazoline Derivatives with Carbothioamide Tail as EGFR Kinase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Head-to-Head Comparison: 1-phenyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid and Known Xanthine Oxidase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive head-to-head comparison of 1-phenyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid with established standards in the field of enzyme inhibition. The focus of this comparison is on the inhibition of Xanthine Oxidoreductase (XOR), a key enzyme in purine metabolism and a therapeutic target for conditions such as gout and hyperuricemia. While direct quantitative inhibitory data for this compound is not extensively available in publicly accessible literature, this guide leverages structure-activity relationship (SAR) studies of closely related 1-phenyl-pyrazole-4-carboxylic acid derivatives to provide a robust qualitative and semi-quantitative assessment of its potential efficacy against known standards, Febuxostat and Allopurinol.
Data Presentation: Quantitative and Qualitative Comparison of XOR Inhibitors
The following table summarizes the available quantitative data for the known standards and provides a qualitative assessment for this compound based on structure-activity relationship studies of analogous compounds.
| Compound | Structure | Target | IC50 Value | Inhibition Type | Key Remarks |
| This compound | ![]() | Xanthine Oxidoreductase (XOR) | Data not available; Potent inhibition expected based on SAR | Likely Mixed-type | The trifluoromethyl group at the 3-position of the pyrazole ring is expected to enhance lipophilicity and potentially influence binding affinity. SAR studies on analogous 1-phenylpyrazoles indicate that substitutions on the phenyl ring are critical for high-potency inhibition.[1] |
| Febuxostat | ![]() | Xanthine Oxidoreductase (XOR) | 1.8 nM[2][3] | Mixed-type[2] | A potent, non-purine selective inhibitor of both the oxidized and reduced forms of XOR.[2] It is a widely used medication for the treatment of hyperuricemia and gout.[4] |
| Allopurinol | ![]() | Xanthine Oxidoreductase (XOR) | 0.2-50 µM[5] (IC50 of ~2.9 µM reported in a direct comparison with Febuxostat)[2][3] | Competitive[6] | A purine analog that acts as a competitive inhibitor and is also a substrate of XOR, being metabolized to the active metabolite oxypurinol.[6] It has been a cornerstone in the management of hyperuricemia for decades.[7] |
Note on this compound: Structure-activity relationship studies on a series of 1-phenylpyrazoles have demonstrated that the 1-phenyl-pyrazole-4-carboxylic acid scaffold is a potent inhibitor of xanthine oxidase.[8][9] The potency of these compounds is significantly influenced by substituents on the phenyl ring. For instance, the presence of a cyano and a neopentyloxy group on the phenyl ring leads to a highly potent inhibitor (Y-700) with an IC50 in the nanomolar range.[8][9] While the specific trifluoromethyl substitution at the 3-position of the pyrazole has not been quantitatively evaluated in the reviewed literature, its electron-withdrawing nature and contribution to lipophilicity suggest it could be a potent XOR inhibitor. Further direct experimental validation is required to determine its precise IC50 value.
Experimental Protocols
The following is a detailed methodology for a standard in vitro xanthine oxidase inhibition assay, compiled from established protocols.[10][11][12][13]
Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against xanthine oxidase.
Principle: The enzymatic activity of xanthine oxidase is measured by monitoring the oxidation of xanthine to uric acid. Uric acid has a characteristic absorbance at approximately 290-295 nm. The rate of increase in absorbance is proportional to the enzyme's activity. The inhibitory effect of a compound is determined by measuring the reduction in the rate of uric acid formation in its presence.[10]
Materials:
-
Xanthine Oxidase (from bovine milk or other sources)
-
Xanthine (substrate)
-
Test Compound (e.g., this compound)
-
Positive Control (e.g., Allopurinol or Febuxostat)
-
Potassium Phosphate Buffer (e.g., 70 mM, pH 7.5)
-
Dimethyl Sulfoxide (DMSO)
-
96-well UV-transparent microplate
-
Microplate reader capable of measuring absorbance at 295 nm
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of xanthine (e.g., 150 µM) in the potassium phosphate buffer.[11]
-
Prepare stock solutions of the test compound and positive control in DMSO.
-
Prepare a working solution of xanthine oxidase (e.g., 0.05 - 0.2 units/mL) in cold phosphate buffer immediately before use.[6] The optimal concentration should be determined to ensure a linear reaction rate for at least 5-10 minutes.
-
-
Assay Setup (in a 96-well plate):
-
Blank: Add buffer and the vehicle (DMSO) without the enzyme.
-
Control (No Inhibitor): Add buffer, xanthine oxidase solution, and the vehicle.
-
Test Wells: Add buffer, xanthine oxidase solution, and the test compound at various concentrations.
-
Positive Control Wells: Add buffer, xanthine oxidase solution, and the positive control at various concentrations.
-
-
Reaction and Measurement:
-
Data Analysis:
-
Calculate the initial reaction velocity (rate of change in absorbance per minute) for each well.
-
Calculate the percentage of inhibition for each concentration of the test compound and positive control using the following formula: % Inhibition = [ (Velocity_control - Velocity_blank) - (Velocity_sample - Velocity_blank) ] / (Velocity_control - Velocity_blank) x 100
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC50 value by fitting the data to a dose-response curve.
-
Mandatory Visualization
Signaling Pathway
Caption: Role of Xanthine Oxidase in purine metabolism and its inhibition.
Experimental Workflow
Caption: Key steps in the in vitro xanthine oxidase inhibition assay.
References
- 1. Past, present and future of xanthine oxidase inhibitors: design strategies, structural and pharmacological insights, patents and clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 2. apexbt.com [apexbt.com]
- 3. Febuxostat Inhibition of Endothelial-Bound XO: Implications for Targeting Vascular ROS Production - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Xanthine Oxidase Inhibitor Febuxostat as a Novel Agent Postulated to Act Against Vascular Inflammation | Bentham Science [benthamscience.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. benchchem.com [benchchem.com]
- 7. Therapeutic Effects of Xanthine Oxidase Inhibitors: Renaissance Half a Century after the Discovery of Allopurinol - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis and structure-activity relationships of 1-phenylpyrazoles as xanthine oxidase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. 3.4. Xanthine Oxidase Inhibitory Assay [bio-protocol.org]
- 13. herbmedpharmacol.com [herbmedpharmacol.com]
Safety Operating Guide
Proper Disposal of 1-Phenyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxylic Acid: A Step-by-Step Guide
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive, step-by-step guide for the safe and compliant disposal of 1-Phenyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid. Adherence to these procedures is critical for ensuring laboratory safety and environmental protection. This guidance is based on established protocols for hazardous chemical waste management and data from structurally similar compounds.
Hazard Assessment and Classification
| Hazard Classification | Category | Hazard Statement |
| Skin Irritation | 2 | H315: Causes skin irritation[1][2] |
| Eye Irritation | 2 | H319: Causes serious eye irritation[1][2] |
| Specific target organ toxicity — single exposure (Respiratory tract irritation) | 3 | H335: May cause respiratory irritation[1][2] |
| Acute Oral Toxicity | 4 | H302: Harmful if swallowed[2] |
Given these potential hazards, this compound must be managed as a hazardous chemical waste.[3] Under no circumstances should it be disposed of down the drain or in regular trash.
Personal Protective Equipment (PPE)
When handling this compound for disposal, all personnel must wear appropriate personal protective equipment (PPE) to prevent exposure[4]:
-
Eye Protection: Chemical safety goggles or a face shield.
-
Hand Protection: Chemically resistant gloves (e.g., nitrile).
-
Body Protection: A lab coat or other protective clothing to prevent skin contact.
-
Respiratory Protection: If handling fine powders or generating dust, a NIOSH-approved respirator is necessary.
Segregation and Waste Collection
Proper segregation of chemical waste is essential to prevent dangerous reactions.
-
Solid Waste:
-
Liquid Waste (Solutions):
-
Collect solutions containing the compound in a dedicated, leak-proof, and chemically compatible container.
-
If possible, separate halogenated from non-halogenated solvent waste.[3]
-
-
Empty Containers:
-
Empty containers that held the compound should be triple-rinsed with a suitable solvent.
-
The first rinsate must be collected and disposed of as hazardous liquid waste.[3] Subsequent rinsates may also need to be collected depending on local regulations.
-
Labeling and Storage
Proper labeling and storage are mandated by regulations to ensure safety and proper disposal.
-
Labeling:
-
All waste containers must be clearly labeled with "Hazardous Waste" and the full chemical name: "this compound".
-
The label should also include the appropriate hazard warnings (e.g., "Irritant," "Harmful").
-
Keep a log of the contents and their approximate percentages.
-
-
Storage:
Disposal Procedure
The ultimate disposal of this compound must be handled by a licensed professional waste disposal company.
-
Consult Institutional Policy: Before initiating disposal, consult your institution's Environmental Health and Safety (EHS) department for specific guidance and procedures.[3][5]
-
Waste Pickup Request: Follow your institution's established procedures for hazardous waste pickup, which typically involves submitting a request to the EHS department.[5]
-
Professional Disposal: The recommended method for the disposal of such compounds is high-temperature incineration by a licensed hazardous waste disposal facility.[2]
Disposal Workflow
The following diagram illustrates the logical flow of the disposal process for this compound.
Caption: Disposal workflow for this compound.
Regulatory Framework
The management of hazardous waste is governed by a combination of federal and state regulations. In the United States, the primary federal law is the Resource Conservation and Recovery Act (RCRA), implemented by the Environmental Protection Agency (EPA).[6] States may have their own, often more stringent, regulations.[6] It is imperative to comply with all applicable local, state, and federal regulations for hazardous waste disposal.[7][8][9]
References
- 1. fishersci.co.uk [fishersci.co.uk]
- 2. biosynth.com [biosynth.com]
- 3. benchchem.com [benchchem.com]
- 4. kishida.co.jp [kishida.co.jp]
- 5. benchchem.com [benchchem.com]
- 6. m.youtube.com [m.youtube.com]
- 7. Hazardous Waste [mde.maryland.gov]
- 8. epa.gov [epa.gov]
- 9. Hazardous Waste Management - NYSDEC [dec.ny.gov]
Personal protective equipment for handling 1-Phenyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid
Essential Safety and Handling Guide: 1-Phenyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides critical safety, handling, and disposal information for this compound. The following procedures are based on established best practices for handling pyrazole derivatives and trifluoromethyl compounds to ensure a safe laboratory environment.
Hazard Summary and Personal Protective Equipment (PPE)
| PPE Category | Item | Specifications |
| Engineering Controls | Chemical Fume Hood | All handling of the compound, including weighing, transferring, and use in reactions, must be conducted within a certified chemical fume hood. |
| Eye and Face Protection | Chemical Splash Goggles | Must be worn at all times. |
| Face Shield | Recommended to be worn over goggles when there is a significant risk of splashing. | |
| Hand Protection | Chemical-Resistant Gloves | Nitrile or neoprene gloves are recommended. Double gloving is advisable for extended handling. |
| Body Protection | Laboratory Coat | A standard flame-resistant lab coat is required. |
| Impervious Apron/Clothing | Consider for large-scale operations or where significant splashing is possible. | |
| Respiratory Protection | NIOSH-approved Respirator | May be required for operations with a high potential for aerosol generation. Consult your institution's EHS department. |
Operational and Disposal Plans
Pre-Handling Checklist & Storage
-
Verify Fume Hood Certification: Ensure the chemical fume hood has been certified within the last year.
-
Assemble all PPE: Before handling the compound, ensure all required PPE is readily available and in good condition.
-
Locate Emergency Equipment: Identify the locations of the nearest safety shower, eyewash station, and fire extinguisher.
-
Review SDS: Although for a close analog, review the SDS for 1-Phenyl-5-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid.[1]
-
Storage: Store the compound in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[1] Keep the container tightly closed.[1]
Step-by-Step Handling Procedure
-
Don PPE: Put on a lab coat, chemical splash goggles, and a single pair of chemical-resistant gloves.
-
Prepare Workspace: Conduct all work within a certified chemical fume hood. Cover the work surface with absorbent, disposable bench paper.
-
Weighing and Transfer:
-
Carefully weigh the desired amount of the solid compound.
-
Avoid creating dust.[1]
-
If transferring to a solution, add the solid to the solvent slowly.
-
-
In-Reaction Handling:
-
If the reaction is exothermic or has the potential to splash, wear a face shield over safety goggles and consider using an impervious apron.
-
Maintain constant monitoring of the reaction.
-
-
Post-Handling:
-
Thoroughly clean the work area.
-
Wipe down the exterior of the primary container before returning it to storage.
-
Remove and dispose of contaminated gloves and bench paper as hazardous waste.
-
Wash hands thoroughly with soap and water after removing gloves.
-
First Aid Measures
| Exposure Route | First Aid Procedure |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[1] |
| Skin Contact | Immediately wash the affected area with plenty of soap and water for at least 15 minutes. Remove contaminated clothing. If skin irritation occurs, seek medical attention.[1] |
| Inhalation | Move the person to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek immediate medical attention.[1][2] |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[1] |
Disposal Plan
All waste containing this compound must be treated as hazardous waste.
-
Solid Waste:
-
Collect all contaminated solid materials (e.g., gloves, bench paper, weighing paper) in a designated, labeled hazardous waste container.
-
-
Liquid Waste:
-
Collect all solutions containing the compound in a separate, labeled hazardous waste container for halogenated organic waste.
-
Do not pour any amount down the drain.
-
-
Empty Containers:
-
Rinse the original container with a suitable solvent (e.g., the solvent used in the experiment) three times.
-
Collect the rinseate as hazardous liquid waste.
-
Deface the label on the empty container before disposal in accordance with your institution's policies.
-
-
Waste Pickup:
-
Follow your institution's procedures for hazardous waste pickup. Ensure all containers are properly labeled and sealed.
-
Visual Workflow for Safe Handling
Caption: Workflow for the safe handling of the specified chemical.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




